Leucinostatin K
Description
Structure
2D Structure
Properties
CAS No. |
109539-57-3 |
|---|---|
Molecular Formula |
C62H111N11O14 |
Molecular Weight |
1234.6 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H111N11O14/c1-19-38(9)23-24-49(77)73-34-40(11)32-47(73)55(82)67-46(31-39(10)30-43(75)33-42(74)20-2)53(80)69-50(51(78)37(7)8)56(83)71-61(15,16)58(85)68-44(28-35(3)4)52(79)66-45(29-36(5)6)54(81)70-62(17,18)59(86)72-60(13,14)57(84)64-26-25-48(76)65-41(12)22-21-27-87-63/h23-24,35-41,43-47,50-51,75,78H,19-22,25-34,63H2,1-18H3,(H,64,84)(H,65,76)(H,66,79)(H,67,82)(H,68,85)(H,69,80)(H,70,81)(H,71,83)(H,72,86)/b24-23+/t38-,39?,40?,41?,43?,44?,45?,46?,47?,50?,51?/m1/s1 |
InChI Key |
BHOASNRSZLVNJK-GRWLOXFISA-N |
Isomeric SMILES |
CC[C@@H](C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
Canonical SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leucinostatin K; Leucinostatin-K; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Leucinostatin K: Discovery, Production, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipopeptide antibiotic, Leucinostatin K, from its discovery and producing organism to its biochemical characteristics and biological activities. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and pharmacology.
Discovery and Producing Organism
This compound was first reported in 1987 as a novel peptide antibiotic isolated from the fungus Paecilomyces marquandii. This discovery was part of broader research into the diverse family of leucinostatins, which are non-ribosomally synthesized peptides known for their wide range of biological activities. Paecilomyces marquandii, now also classified as Metarhizium marquandii, is a filamentous fungus commonly found in soil and is a known producer of various secondary metabolites. The initial discovery of Leucinostatins H and K highlighted the structural diversity within this peptide family, particularly the presence of a tertiary amine-oxide terminal group.
Experimental Protocols
Cultivation of Paecilomyces marquandii for Leucinostatin Production
A generalized protocol for the cultivation of Paecilomyces marquandii to produce leucinostatins is outlined below. Optimal conditions may vary depending on the specific strain and desired yield.
Materials:
-
Paecilomyces marquandii culture
-
Potato Dextrose Agar (PDA) for solid culture
-
Potato Dextrose Broth (PDB) for liquid culture
-
Shaking incubator
-
Sterile flasks and petri dishes
Procedure:
-
Inoculation: Inoculate PDA plates with Paecilomyces marquandii and incubate at 25-28°C for 7-10 days until sufficient sporulation is observed.
-
Seed Culture: Prepare a seed culture by transferring a small piece of the mycelial mat from the PDA plate to a flask containing PDB. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-4 days.
-
Production Culture: Inoculate larger flasks of PDB with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 25-28°C for 10-14 days on a rotary shaker at 150-200 rpm.
-
Monitoring: Monitor the production of leucinostatins periodically by extracting a small sample of the culture broth and analyzing it via High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
The following is a general procedure for the extraction and purification of leucinostatins from the culture broth.
Materials:
-
Culture broth from Paecilomyces marquandii fermentation
-
Ethyl acetate or other suitable organic solvent
-
Rotary evaporator
-
Silica gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
HPLC system with a C18 column
Procedure:
-
Extraction: After fermentation, separate the mycelium from the culture broth by filtration. Extract the filtrate with an equal volume of ethyl acetate three times.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to separate the leucinostatin fraction from other metabolites.
-
Size-Exclusion Chromatography: Further purify the leucinostatin-containing fractions using a Sephadex LH-20 column with methanol as the eluent.
-
Preparative HPLC: The final purification of this compound is typically achieved by preparative reverse-phase HPLC on a C18 column using a water-acetonitrile gradient.
Structure Elucidation
The structure of this compound and other leucinostatins is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, which helps in sequencing the peptide backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, TOCSY, HSQC, and HMBC, are used to determine the amino acid composition, their connectivity, and the stereochemistry of the molecule.
Quantitative Data on Leucinostatin Activity
Table 1: Acute Toxicity of Leucinostatin Complex
| Compound | Animal Model | Route of Administration | LD50 |
| Leucinostatin Complex | Mice | Intraperitoneal | 1.8 mg/kg |
| Leucinostatin Complex | Mice | Oral | 5.4 - 6.3 mg/kg |
Table 2: In Vitro Activity of Leucinostatins
| Compound | Organism/Cell Line | Activity Type | Value |
| Leucinostatin A | Trypanosoma brucei rhodesiense | IC50 | 2.8 nM |
| Leucinostatin A | Plasmodium falciparum | IC50 | 0.4 - 0.9 nM |
| Leucinostatin A | DU-145 (Prostate Cancer) | Growth Inhibition | Significant |
| Leucinostatin Complex | Gram-positive bacteria | MIC | 2.5 - 100 µM |
| Leucinostatin Complex | Fungi | MIC | 10 - 25 µM |
Note: The presented data is for the leucinostatin complex or specifically for Leucinostatin A. Specific IC50 or MIC values for this compound are not currently available in the public domain.
Visualizations
Putative Biosynthetic Pathway of this compound
The biosynthesis of leucinostatins is carried out by a large multi-modular enzyme complex called a non-ribosomal peptide synthetase (NRPS), encoded by a gene cluster (lcs). The following diagram illustrates the putative biosynthetic pathway for this compound, extrapolated from the well-studied biosynthesis of Leucinostatin A in Purpureocillium lilacinum.
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow for Leucinostatin Discovery and Characterization
The following diagram outlines a typical workflow for the discovery, isolation, and characterization of novel leucinostatins like this compound.
Caption: Workflow for Leucinostatin discovery.
The Natural Provenance of Leucinostatin K: A Technical Guide for Researchers
An In-depth Exploration of the Fungal Origins, Biosynthesis, and Cellular Impact of a Potent Peptaibiotic
This technical guide provides a comprehensive overview of Leucinostatin K, a naturally occurring peptide antibiotic. Aimed at researchers, scientists, and drug development professionals, this document delves into its fungal sources, biosynthetic pathways, and mechanism of action. Detailed experimental protocols for its isolation and purification are provided, alongside a quantitative analysis of its production. Furthermore, a proposed signaling pathway for its cytotoxic effects is illustrated to facilitate a deeper understanding of its therapeutic potential.
Natural Sources of this compound
This compound is a member of the leucinostatin family of lipopeptide antibiotics. These complex natural products are primarily synthesized by filamentous fungi. The documented producers of this compound and its close structural analogs are found within the genera Purpureocillium (formerly Paecilomyces) and Acremonium.
The most prominent and well-documented fungal sources include:
-
Purpureocillium lilacinum (previously known as Paecilomyces lilacinus): This soil-borne fungus is a prolific producer of a wide array of leucinostatins, including this compound. It is recognized as a significant biological control agent against plant-parasitic nematodes, with its nematicidal activity attributed in part to the production of these peptides.[1]
-
Paecilomyces marquandii : This species is another key producer of the leucinostatin family. Notably, the initial isolation and structural elucidation of Leucinostatins H and K were from fermentation broths of Paecilomyces marquandii.
-
Acremonium sp. : Various species within the Acremonium genus have also been identified as producers of leucinostatins, highlighting the distribution of the biosynthetic machinery for these compounds among different fungal lineages.[1]
These fungi can be isolated from diverse environmental niches, including soil, decaying organic matter, and as endophytes within plant tissues. The production of this compound is typically achieved through submerged fermentation of the producing organism in nutrient-rich liquid media.
Biosynthesis of Leucinostatins
The biosynthesis of leucinostatins, including this compound, is a complex process orchestrated by a dedicated gene cluster within the producing fungus.[1] The core of this machinery is a non-ribosomal peptide synthetase (NRPS) enzyme, which sequentially assembles the constituent amino acid residues.
A putative biosynthetic pathway for the closely related Leucinostatin A in Purpureocillium lilacinum has been proposed, offering insights into the general mechanism of leucinostatin assembly. This pathway involves a series of enzymatic modifications, including the incorporation of non-proteinogenic amino acids and the addition of a fatty acid moiety at the N-terminus.
The biosynthetic gene cluster typically encodes for the NRPS, as well as other essential enzymes such as polyketide synthases (PKS) for the fatty acid side chain, tailoring enzymes for amino acid modification, and transporters for secretion of the final product.
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from a fungal fermentation broth, based on methodologies described for related leucinostatins. Researchers should optimize these steps for their specific fungal strain and fermentation conditions.
Fermentation and Extraction
-
Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of the producing fungus (e.g., Paecilomyces marquandii). Incubate the culture for a period of 7-14 days at 25-28°C with shaking (150-200 rpm) to ensure adequate aeration and mycelial growth.
-
Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction process three times to ensure complete recovery of the lipophilic leucinostatins.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
-
Silica Gel Column Chromatography: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., chloroform) and apply it to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Preparative HPLC: Pool the fractions containing this compound and subject them to further purification by preparative reversed-phase HPLC (RP-HPLC). A C18 column is typically used with a mobile phase gradient of acetonitrile in water (with or without a modifier like trifluoroacetic acid).
-
Final Purification and Characterization: Collect the peak corresponding to this compound, concentrate it, and verify its purity and identity using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data
Quantitative data for the production and purification of this compound is not extensively reported in the literature. The following table provides an estimated range of values based on the production of related leucinostatins. These values are highly dependent on the producing strain, fermentation conditions, and purification methodology.
| Parameter | Typical Value | Notes |
| Fermentation Titer | 10 - 100 mg/L | Highly strain and media dependent. |
| Extraction Yield | 70 - 90% | Based on liquid-liquid extraction. |
| Purification Fold (Silica Gel) | 5 - 15 fold | Dependent on the complexity of the crude extract. |
| Purification Fold (Prep. HPLC) | 10 - 50 fold | Dependent on the resolution of the column. |
| Overall Yield | 1 - 5% | From crude extract to pure compound. |
| Final Purity | >95% | As determined by analytical HPLC. |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of leucinostatins is the disruption of mitochondrial function. These peptaibiotics act as ionophores, inserting into the inner mitochondrial membrane and dissipating the electrochemical gradient. This leads to a cascade of events culminating in cell death.
The proposed signaling pathway for this compound-induced apoptosis involves the following key steps:
-
Mitochondrial Membrane Insertion: this compound, due to its lipophilic nature, readily inserts into the inner mitochondrial membrane.
-
Disruption of Membrane Potential: The ionophoretic activity of this compound leads to the dissipation of the mitochondrial membrane potential (ΔΨm).
-
Inhibition of ATP Synthesis: The collapse of the proton gradient across the inner mitochondrial membrane uncouples oxidative phosphorylation, leading to a drastic reduction in cellular ATP levels.
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): The combination of membrane depolarization and altered mitochondrial homeostasis can trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[2][3]
-
Release of Pro-apoptotic Factors: The sustained opening of the mPTP leads to the release of pro-apoptotic factors, such as cytochrome c and apoptosis-inducing factor (AIF), from the mitochondrial intermembrane space into the cytosol.
-
Caspase Activation and Apoptosis: In the cytosol, cytochrome c initiates the formation of the apoptosome, leading to the activation of caspase-9 and the downstream executioner caspases (e.g., caspase-3), ultimately resulting in the execution of the apoptotic program.
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitochondrial Permeability Transition Pore-Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Leucinostatin K from Paecilomyces marquandii: A Technical Guide for Researchers
An In-depth Overview of Production, Isolation, Biological Activity, and Biosynthesis of a Potent Peptaibiotic
This technical guide provides a comprehensive overview of Leucinostatin K, a non-ribosomally synthesized peptide antibiotic produced by the fungus Paecilomyces marquandii. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, characterization, and potential applications of this bioactive secondary metabolite. While detailed quantitative data and specific, step-by-step protocols for this compound are not extensively available in the public domain, this guide synthesizes the existing knowledge on the Leucinostatin family to provide a foundational understanding and practical framework for future research.
Introduction to Leucinostatins and Paecilomyces marquandii
Paecilomyces marquandii, a filamentous fungus found in various terrestrial and marine environments, is a known producer of a class of peptaibiotics called Leucinostatins. These compounds are characterized by a high content of non-proteinogenic amino acids, an N-terminal acyl group, and a C-terminal amino alcohol. Leucinostatins, including this compound, exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1][2] The significant potency of these molecules has garnered interest in their potential as therapeutic agents.
This compound is structurally distinct within this family due to the presence of a tertiary amine-oxide terminal group.[1] This modification has been noted to influence its biological activity, particularly its antibacterial and antimycotic potency.[1][2]
Biological Activity and Mechanism of Action
Leucinostatins exert their biological effects primarily by targeting cellular membranes. The prevailing mechanism of action involves the disruption of the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation and the inhibition of ATP synthesis.[3][4][5] This disruption of cellular energy metabolism is a key contributor to their potent cytotoxic and antimicrobial properties.
While specific quantitative data for this compound is scarce in publicly available literature, the broader Leucinostatin family has demonstrated significant activity. For instance, Leucinostatin A has shown potent antiprotozoal activity with IC50 values in the nanomolar range against Plasmodium falciparum and Trypanosoma brucei.[6] The general antimicrobial activity of the Leucinostatin complex has been reported with Minimum Inhibitory Concentrations (MICs) in the range of 2.5–100 µM for Gram-positive bacteria and 10–25 µM for various fungi.[6] It has been observed that the antibacterial and antimycotic activity of this compound is reduced upon N-oxidation compared to its non-oxidized counterpart, Leucinostatin H.[1][2]
Table 1: General Biological Activity of the Leucinostatin Family
| Activity Type | Organism/Cell Line | Compound(s) | Reported Potency (IC50/MIC/LD50) | Citation(s) |
| Antiprotozoal | Plasmodium falciparum | Leucinostatin A | 0.4–0.9 nM | [6] |
| Trypanosoma brucei | Leucinostatin A | 2.8 nM | [6] | |
| Antifungal | Various Fungi | Leucinostatin Mix | 10–25 µM | [6] |
| Antibacterial | Gram-positive bacteria | Leucinostatin Mix | 2.5–100 µM | [6] |
| Anticancer | Triple Negative Breast Cancer Cells (LAR subtype) | Leucinostatins B, A, D, F | Selective cytostatic activity | [3] |
| DU-145 (Prostate Cancer) with stromal cells | Leucinostatin A | Growth inhibition | [1] | |
| Toxicity | Mice (intraperitoneal) | Leucinostatins A & B | LD50: 1.8 mg/kg | [4] |
| Mice (oral) | Leucinostatins A & B | LD50: 5.4–6.3 mg/kg | [4] |
Production of this compound
Fungal Strain and Culture Conditions
Paecilomyces marquandii is the primary fungal source for this compound. For the production of secondary metabolites, including Leucinostatins, specific culture media and fermentation conditions are required to induce the expression of the biosynthetic gene clusters. While a protocol optimized specifically for this compound is not documented, the following provides a general methodology based on the cultivation of Paecilomyces species for secondary metabolite production.
Experimental Protocol: General Fermentation of Paecilomyces marquandii
-
Strain Maintenance: Maintain cultures of Paecilomyces marquandii on Yeast Malt Glucose (YMG) agar plates (2% malt extract, 1% glucose, 0.4% yeast extract, 1.5% agar) at room temperature.
-
Inoculum Preparation: Inoculate a liquid seed culture medium, such as Potato Dextrose Broth (PDB) or YMG broth, with mycelial plugs or spores from a mature agar plate culture. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.
-
Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). A variety of media can be used to promote secondary metabolite production. An alkaline medium has been found to be suitable for the production of Leucinostatins in the related Paecilomyces lilacinus.[7]
-
Medium Example 1 (Alkaline): Sucrose 50.0 g/L, Peptone 5.0 g/L, Yeast Extract 5.0 g/L, K₂HPO₄ 1.0 g/L, Na₂CO₃ 10.0 g/L, MgSO₄·7H₂O 0.2 g/L. Adjust pH to 8.2-9.0 before autoclaving.[7]
-
Medium Example 2 (Starch-based): 2% soluble starch, 20 mM glutamine, 0.152% KH₂PO₄, 0.052% KCl, 0.052% MgSO₄·7H₂O, and trace elements.
-
-
Incubation: Incubate the production culture at 25-28°C with shaking (150-200 rpm) for 7-14 days. The optimal fermentation time for this compound production would need to be determined empirically.
-
Monitoring: Monitor the production of Leucinostatins periodically by extracting a small sample of the culture broth and analyzing it by HPLC.
Isolation and Purification
The isolation and purification of this compound from the fermentation broth involves a multi-step process of solvent extraction and chromatography. The following is a generalized protocol based on methods used for other Leucinostatins.
Experimental Protocol: General Isolation and Purification of Leucinostatins
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Adjust the pH of the culture filtrate to acidic (e.g., pH 3.0 with HCl) and extract with an equal volume of a water-immiscible organic solvent such as ethyl acetate.[7]
-
Alternatively, extract the whole broth (mycelium and filtrate) with a mixture of methanol and acetone.
-
Combine the organic extracts and concentrate them in vacuo to obtain a crude extract.
-
-
Initial Chromatographic Separation (e.g., Silica Gel):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate the components based on polarity.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing Leucinostatins.
-
-
Reversed-Phase Chromatography (e.g., C18):
-
Pool the fractions containing the Leucinostatins and concentrate them.
-
Dissolve the concentrated material in a suitable solvent and apply it to a reversed-phase C18 column.
-
Elute the column with a gradient of water and a polar organic solvent, such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA). A typical gradient would be from a high aqueous content to a high organic content.
-
Collect fractions and analyze by HPLC to isolate the individual Leucinostatin compounds. This compound, being an N-oxide, may have different retention characteristics compared to other Leucinostatins.
-
-
Final Purification (e.g., Preparative HPLC):
-
For high purity, subject the fractions containing this compound to a final purification step using preparative HPLC with a C18 column and an optimized gradient.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) is the standard method for the analysis and quantification of Leucinostatins.
Experimental Protocol: General HPLC Analysis of Leucinostatins
-
Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or TFA in both phases to improve peak shape.
-
Gradient: A linear gradient from approximately 40% B to 100% B over 20-30 minutes is a good starting point for method development.
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Detection: UV detection at a low wavelength, such as 210-220 nm, where the peptide bonds absorb. For MS detection, electrospray ionization (ESI) in positive ion mode is effective for observing the protonated molecular ions [M+H]⁺ of the Leucinostatins.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a purified and quantified standard of this compound.
Biosynthesis of this compound
The biosynthesis of Leucinostatins is carried out by a large, multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). The gene cluster responsible for Leucinostatin A biosynthesis in Purpureocillium lilacinum has been identified and is designated as the lcs cluster.[5][8] This provides a strong model for the hypothetical biosynthesis of this compound in P. marquandii.
The core of the biosynthetic machinery is the LcsA protein, an NRPS that contains multiple modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.[8] The biosynthesis is initiated with a fatty acid that is likely synthesized by a polyketide synthase (PKS) encoded within the same gene cluster. The final peptide is released from the NRPS and may undergo further modifications, such as the N-oxidation that characterizes this compound. This final oxidation step is likely catalyzed by an oxygenase also encoded within the lcs gene cluster.
Caption: Hypothetical biosynthesis pathway for this compound.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for the production and analysis of this compound and a logical diagram of its mechanism of action.
Caption: General experimental workflow for this compound.
Caption: Logical workflow of this compound's mechanism of action.
Conclusion and Future Directions
This compound, produced by Paecilomyces marquandii, is a potent peptabiotic with significant biological activities. While it belongs to a well-studied class of fungal secondary metabolites, specific data and protocols for this compound remain limited in the public domain. This guide provides a foundational framework for researchers to begin exploring this promising compound. Future research should focus on:
-
Optimization of Fermentation: Developing a high-yield fermentation process specifically for this compound.
-
Quantitative Bioactivity Studies: Determining the MIC and IC50 values of purified this compound against a wide range of microbial pathogens and cancer cell lines.
-
Elucidation of Specific Signaling Pathways: Investigating the detailed molecular interactions and signaling cascades affected by this compound beyond the general disruption of mitochondrial function.
-
Toxicology Studies: Comprehensive in vivo toxicological evaluation of purified this compound to better understand its therapeutic potential and limitations.
By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound as a lead compound for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wi.knaw.nl [wi.knaw.nl]
- 8. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
The Biosynthesis of Leucinostatin K: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of Leucinostatin K, a potent lipopeptide antibiotic. This document is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis, nonribosomal peptide synthesis, and the discovery of novel therapeutic agents.
Introduction to this compound
Leucinostatins are a family of nonribosomally synthesized peptides produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1][2] These compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties. This compound is a notable member of this family, distinguished by a tertiary amine-oxide moiety at its C-terminus, a structural feature it shares with Leucinostatin H.[3] This modification is crucial for its biological activity. The core structure of leucinostatins consists of a fatty acid, nine amino acid residues, and a C-terminal diamine derivative.[1]
The Leucinostatin Biosynthetic Gene Cluster (lcs)
The genetic blueprint for leucinostatin biosynthesis is located in a dedicated gene cluster, designated as the lcs cluster, within the genome of P. lilacinum.[1][2] This cluster spans approximately 100 kb and contains 20 identified genes (lcsA to lcsT) that orchestrate the assembly and modification of the leucinostatin molecule.[1][3]
Core Biosynthetic Machinery
The backbone of the leucinostatin peptide is assembled by a large, multi-modular enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS), encoded by the central gene in the cluster, lcsA.[1][2] This enzyme functions as an assembly line, sequentially adding and modifying amino acid precursors. The biosynthesis is initiated with the incorporation of a fatty acid, which is synthesized by a Polyketide Synthase (PKS), encoded by lcsC.[3]
Key Genes in the lcs Cluster and Their Functions
Several genes within the lcs cluster have been functionally characterized, primarily through gene knockout and overexpression studies. The table below summarizes the known and putative functions of these genes.
| Gene | Encoded Protein/Enzyme | Deduced or Proposed Function in Leucinostatin Biosynthesis |
| lcsA | Non-Ribosomal Peptide Synthetase (NRPS) | Core enzyme responsible for the sequential condensation of amino acid monomers to form the peptide backbone. Contains multiple modules, each responsible for the recognition, activation, and incorporation of a specific amino acid.[1][2] |
| lcsC | Polyketide Synthase (PKS) | Synthesizes the 4-methyl-2-hexenoic acid fatty acid precursor that is attached to the N-terminus of the peptide chain. |
| lcsD | Ligase | Involved in the activation and transfer of the polyketide chain to the NRPS assembly line.[3] |
| lcsE | Thioesterase | Catalyzes the release of the final leucinostatin peptide from the NRPS enzyme.[3] |
| lcsF | Transcription Factor | A positive regulator of the lcs gene cluster. Overexpression of lcsF leads to a 1.5-fold increase in the production of leucinostatins A and B.[1][2] |
| lcsG | N-methyltransferase | Catalyzes the iterative N-methylation of the C-terminal diamine moiety. Essential for the formation of the dimethylated amine found in many leucinostatins.[3] |
| lcsL | bZIP Transcription Factor | A crucial positive regulator for the synthesis of leucinostatins. Disruption of lcsL leads to an undetectable level of leucinostatin production, while its overexpression increases their yield.[4][5] |
| lcsI | Cytochrome P450 monooxygenase | Putative tailoring enzyme. May be involved in the hydroxylation of amino acid residues within the peptide chain. Its precise role in this compound biosynthesis is yet to be confirmed.[1] |
| TBD | Flavin-containing monooxygenase (FMO) | Hypothesized to catalyze the oxidation of the tertiary amine at the C-terminus to form the characteristic tertiary amine-oxide of this compound. One of the uncharacterized genes in the lcs cluster with a predicted FMO function is the likely candidate. |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving chain initiation with a fatty acid, elongation of the peptide chain on the NRPS assembly line, and a series of post-assembly modifications.
Initiation
The biosynthesis starts with the synthesis of 4-methyl-2-hexenoic acid by the PKS enzyme, LcsC.[3] This fatty acid is then activated by the ligase LcsD and loaded onto the first module of the NRPS, LcsA.
Elongation and Release
The LcsA assembly line then sequentially incorporates nine amino acid residues. The order and type of amino acids are dictated by the specific modules of LcsA. The growing peptide chain remains tethered to the NRPS until it is released by the thioesterase LcsE.[3]
C-terminal Modifications
Following release from the NRPS, the leucinostatin intermediate undergoes a series of crucial modifications at its C-terminus:
-
N-methylation: The N-methyltransferase LcsG catalyzes the iterative methylation of the terminal amine group, resulting in a dimethylated amine.
-
Tertiary Amine-Oxide Formation: A putative flavin-containing monooxygenase (FMO) is hypothesized to catalyze the final step in this compound biosynthesis: the oxidation of the tertiary amine to a tertiary amine-oxide. While the specific gene responsible for this transformation has not yet been experimentally verified, analysis of the lcs gene cluster for genes with predicted FMO domains will likely identify the candidate enzyme.
Experimental Protocols
The elucidation of the leucinostatin biosynthetic pathway has been made possible through a combination of genomic analysis and molecular genetics techniques.
Gene Disruption via CRISPR-Cas9
The CRISPR-Cas9 system has been successfully employed to disrupt genes within the lcs cluster in P. lilacinum, providing direct evidence for their function.[4]
Protocol Outline:
-
sgRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting the gene of interest and clone them into an appropriate expression vector.
-
Protoplast Preparation: Generate protoplasts from young mycelia of P. lilacinum by enzymatic digestion of the fungal cell wall.
-
Transformation: Co-transform the protoplasts with the Cas9 expression plasmid, the sgRNA expression plasmid, and a donor DNA template for homologous recombination, using a polyethylene glycol (PEG)-mediated method.
-
Selection and Verification: Select for transformants using an appropriate marker and verify the gene disruption by PCR and sequencing.
-
Phenotypic Analysis: Analyze the metabolic profile of the mutant strains by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the loss of leucinostatin production.
HPLC-MS Analysis of Leucinostatins
HPLC-MS is the primary analytical technique for the detection and quantification of leucinostatins.
Typical Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a formic acid modifier.
-
Detection: UV detection at 210 nm and mass spectrometry in positive ion mode.
-
Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass determination and tandem MS (MS/MS) for structural elucidation.
Quantitative Data on Leucinostatin Production
Quantitative data on the biosynthesis of this compound is currently limited in the public domain. However, studies on related leucinostatins have demonstrated that the manipulation of regulatory genes can significantly impact production yields.
| Genetic Modification | Effect on Leucinostatin Production | Reference |
| Overexpression of lcsF | 1.5-fold increase in Leucinostatin A and B production. | [1][2] |
| Disruption of lcsL | Leucinostatin production decreased to undetectable levels. | [4][5] |
| Overexpression of lcsL | Increased expression of lcs cluster genes and leucinostatin yield. | [4] |
Conclusion and Future Directions
The biosynthesis of this compound is a complex process orchestrated by the lcs gene cluster in P. lilacinum. While the core machinery has been identified, the precise enzymatic steps for all the tailoring reactions, particularly the formation of the tertiary amine-oxide, remain to be fully elucidated. Future research should focus on the functional characterization of the remaining unassigned genes in the lcs cluster to identify the elusive FMO. A complete understanding of this pathway will not only provide insights into the fascinating biochemistry of nonribosomal peptide synthesis but also open avenues for the engineered biosynthesis of novel leucinostatin analogs with improved therapeutic properties.
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional genetic analysis of the leucinostatin biosynthesis transcription regulator lcsL in Purpureocillium lilacinum using CRISPR-Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure of Leucinostatin K
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinostatin K is a member of the leucinostatin family of peptide antibiotics produced by fungi of the Paecilomyces genus, notably Paecilomyces marquandii and Paecilomyces lilacinus.[1][2] These non-ribosomally synthesized peptides exhibit a range of biological activities, including antimicrobial, antitumor, and antiprotozoal effects. The unique structural features of leucinostatins, including the presence of a tertiary amine-oxide terminal group in this compound, contribute to their biological potency. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed molecular composition, stereochemistry, and the experimental data supporting its elucidation. It also summarizes its known biological activities and mechanism of action, offering valuable insights for researchers in natural product chemistry, drug discovery, and molecular biology.
Chemical Structure of this compound
This compound is a complex nonapeptide characterized by the presence of several non-proteinogenic amino acids and a unique tertiary amine-oxide moiety at its C-terminus. Its chemical formula is C62H111N11O14 with a molecular weight of 1234.63 g/mol .
Amino Acid Composition and Sequence
The core structure of this compound is a linear peptide chain composed of nine amino acid residues. While the exact sequence was determined through detailed spectroscopic analysis, a representative structure of the leucinostatin family, Leucinostatin A, consists of residues such as 4-methyl-L-proline (MePro), 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA), hydroxyleucine (HyLeu), α-aminoisobutyric acid (AIB), and β-Alanine.[3] this compound shares this core peptide backbone but is distinguished by a modification at the C-terminal diamine.
The definitive feature of this compound, along with Leucinostatin H, is the presence of a tertiary amine-oxide terminal group.[1] This modification significantly influences the molecule's polarity and potential interactions with biological targets.
Visual Representation of the Leucinostatin Family Relationship:
References
- 1. Leucinostatins H and K, two novel peptide antibiotics with tertiary amine-oxide terminal group from Paecilomyces marquandii isolation, structure and biological activity PMID: 3610826 | MCE [medchemexpress.cn]
- 2. wi.knaw.nl [wi.knaw.nl]
- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
An In-depth Technical Guide to the Physicochemical Properties of Leucinostatin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatin K is a member of the leucinostatin family of peptide antibiotics produced by fungi of the genus Purpureocillium, formerly Paecilomyces.[1] These non-ribosomally synthesized peptides exhibit a range of biological activities, including antimicrobial, antitumor, and phytotoxic effects.[2][3] this compound, like its congeners, is a lipophilic peptide containing several non-proteinogenic amino acids. This guide provides a comprehensive overview of the known physicochemical properties of this compound, drawing on available data for this compound and its closely related analogue, Leucinostatin A, where specific data for this compound is not available.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₄ | Vendor Data |
| Molecular Weight | 1234.633 g/mol | Vendor Data |
| Computed LogP (XLogP3-AA for Leucinostatin A) | 4.3 | [4] |
Spectroscopic and Analytical Data
The structural elucidation and characterization of this compound and its analogues rely heavily on modern spectroscopic techniques.
Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the detailed structural determination of leucinostatins. Although specific ¹H and ¹³C NMR chemical shift data for this compound are not published, studies on related leucinostatins have utilized these techniques to elucidate their complex structures, including the identification of unusual amino acid residues.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. For peptide antibiotics like leucinostatins, IR spectra typically show characteristic absorption bands for amide bonds (N-H stretching and C=O stretching), as well as C-H and O-H stretching vibrations.[7]
Solubility and Stability
Solubility
Specific quantitative solubility data for this compound in various solvents is not available. However, based on its high lipophilicity (inferred from the LogP of Leucinostatin A) and general knowledge of similar peptides, this compound is expected to be poorly soluble in aqueous solutions and more soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For experimental purposes, it is recommended to first dissolve the peptide in a minimal amount of a suitable organic solvent before diluting with aqueous buffers.
pH and Thermal Stability
There is no specific published data on the stability of this compound under different pH and temperature conditions. However, peptide stability is highly dependent on the specific amino acid sequence and modifications. As a general guideline for peptide antibiotics, stability studies should be conducted across a range of pH values and temperatures to determine the optimal conditions for storage and use.[1] For many peptides, extremes of pH and high temperatures can lead to hydrolysis of amide bonds and loss of biological activity.
Experimental Protocols
Detailed, standardized experimental protocols for the characterization of this compound are not publicly available. However, a general workflow can be adapted from methodologies used for other leucinostatins and peptide antibiotics.
General Workflow for Characterization
Caption: General workflow for the isolation and characterization of this compound.
Methodological Details
-
Isolation and Purification: Leucinostatins are typically isolated from the mycelia or culture broth of Purpureocillium lilacinum by solvent extraction (e.g., with ethyl acetate or methanol). Purification is achieved through chromatographic techniques, including silica gel column chromatography followed by high-performance liquid chromatography (HPLC).[7]
-
Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) is employed to sequence the peptide by analyzing the fragmentation patterns.
-
NMR Spectroscopy: One- and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are conducted to determine the connectivity of atoms and the stereochemistry of the amino acid residues.
-
Stability Studies: The stability of the peptide in solution at various pH values and temperatures can be monitored over time by HPLC, assessing the degradation of the parent compound.
Biological Activity and Signaling Pathways
Leucinostatins are known to exert their biological effects through interaction with cellular membranes and mitochondria.[1] While the specific signaling pathways for this compound have not been fully elucidated, data from Leucinostatin A provides valuable insights into its potential mechanisms of action.
Inhibition of Insulin-Like Growth Factor-I (IGF-I) Signaling
Leucinostatin A has been shown to inhibit the growth of prostate cancer cells by reducing the expression of Insulin-Like Growth Factor-I (IGF-I) in surrounding stromal cells.[8] This suggests a mechanism involving the disruption of paracrine signaling between the tumor microenvironment and cancer cells.
Caption: Postulated inhibition of the IGF-I signaling pathway by this compound.
Mitochondrial ATP Synthase Inhibition
A primary mechanism of action for the leucinostatin family is the disruption of mitochondrial function.[3] They can act as ionophores, dissipating the mitochondrial membrane potential, and can also directly inhibit ATP synthase, the enzyme responsible for cellular energy production.[5] This leads to a depletion of ATP and ultimately, cell death.
Caption: Mechanism of ATP synthase inhibition by this compound.
Conclusion
This compound is a complex peptide antibiotic with significant potential in various research and development areas. While specific physicochemical data for this compound is limited, information from closely related analogues provides a solid foundation for its study. Further research is needed to fully characterize its properties, including detailed spectroscopic analysis, solubility and stability profiles, and a more precise elucidation of its molecular mechanisms of action. This guide serves as a comprehensive resource to aid researchers in these endeavors.
References
- 1. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucinostatin A | C62H111N11O13 | CID 156012899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucinostatin | C62H111N11O13 | CID 101278422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Core Mechanism of Action of Leucinostatin K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatin K is a member of the leucinostatin family of non-ribosomal peptide antibiotics produced by fungi such as Paecilomyces marquandii and Purpureocillium lilacinum.[1][2][3][4] Structurally, this compound is characterized by a tertiary amine-oxide terminal group.[1][3][5] While direct experimental data on the mechanism of action of this compound is limited, extensive research on closely related family members, particularly Leucinostatin A and B, provides a robust framework for understanding its biological activities. The primary mechanisms of action for the leucinostatin family are the disruption of cellular and mitochondrial membranes and the inhibition of mitochondrial ATP synthase, leading to a cascade of secondary effects including the inhibition of protein synthesis and key signaling pathways.[6][7][8][9] This guide synthesizes the available data to present a comprehensive overview of the core mechanism of action of this compound.
Primary Mechanisms of Action
Membrane Disruption
Leucinostatins exert a direct cytotoxic effect by compromising the integrity of cellular membranes.[6][7] This activity is particularly pronounced at the inner mitochondrial membrane.[3][9] Studies utilizing liposomes have demonstrated that the sensitivity to leucinostatins is enhanced in membranes with lower cholesterol content, suggesting a lipid-dependent interaction.[6][7][10] The helical structure of leucinostatins is believed to be crucial for their membrane-disrupting activity.[9]
Inhibition of Mitochondrial ATP Synthase
At lower concentrations, Leucinostatin A has been identified as a potent inhibitor of mitochondrial ATP synthase, the enzyme responsible for the majority of cellular ATP production.[9] This inhibition is a key contributor to the cytotoxic effects of leucinostatins.[9] The inhibition of ATP synthase by Leucinostatin A has been shown to be more potent than that of some synthetic derivatives, highlighting the importance of specific structural features.[9]
Inhibition of mTORC1 Signaling
Leucinostatin B has been shown to rapidly and selectively inhibit the mTORC1 signaling pathway in sensitive triple-negative breast cancer cell lines.[8] This effect is thought to be a direct consequence of ATP synthase inhibition, as it is mimicked by the known ATP synthase inhibitor, oligomycin.[8]
Inhibition of Protein Synthesis
A marked inhibition of protein synthesis is observed in cells treated with leucinostatins.[6][7] This is considered a downstream consequence of the initial membrane damage and disruption of cellular energy homeostasis, rather than a direct inhibition of the protein synthesis machinery itself.[6][7][10]
Quantitative Data
The following tables summarize the available quantitative data for the Leucinostatin family.
Table 1: In Vitro Activity of Leucinostatin A and Derivatives [1][3]
| Compound | Target Organism/Cell Line | IC50 (nM) |
| Leucinostatin A | Trypanosoma brucei rhodesiense | 0.4 |
| Leucinostatin A | L6 cells (cytotoxicity) | 7000 |
| Synthetic Derivative 2 | Trypanosoma brucei rhodesiense | 6.4 |
| Synthetic Derivative 4 | Trypanosoma brucei rhodesiense | 3.6 |
Table 2: Inhibition of Mitochondrial ATP Synthase by Leucinostatin A [9]
| Inhibitor | Enzyme Source | Ki (nM) |
| Leucinostatin A | Bovine ATP Synthase | ~80 |
| Leucinostatin A | Yeast ATP Synthase | ~30 |
| Leucinostatin A | E. coli ATP Synthase | ~1100 |
| Oligomycin A | Bovine ATP Synthase | ~20 |
Table 3: Acute Toxicity of Leucinostatins in Mice [2]
| Compound | Administration Route | LD50 (mg/kg) |
| Leucinostatins | Intraperitoneal | 1.8 |
| Leucinostatins | Oral | 5.4 - 6.3 |
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for studying Leucinostatin's mechanism.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the Leucinostatin family.
Cell Viability Assay (based on studies with L1210 cells)[6][7]
-
Cell Culture: Murine leukemia L1210 cells are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the Trypan Blue exclusion assay or an MTT assay. For Trypan Blue, a small aliquot of the cell suspension is mixed with Trypan Blue solution, and the number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
Liposome Leakage Assay[6][7]
-
Liposome Preparation: Liposomes are prepared from a mixture of lipids (e.g., lecithin and cholesterol) in a suitable buffer. A fluorescent marker (e.g., carboxyfluorescein) is encapsulated within the liposomes at a self-quenching concentration.
-
Treatment: The liposome suspension is treated with this compound.
-
Fluorescence Measurement: The release of the fluorescent marker from the liposomes is monitored over time using a fluorometer. An increase in fluorescence intensity indicates membrane disruption and leakage.
Mitochondrial ATP Synthase Activity Assay (reconstituted system)[9]
-
Purification and Reconstitution: ATP synthase is purified from a source such as bovine heart or yeast mitochondria and reconstituted into proteoliposomes with a primary proton pump (e.g., cytochrome bo3 oxidase).
-
Assay Initiation: ATP synthesis is initiated by the addition of the necessary substrates (e.g., ADP and inorganic phosphate) and the substrate for the proton pump (e.g., ubiquinol).
-
ATP Measurement: The rate of ATP synthesis is measured using a luciferase-based luminescence assay.
-
Inhibition: The assay is performed in the presence of varying concentrations of this compound to determine the inhibitory activity (Ki).
Western Blot for mTORC1 Signaling[8]
-
Cell Lysis: Following treatment with this compound, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key mTORC1 pathway proteins (e.g., phosphorylated S6 kinase, phosphorylated 4E-BP1) and corresponding total protein antibodies.
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.
Conclusion
The mechanism of action of this compound, inferred from extensive studies of its congeners, is a multi-faceted process initiated by the disruption of cellular and mitochondrial membranes and the potent inhibition of mitochondrial ATP synthase. These primary actions trigger a cascade of downstream events, including the suppression of vital signaling pathways like mTORC1 and a general inhibition of protein synthesis, ultimately leading to cell death. The quantitative data available for the Leucinostatin family underscores their high potency. The experimental protocols outlined provide a foundation for further investigation into the specific activities of this compound and its potential as a therapeutic agent. This comprehensive understanding is crucial for researchers and drug development professionals exploring the therapeutic applications of this class of potent natural products.
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leucinostatins H and K, two novel peptide antibiotics with tertiary amine-oxide terminal group from Paecilomyces marquandii isolation, structure and biological activity PMID: 3610826 | MCE [medchemexpress.cn]
- 6. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Leucinostatin K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinostatins are a family of nonapeptide antibiotics produced by various fungi, including Purpureocillium lilacinum. This technical guide provides an in-depth overview of the biological activity of Leucinostatin K and its analogs. Leucinostatins exhibit a broad spectrum of activity, including potent anticancer, antimicrobial, and antiprotozoal effects. The primary mechanism of action involves the disruption of mitochondrial function, specifically through the inhibition of ATP synthase at lower concentrations and acting as a protonophoric uncoupler at higher concentrations. This document summarizes the quantitative data on the biological activities of leucinostatins, details relevant experimental protocols, and provides visual representations of the key mechanisms and experimental workflows.
Introduction
Leucinostatins are a class of peptide mycotoxins with a range of biological activities.[1] First isolated from Paecilomyces lilacinus, they have garnered significant interest in the scientific community for their potential therapeutic applications.[1] Structurally, they are α-helical nonapeptides containing several uncommon amino acid residues.[2][3] This guide focuses on the biological activities of this compound and its closely related analogs, providing a comprehensive resource for researchers in drug discovery and development.
Quantitative Biological Activity
The biological activities of leucinostatins have been quantified across various assays, demonstrating their potency against a range of cell types and organisms. The following tables summarize the key quantitative data available in the literature.
Table 1: Anticancer Activity of Leucinostatins
| Compound | Cell Line | Activity | Concentration | Citation |
| Leucinostatin A | L1210 (murine leukemia) | Complete inhibition of cell growth | 0.5 µg/mL | [4][5] |
| Leucinostatin A | DU-145 (human prostate cancer) co-cultured with PrSC | Significant suppression of tumor growth | Not specified | [3] |
| Leucinostatin Y | Human pancreatic cancer cells | Preferential cytotoxicity under glucose deprivation | Not specified | [6] |
| Leucinostatin B | Triple Negative Breast Cancer (TNBC) cells | Selective antiproliferative effects in LAR subtype | Not specified | [3] |
Table 2: Antimicrobial Activity of Leucinostatins
| Compound | Organism | Activity | Concentration (MIC) | Citation |
| Leucinostatins | Fungi | Inhibition | 10–25 µM | [7] |
| Leucinostatins | Gram-positive bacteria | Inhibition | 2.5–100 µM | [7] |
| Leucinostatin A & B | Phytophthora infestans and P. capsici | Inhibition of growth | Not specified | [3] |
Table 3: Antiprotozoal Activity of Leucinostatins and Derivatives
| Compound | Organism | Activity (IC50) | Citation |
| Leucinostatin A | Trypanosoma brucei rhodesiense | 0.4 nM | [7] |
| Leucinostatin A | Trypanosoma brucei brucei | 0.4 nM | [7] |
| Leucinostatin A | Plasmodium falciparum | 0.4–0.9 nM | [7] |
| Leucinostatin A | Trypanosoma brucei | 2.8 nM | [7] |
Table 4: Toxicity Data for Leucinostatins
| Compound | Animal Model | LD50 | Route of Administration | Citation |
| Leucinostatins | Mice | 1.8 mg/kg | Intraperitoneal | [1] |
| Leucinostatins | Mice | 5.4 to 6.3 mg/kg | Oral | [1] |
Table 5: Enzyme Inhibition Data for Leucinostatins
| Compound | Enzyme | Source | Ki | Citation |
| Leucinostatin A | ATP synthase | Bovine heart mitochondria | ~80 nM | [8] |
| Leucinostatin A | ATP synthase | Yeast mitochondria | ~30 nM | [8] |
| Leucinostatin A | ATP synthase | E. coli | ~1.1 µM | [8] |
Mechanism of Action
The primary molecular target of leucinostatins is the mitochondrial F1Fo-ATP synthase.[2][9] Their interaction with this enzyme complex leads to a disruption of cellular energy metabolism, which underlies their cytotoxic effects.
Dual-Mode Inhibition of Oxidative Phosphorylation
Leucinostatins exhibit a concentration-dependent dual mechanism of action on mitochondria. At lower concentrations (< 240 nM), they act as specific inhibitors of the F0 subunit of ATP synthase, blocking proton translocation and thereby inhibiting ATP synthesis.[2][8] At higher concentrations (> 300 nM), they function as protonophores, dissipating the mitochondrial membrane potential and uncoupling oxidative phosphorylation.[8]
Caption: Dual mechanism of this compound on mitochondrial function.
Inhibition of mTORC1 Signaling
In triple-negative breast cancer cells, Leucinostatin B has been shown to rapidly inhibit mTORC1 signaling in sensitive cell lines. This effect is believed to be a consequence of ATP synthase inhibition, as it can be mimicked by other ATP synthase inhibitors like oligomycin.
Caption: this compound inhibits mTORC1 signaling via ATP synthase inhibition.
Experimental Protocols
Detailed protocols for assessing the biological activity of this compound are provided below. These are generalized methods that can be adapted for specific experimental needs.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
-
Prepare Inoculum: Culture the bacterial strain overnight and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Mitochondrial Respiration Analysis (Seahorse XF Analyzer)
This protocol assesses the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Compound Preparation: Prepare solutions of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in assay medium.
-
Assay Execution: Replace the culture medium with the assay medium. Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR and then inject the compounds sequentially to determine various parameters of mitochondrial respiration.
-
Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Conclusion
This compound and its analogs are potent bioactive compounds with significant potential for further development as therapeutic agents, particularly in the fields of oncology and infectious diseases. Their well-defined mechanism of action, centered on the disruption of mitochondrial ATP synthesis, provides a solid foundation for rational drug design and optimization. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this fascinating class of natural products.
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 4. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 9. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Leucinostatin K: A Technical Guide to a Potent Peptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinostatins are a family of potent, non-ribosomally synthesized peptide antibiotics produced by various fungi, most notably Purpureocillium lilacinum (formerly Paecilomyces lilacinus)[1]. This technical guide provides an in-depth overview of Leucinostatin K and its closely related analogs, with a focus on their antimicrobial properties, mechanism of action, biosynthesis, and relevant experimental methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction
First isolated from Penicillium lilacinum, leucinostatins are complex lipopeptides characterized by the presence of several non-standard amino acids. The leucinostatin family includes several members, such as Leucinostatin A, B, D, H, and K, which exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and antitumor effects[1][2][3]. Their potent activity, particularly against drug-resistant pathogens, has made them a subject of significant interest in the field of antibiotic research. This guide will focus on the collective knowledge of leucinostatins, with specific data points for this compound where available, to provide a comprehensive understanding of this important class of natural products.
Physicochemical Properties and Structure
Leucinostatins are characterized by a nine-residue peptide backbone, which includes several uncommon amino acids such as α-aminoisobutyric acid (Aib), cis-4-methyl-L-proline, and (2S)‐amino‐(6R)‐hydroxy‐(4S)‐methyl‐8‐oxodecanoic acid (AHMOD). The N-terminus is acylated with a fatty acid, and the C-terminus is an N-methylated diamine. The various leucinostatin analogs differ primarily in the amino acid at position 2 and the substitution pattern at the terminal nitrogen. This unique structure contributes to their α-helical conformation and their interaction with biological membranes.
Mechanism of Action
The primary mechanism of action of leucinostatins involves the disruption of cellular and mitochondrial membranes, leading to a cascade of cytotoxic effects.
Membrane Perturbation
Leucinostatins interact with the lipid bilayer of cell membranes, causing increased permeability. This has been demonstrated through their action on liposomes, where they induce leakage of entrapped contents[4]. The interaction is influenced by the lipid composition of the membrane, with a higher sensitivity observed in liposomes with lower cholesterol levels[5][6]. This membrane-disrupting activity is a key factor in their broad-spectrum antimicrobial effects.
Inhibition of Mitochondrial Function
A critical aspect of the leucinostatins' mechanism of action is their profound impact on mitochondrial function. They act as potent inhibitors of mitochondrial ATP synthase and can also act as uncouplers of oxidative phosphorylation at higher concentrations[7].
-
ATP Synthase Inhibition: Leucinostatins bind to the F0 subunit of ATP synthase, inhibiting its function and thereby blocking the synthesis of ATP[8]. This leads to a depletion of cellular energy, which is detrimental to the cell.
-
Uncoupling of Oxidative Phosphorylation: At higher concentrations, leucinostatins can act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling of the electron transport chain from ATP synthesis further disrupts cellular energy metabolism[7].
The dual inhibitory effects on mitochondrial respiration are a hallmark of the leucostatin family and contribute significantly to their potent biological activities[7].
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 3. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 8. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of Leucinostatin K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antitumor properties of Leucinostatin K, a member of the peptaibiotic family of fungal metabolites. While research specifically isolating this compound's activities is emerging, this document synthesizes available data on the broader Leucinostatin class to offer a comprehensive overview of its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation. This guide is intended to serve as a valuable resource for researchers investigating novel anticancer agents and for professionals involved in the drug development pipeline.
Core Antitumor Properties and Mechanism of Action
Leucinostatins exert their cytotoxic effects against cancer cells through a multi-pronged approach, primarily targeting cellular membranes and mitochondrial function. Evidence suggests that these peptides can induce membrane damage, leading to a loss of cellular integrity.[1][2][3] Furthermore, a significant aspect of their mechanism involves the disruption of mitochondrial function, including the destabilization of the inner mitochondrial membrane and the uncoupling of oxidative phosphorylation.[4][5][6] This disruption of cellular energy metabolism is a key contributor to their antitumor effects.
Recent studies have also implicated Leucinostatins in the modulation of critical signaling pathways involved in cancer cell growth and proliferation. Notably, they have been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[7] Additionally, Leucinostatin A has been demonstrated to suppress tumor growth by reducing the expression of insulin-like growth factor-I (IGF-I) in the tumor microenvironment.[8][9]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the cytotoxic and biological activities of Leucinostatins. It is important to note that much of the existing research has focused on Leucinostatin A, B, and other analogs. The data presented here should be considered indicative of the potential of this compound, pending further specific investigation.
Table 1: In Vitro Cytotoxicity of Leucinostatins against Cancer Cell Lines
| Leucinostatin Analog | Cell Line | Cancer Type | IC50 Value | Reference |
| Leucinostatin (unspecified) | L1210 | Murine Leukemia | 0.5 µg/mL | [1][2][3] |
| Leucinostatin A | PANC-1 | Pancreatic Cancer | 0.05 µg/mL (in glucose-deficient media) | [10] |
| Leucinostatin Y | PANC-1 | Pancreatic Cancer | 4.1 µg/mL (in glucose-deficient media) | [10] |
| Leucinostatin A | DU-145 | Prostate Cancer | Not specified | [8][9] |
Table 2: In Vivo Efficacy and Toxicity of Leucinostatins
| Leucinostatin Analog | Animal Model | Tumor Model | Dosage and Administration | Outcome | Reference |
| Leucinostatins | Mice | N/A | LD50 (intraperitoneal): 1.8 mg/kg | Toxicity assessment | [5] |
| Leucinostatins | Mice | N/A | LD50 (oral): 5.4 to 6.3 mg/kg | Toxicity assessment | [5] |
| Leucinostatin A | Nude Mice | DU-145 xenograft (co-inoculated with stromal cells) | Not specified | Significantly suppressed tumor growth | [8][9] |
Key Experimental Protocols
This section outlines the detailed methodologies for key experiments typically employed in the evaluation of the antitumor properties of compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cells in culture.
-
Cell Seeding: Plate cancer cells (e.g., PANC-1, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mitochondrial Membrane Potential Assay
This protocol details a method to assess the effect of this compound on mitochondrial function.
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a positive control (a known mitochondrial uncoupler like CCCP) and a vehicle control.
-
Dye Loading: Remove the treatment medium and incubate the cells with a fluorescent cationic dye that accumulates in mitochondria based on the membrane potential, such as TMRE (tetramethylrhodamine, ethyl ester), in fresh medium for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: A decrease in fluorescence intensity in treated cells compared to the control indicates a loss of mitochondrial membrane potential.
In Vivo Xenograft Tumor Model
This protocol describes a common in vivo model to evaluate the antitumor efficacy of a compound.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., via intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Visualizing the Molecular Impact: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially affected by this compound, based on the activities reported for the Leucinostatin family of compounds.
Caption: Proposed inhibition of the mTORC1 signaling pathway by this compound.
Caption: Proposed mechanism of this compound on the IGF-1 signaling axis.
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
This technical guide provides a foundational understanding of the antitumor properties of this compound, drawing upon the broader knowledge of the Leucinostatin class. Further research is warranted to elucidate the specific activities and full therapeutic potential of this compound as a novel anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a high throughput screening assay for mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Membrane Potential Assay [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 5. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Mitochondrial Membrane Potential in Cells and In Vivo using Targeted Click Chemistry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the mTOR signalling pathway is required for pancreatic growth in protease-inhibitor-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Spectrum of Leucinostatin K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatin K, a member of the leucinostatin family of peptide antibiotics, exhibits a broad range of antimicrobial activities. These complex peptides, produced by various fungi, have garnered interest for their potent biological effects, including antibacterial, antifungal, and antiprotozoal properties. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound and its analogs, details the experimental protocols for its evaluation, and elucidates its mechanism of action.
Antimicrobial Spectrum
This compound and its related compounds have demonstrated significant inhibitory effects against a variety of microorganisms. The spectrum of activity is most pronounced against Gram-positive bacteria and a range of fungi.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's potency. While extensive species-specific MIC data for this compound is not widely available in the public domain, the following table summarizes the reported activity for the leucinostatin family.
| Microorganism | Type | Leucinostatin Analog | MIC Range | Citation |
| Gram-positive bacteria | Bacteria | Leucinostatin (unspecified) | 2.5–100 µM | [1] |
| Fungi (21 species) | Fungus | Leucinostatin (unspecified) | 10–25 µM | [1] |
| Bacillus subtilis | Bacteria | Leucinostatin B2 | Active at 40 µ g/disc * | [2] |
| Staphylococcus aureus (MRSA) | Bacteria | Leucinostatin B2 | Active at 40 µ g/disc * | [2] |
| Candida albicans | Fungus | Leucinostatin B2 | Active at 40 µ g/disc * | [2] |
*Note: Data from disc diffusion assay, not a broth microdilution MIC value.
Mechanism of Action
The primary mechanism of action for leucinostatins involves the disruption and destabilization of biological membranes. This activity is particularly directed towards the inner mitochondrial membrane.[1]
Leucinostatins, with their lipophilic and cationic properties, are able to insert themselves into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's integrity, leading to increased permeability. The formation of pores or ion channels by leucinostatin molecules facilitates the transport of monovalent and divalent cations across the membrane, dissipating the membrane potential.[1] This disruption of ion homeostasis and membrane integrity ultimately leads to cell death. The specific targeting of the inner mitochondrial membrane also suggests an inhibition of ATP synthesis and other vital mitochondrial functions.[3][4]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The determination of the antimicrobial spectrum of this compound is primarily achieved through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.
1. Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile diluent (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile diluent and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound demonstrates a promising antimicrobial profile, particularly against Gram-positive bacteria and a variety of fungi. Its mechanism of action, centered on membrane disruption, makes it an interesting candidate for further investigation in the development of new antimicrobial agents. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its antimicrobial spectrum. Further research is warranted to establish a more comprehensive, species-specific MIC database for this compound and to explore its therapeutic potential.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Investigations into Leucinostatin K: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatin K is a member of the leucinostatin family of peptide antibiotics, first described in the late 1980s. These complex peptides, produced by filamentous fungi such as Paecilomyces marquandii (now reclassified as Purpureocillium marquandii), exhibit a range of biological activities, including potent antimicrobial and antitumor properties. Early research into the leucinostatins, including the closely related and more extensively studied Leucinostatins A and B, laid the groundwork for understanding their mechanism of action, which primarily involves the disruption of mitochondrial function. This technical guide provides an in-depth look at the early studies on this compound and its congeners, focusing on their isolation, characterization, and initial biological evaluation.
Data Presentation
The following tables summarize the quantitative data from early studies on leucinostatins. It is important to note that much of the initial detailed research focused on Leucinostatins A and B, which are structurally very similar to this compound and serve as a valuable reference.
| Compound | Organism | Activity Type | Value | Reference |
| Leucinostatin A | Mouse | Acute Toxicity (intraperitoneal) | LD50: 1.8 mg/kg | [1] |
| Leucinostatin B | Mouse | Acute Toxicity (intraperitoneal) | LD50: 1.8 mg/kg | [1] |
| Leucinostatin A | Mouse | Acute Toxicity (oral) | LD50: 5.4 mg/kg | [1] |
| Leucinostatin B | Mouse | Acute Toxicity (oral) | LD50: 6.3 mg/kg | [1] |
| Leucinostatin A | Plasmodium falciparum | Antiprotozoal | IC50: 0.4–0.9 nM | [2] |
| Leucinostatin A | Trypanosoma brucei | Antiprotozoal | IC50: 2.8 nM | [2] |
| Leucinostatin Complex | Murine Leukemic Cells (L1210) | Cytotoxicity | Complete inhibition at 0.5 µg/mL |
Table 1: In Vivo and In Vitro Biological Activities of Leucinostatins
| Compound | Property | Value | Reference |
| Leucinostatin A Hydrochloride | Molecular Formula | C61H111N11O13.HCl | [1] |
| Leucinostatin B Hydrochloride | Molecular Formula | C61H109N11O13.HCl | [1] |
Table 2: Physicochemical Properties of Leucinostatins A and B
Experimental Protocols
Isolation and Purification of Leucinostatins H and K
The following is a generalized protocol based on the methods described for the isolation of peptide antibiotics from Paecilomyces species in the 1980s. The initial report on Leucinostatins H and K by Radics et al. (1987) would contain the specific details.
-
Fermentation: Paecilomyces marquandii is cultured in a suitable liquid medium to promote the production of secondary metabolites, including leucinostatins.
-
Extraction: The culture broth is filtered to separate the mycelium from the supernatant. The active compounds are then extracted from the supernatant using a solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps to separate the different leucinostatin components.
-
Silica Gel Chromatography: The extract is first fractionated on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
-
Alumina Column Chromatography: Further separation is achieved using alumina column chromatography, again with a suitable solvent gradient.
-
-
Final Purification: The fractions containing Leucinostatins H and K are further purified by high-performance liquid chromatography (HPLC) to yield the pure compounds.
Cytotoxicity Assay (circa 1980s)
The following protocol is a representative method for assessing the cytotoxicity of a compound against a cell line like L1210 murine leukemia cells during the early research period.
-
Cell Culture: L1210 cells are maintained in a suitable culture medium supplemented with fetal bovine serum.
-
Assay Setup: Cells are seeded into microtiter plates at a specific density.
-
Compound Addition: The test compound (e.g., this compound) is dissolved in a suitable solvent and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a method such as Trypan Blue exclusion, where non-viable cells with compromised membranes take up the dye. The number of viable and non-viable cells is counted using a hemocytometer. Alternatively, metabolic assays like the MTT assay were becoming more common.
Assessment of Mitochondrial Function
Early studies on the mechanism of action of leucinostatins pointed towards the disruption of mitochondrial function. The following are generalized protocols from that era for assessing mitochondrial respiration and membrane potential.
Mitochondrial Oxygen Consumption:
-
Isolation of Mitochondria: Mitochondria are isolated from rat liver or other suitable tissues by differential centrifugation.
-
Oxygen Measurement: A Clark-type oxygen electrode is used to measure the rate of oxygen consumption in a suspension of isolated mitochondria.
-
Assay Conditions: The mitochondrial suspension is placed in a reaction chamber with a suitable buffer containing respiratory substrates (e.g., succinate, glutamate/malate).
-
Compound Addition: The test compound is added to the chamber, and the change in the rate of oxygen consumption is recorded. An increase in oxygen consumption in the absence of ADP (State 4 respiration) is indicative of uncoupling of oxidative phosphorylation.
Mitochondrial Membrane Potential:
-
Fluorescent Probes: The mitochondrial membrane potential is assessed using cationic, lipophilic fluorescent dyes such as rhodamine 123 or safranine. These dyes accumulate in the mitochondrial matrix in a potential-dependent manner.
-
Measurement: Isolated mitochondria are incubated with the fluorescent dye in a suitable buffer. The fluorescence of the dye is measured using a fluorometer.
-
Compound Effect: The addition of an uncoupling agent like a leucinostatin causes a dissipation of the membrane potential, leading to the release of the dye from the mitochondria and a corresponding change in fluorescence.
Mandatory Visualization
Caption: Workflow for the isolation and purification of this compound.
Caption: Proposed mechanism of action of this compound.
Conclusion
The early studies on this compound and its analogues were pivotal in establishing their potent biological activities and elucidating their primary mechanism of action as mitochondrial uncouplers. While these initial investigations provided a strong foundation, further research has continued to refine our understanding of the complex interactions of these peptide antibiotics with cellular systems. The detailed protocols and quantitative data from these seminal studies remain valuable for researchers in the fields of natural product chemistry, drug discovery, and mitochondrial biology. The unique mode of action of the leucinostatins continues to make them intriguing candidates for further investigation and potential therapeutic development.
References
Structural Elucidation of Leucinostatin K: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the methodologies employed in the structural elucidation of Leucinostatin K, a peptidyl antibiotic belonging to the broader family of leucinostatins. These complex mycotoxins, produced by fungi such as Purpureocillium lilacinum, are non-ribosomal peptides known for their significant antimicrobial and antitumor activities. This compound is distinguished as a minor component within the natural mixture, characterized by a unique tertiary amine-oxide group at its C-terminus. This guide details the integrated analytical workflow, with a primary focus on mass spectrometry for sequencing and molecular weight determination. It also covers the chromatographic techniques essential for its isolation and the stereochemical analysis required for a complete structural assignment. The content is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a detailed look into the multi-faceted approach required to characterize such molecules.
Introduction to Leucinostatins
The leucinostatins are a family of lipopeptide antibiotics first isolated from the fungus Paecilomyces lilacinus (now known as Purpureocillium lilacinum)[1][2]. They represent a class of mycotoxins called peptaibiotics, which are characterized by a high content of non-proteinogenic amino acids, an N-terminal acyl group, and a C-terminal amino alcohol or diamine[3][4]. The major component, Leucinostatin A, has been extensively studied and its structure confirmed by mass spectrometry, NMR, degradative methods, and ultimately, total synthesis[3][5][6].
Leucinostatins typically consist of nine amino acid residues, including unusual components like cis-4-methyl-L-proline, (2S)‐amino‐(6R)‐hydroxy‐(4S)‐methyl‐8‐oxodecanoic acid (AHMOD), hydroxyleucine (HyLeu), and α-aminoisobutyric acid (Aib)[3]. The complexity of the natural extract, which contains over 20 different leucinostatin derivatives, necessitates a robust combination of separation and analytical techniques for the characterization of minor components like this compound[3]. This compound, along with Leucinostatin H, is notable for possessing a tertiary amine-oxide terminal group, a key feature distinguishing it from other members of the family[1].
Isolation and Purification Workflow
The initial step in the structural elucidation of this compound is its isolation from the complex mixture produced by the fungal culture. This process involves extraction followed by multi-stage chromatographic separation.
Experimental Protocol: Isolation and Purification
-
Fermentation and Extraction: P. lilacinum is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for several days to allow for the production of secondary metabolites[1]. The culture filtrate is then extracted with an organic solvent such as ethyl acetate to isolate the crude mixture of leucinostatins.
-
Initial Chromatographic Separation: The crude extract is subjected to column chromatography using silica gel or alumina as the stationary phase[2]. A gradient elution system with increasing polarity (e.g., chloroform-methanol) is used to fractionate the extract.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the leucostatin mixture are further purified using reversed-phase HPLC. A C18 column is typically employed with a gradient of acetonitrile in water, often with a modifier like trifluoroacetic acid (TFA). The separation is monitored by UV absorbance, typically at 220 nm[7]. Fractions corresponding to individual peaks are collected, and the fraction containing this compound is identified by subsequent mass spectrometric analysis.
Mass Spectrometry for Structural Characterization
Mass spectrometry (MS) is the principal technique for determining the molecular weight and amino acid sequence of leucostatins.
Molecular Weight Determination
Fast Atom Bombardment (FAB) MS or, more commonly, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is used to determine the molecular weight of the isolated compound. This compound is identified by its protonated molecular ion ([M+H]⁺) peak.
| Compound | Protonated Molecular Ion ([M+H]⁺) | Reference |
| This compound | m/z 1234 | [7] |
| Leucinostatin A | m/z 1218.9 | [1] |
| Leucinostatin B | m/z 1204.9 | [1] |
| Leucinostatin H | m/z 1134.5 | [8] |
| Table 1. Comparative molecular ion data for this compound and other major leucinostatins. |
Sequence Elucidation by Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for sequencing the peptide backbone. The [M+H]⁺ ion of this compound (m/z 1234) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.
The fragmentation of peptaibiotics like leucostatins yields predictable ion series that allow for sequence deduction. Key fragmentation types include:
-
B-type ions: These fragments contain the N-terminus and are formed by cleavage of the amide bond. They are dominant for N-terminal sequencing[7].
-
Y-type ions: These fragments contain the C-terminus.
-
V-type ions: These are prominent in leucostatins and result from the elimination of side chains from Y-type ions, particularly at Leucyl and Hydroxyleucyl residues[7].
By analyzing the mass differences between consecutive ions in the B and Y series, the sequence of amino acid residues can be determined. The unique mass of the C-terminal residue confirms the presence of the N-oxide modification in this compound.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole or hybrid ion trap-orbitrap mass spectrometer coupled with an HPLC system is used[9].
-
Chromatography: A C18 column with a water/acetonitrile gradient is used for separation prior to MS analysis.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is employed.
-
Full Scan (MS1): A full scan is performed to identify the [M+H]⁺ ions of the leucostatins present in the sample.
-
Product Ion Scan (MS2): The precursor ion for this compound (m/z 1234) is isolated and fragmented using an appropriate collision energy. The resulting product ion spectrum is recorded to obtain sequence information.
-
Data Analysis: The fragment ions are assigned to specific cleavage types (B, Y, V, etc.), and the amino acid sequence is manually or computationally reconstructed.
Determination of Absolute Configuration
While MS/MS reveals the amino acid sequence, it does not provide information about the stereochemistry (D or L configuration) of the chiral amino acid residues.
Experimental Protocol: Stereochemical Analysis
-
Acid Hydrolysis: The purified this compound is completely hydrolyzed into its constituent amino acids using 6N HCl at an elevated temperature (e.g., 110°C for 24 hours).
-
Chiral Derivatization: The amino acids in the hydrolysate are reacted with a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Chromatographic Analysis: The resulting diastereomeric derivatives are separated and analyzed by reversed-phase HPLC.
-
Comparison with Standards: The retention times of the derivatives from the hydrolysate are compared with those of derivatized D- and L-amino acid standards. This comparison allows for the unambiguous assignment of the absolute configuration of each amino acid residue.
-
Confirmation by Synthesis: The ultimate confirmation of a proposed structure, including its absolute configuration, often comes from the total chemical synthesis of the molecule and comparison of its spectroscopic and biological properties with the natural product[5]. The synthesis of Leucinostatin A was crucial in revising the previously assumed configuration of the AHMOD residue[3][5].
Assembled Structure and Conclusion
The integration of data from mass spectrometry, comparative analysis with known leucostatins, and stereochemical analysis leads to the final proposed structure of this compound. While detailed NMR data for this compound is not widely published, its structure is inferred from the comprehensive analysis of the leucostatin family.
| Property | Description |
| Molecular Formula | C₅₈H₁₀₂N₁₀O₁₄ (Inferred based on Leucinostatin A structure with N-oxide) |
| Average Mass | 1233.49 Da |
| Monoisotopic Mass | 1232.7527 Da |
| Amino Acid Sequence | Inferred from MS/MS; homologous to Leucinostatin A/H with modifications. |
| Key Features | N-terminal acyl group, nine amino acid residues (including non-proteinogenic), C-terminal N¹,N¹-dimethylpropane-1,2-diamine with a tertiary amine-oxide. |
| Table 2. Summary of key structural features for this compound. |
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 2. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Asymmetric Total Synthesis of Leucinostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of leucinostatin A, new peptide antibiotic from Paecilomyces lilacinus A-267 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Leucinostatin H | C57H103N11O12 | CID 6450521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry characterization of five new leucinostatins produced by Paecilomyces lilacinus CG-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Leucinostatin K from Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a family of potent peptide antibiotics produced by various fungi, including Purpureocillium lilacinum (formerly Paecilomyces lilacinus) and Paecilomyces marquandii.[1] These non-ribosomally synthesized peptides exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties. Leucinostatin K, a notable member of this family, has garnered interest for its potential therapeutic applications. This document provides detailed protocols for the isolation and purification of this compound from fungal cultures, designed to guide researchers in obtaining this compound for further investigation.
Data Presentation
Table 1: this compound Production Parameters
| Parameter | Description | Reference |
| Producing Organisms | Purpureocillium lilacinum, Paecilomyces marquandii | [1] |
| Culture Media | Potato Dextrose Broth (PDB), Czapek-Dox Medium, or specialized production media. Media composition can significantly impact yield. | [1] |
| Incubation Time | 8 - 15 days | [1] |
| Temperature | 25 - 28°C | [1] |
| Agitation | 150 rpm for liquid cultures | [1] |
Table 2: Illustrative Purification Summary for this compound
| Purification Step | Starting Material | Product | Yield (%) (Illustrative) | Purity (%) (Illustrative) |
| Solvent Extraction | 7.5 L Culture Filtrate | 0.4 g Crude Extract | 100 | 15 |
| Silica Gel Chromatography | 0.4 g Crude Extract | 80 mg Partially Purified Fraction | 20 | 60 |
| Reversed-Phase C18 HPLC | 80 mg Partially Purified Fraction | 15 mg this compound | 18.75 | >98 |
Note: The yield and purity values presented in this table are illustrative and can vary based on the specific culture conditions, extraction efficiency, and chromatographic parameters.
Experimental Protocols
Protocol 1: Fungal Culture for this compound Production
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a 500 mL Erlenmeyer flask containing 100 mL of seed medium (e.g., 2% soybean meal and 3% mannitol) with a slant culture of P. lilacinum or P. marquandii.
-
Incubate the seed culture at 25°C for 4 days on a rotary shaker at 220 rpm.
-
-
Production Culture:
-
Inoculate a production medium (e.g., Potato Dextrose Broth) with the seed culture (1% v/v). For a 7.5 L production volume, use 75 mL of the seed culture.
-
Incubate the production culture at 28°C with agitation (150 rpm) for 8 days.[1]
-
Protocol 2: Extraction of Crude this compound
-
Harvesting:
-
After the incubation period, separate the fungal mycelia from the culture broth by filtration through Whatman No. 1 filter paper.
-
-
Solvent Extraction:
-
Transfer the culture filtrate (e.g., 7.5 L) to a large separation funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (EtOAc).
-
Mix vigorously and allow the layers to separate. For enhanced extraction, ultrasonication for 1 hour during mixing can be employed.[1]
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.[1]
-
-
Concentration:
-
Combine all the ethyl acetate extracts.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.[1]
-
Protocol 3: Purification of this compound
-
Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract.
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Load the dissolved extract onto the pre-equilibrated silica gel column.
-
Elute the column with a step gradient of increasing polarity, for example:
-
Hexane
-
Hexane:Dichloromethane (1:1)
-
Dichloromethane
-
Dichloromethane:Methanol
-
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the relevant fractions and concentrate under reduced pressure.
-
-
Reversed-Phase HPLC (Final Purification):
-
Column: A preparative C18 reversed-phase column (e.g., ODS, dimensions appropriate for the sample size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Procedure:
-
Dissolve the partially purified fraction from the silica gel chromatography step in a minimal volume of the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Elute with a linear gradient of Mobile Phase B (e.g., 20% to 80% over 40 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain pure this compound.
-
-
Mandatory Visualization
Caption: Workflow for the isolation and purification of this compound.
Caption: Putative biosynthetic pathway of this compound.
References
Application Notes and Protocols for the Analytical Detection of Leucinostatin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a class of peptaibiotic mycotoxins produced by various fungi, including Paecilomyces lilacinus.[1][2] Leucinostatin K is one of the identified analogs within this complex family of non-ribosomal peptides. These compounds exhibit a range of biological activities, including potent antimicrobial, and antitumor effects, which has garnered interest in their potential therapeutic applications. Consequently, robust and reliable analytical methods are crucial for their detection, quantification, and characterization in various matrices, from fungal cultures to biological samples.
This document provides detailed application notes and experimental protocols for the analytical detection of this compound, focusing on chromatographic techniques.
Analytical Methods Overview
The primary analytical methods for the detection and characterization of this compound and its analogs are based on chromatography coupled with mass spectrometry. High-performance liquid chromatography (HPLC) is also a viable technique, particularly for quantification when a purified standard is available. Immunoassays for this compound are not widely reported in scientific literature, suggesting that this method is less common for this specific analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and versatile technique for the identification and structural elucidation of this compound, even in complex mixtures.[1][2] The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector (e.g., UV-Vis) can be employed for the quantification of this compound. This method is particularly useful for routine analysis and quality control when the identity of the analyte has been previously confirmed.
Immunoassays (ELISA)
Currently, there is a lack of commercially available or published specific enzyme-linked immunosorbent assays (ELISAs) for the direct detection of this compound. The development of such an assay would require the production of specific antibodies that recognize the this compound molecule, which can be challenging for cyclic peptides.
Quantitative Data Summary
| Parameter | Method | Representative Value | Reference |
| Limit of Detection (LOD) | LC-MS/MS | 0.1 - 1.0 ng/mL | [3][4] |
| Limit of Quantitation (LOQ) | LC-MS/MS | 0.5 - 5.0 ng/mL | [3][4] |
| Linearity (R²) | LC-MS/MS | > 0.99 | [3][4] |
| Recovery | Solid-Phase Extraction | 85 - 110% | [3][4] |
| Precision (%RSD) | LC-MS/MS | < 15% | [3][4] |
| Accuracy (%Bias) | LC-MS/MS | ± 15% | [3][4] |
Note: These values are illustrative and should be established for each specific matrix and instrument.
Experimental Protocols
Protocol 1: Sample Preparation from Fungal Culture
This protocol describes the extraction of this compound from a fungal culture for subsequent analysis.
Materials:
-
Fungal culture of Paecilomyces lilacinus or other producing organism
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Homogenize the fungal mycelium and the culture broth.
-
Extract the homogenized culture with an equal volume of ethyl acetate by vigorous shaking for 1-2 hours at room temperature.
-
Separate the organic and aqueous phases by centrifugation at 4,000 x g for 10 minutes.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous layer with ethyl acetate to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
Fungal Culture Extraction Workflow
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the detection and identification of this compound using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound standard (if available)
Procedure:
-
Chromatographic Separation:
-
Set the column temperature to 40°C.
-
Set the flow rate to 0.3 mL/min.
-
Use a gradient elution program, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Inject 5-10 µL of the prepared sample.
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for this compound.
-
Perform a full scan analysis to identify the protonated molecule [M+H]⁺ of this compound.
-
For structural confirmation, perform product ion scans (MS/MS) on the precursor ion of this compound. Key fragment ions can be used for identification.
-
LC-MS/MS Analysis Workflow
Protocol 3: HPLC-UV Quantification of this compound
This protocol provides a general procedure for the quantification of this compound using HPLC with UV detection. Method development and validation are essential for accurate quantification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
This compound standard of known purity
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to create a series of calibration standards with known concentrations.
-
-
Chromatographic Analysis:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Use an isocratic or gradient elution method depending on the sample complexity. For a starting point, an isocratic elution with a mixture of Mobile Phase A and B (e.g., 30:70 v/v) can be tested.
-
Set the UV detector to a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 210-220 nm).
-
Inject equal volumes of the standards and the prepared samples.
-
-
Quantification:
-
Integrate the peak area of this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Concluding Remarks
The analytical detection of this compound is most effectively achieved through LC-MS/MS, which offers high sensitivity and specificity for both identification and structural elucidation. For quantitative purposes, a well-validated HPLC-UV method can be a reliable and cost-effective alternative. The protocols provided here serve as a foundation for developing and implementing analytical methods for this compound in a research or drug development setting. It is imperative that any method is properly validated for its intended use to ensure the accuracy and reliability of the results. Further research into the development of specific immunoassays could provide a high-throughput screening tool for this compound in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry characterization of five new leucinostatins produced by Paecilomyces lilacinus CG-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS methods for peptaibol quantification in fungal extracts according to their lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: HPLC-MS Analysis of Leucinostatin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatin K is a member of the leucinostatin family of peptide antibiotics produced by fungi such as Paecilomyces lilacinus.[1][2] These non-ribosomally synthesized peptides exhibit a range of biological activities, including antimicrobial, antitumor, and phytotoxic effects.[3] The complex structure of this compound, a peptide with a molecular weight of 1234.633 g/mol and a chemical formula of C62H111N11O14, necessitates advanced analytical techniques for its characterization and quantification.[1][4] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and essential tool for the analysis of this compound, offering high sensitivity and specificity for its detection and structural elucidation. This application note provides a detailed protocol for the HPLC-MS analysis of this compound, intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for the HPLC-MS analysis of this compound.
Table 1: this compound Properties
| Property | Value |
| Molecular Weight | 1234.633 g/mol [1][4] |
| Chemical Formula | C62H111N11O14[1][4] |
| CAS Number | 109539-57-3[1][4] |
Table 2: HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 2.1-4.6 mm ID, 50-250 mm length, 1.7-5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20-40 minutes |
| Flow Rate | 0.2-0.6 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-20 µL |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for identification) and Product Ion Scan (for fragmentation analysis) |
| Precursor Ion (m/z) | [M+H]⁺: 1235.64, [M+2H]²⁺: 618.32 |
| Product Ions (m/z) | To be determined empirically, but expect b- and y-type peptide fragment ions. |
| Collision Energy | To be optimized for the specific instrument and precursor ion. |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 300-400 °C |
Experimental Protocols
Sample Preparation from Fungal Culture
-
Culturing: Culture Paecilomyces lilacinus or other this compound-producing fungus in a suitable liquid medium for a sufficient period to allow for secondary metabolite production.
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate or a similar organic solvent.
-
Agitate the mixture vigorously for 1-2 hours.
-
Separate the organic layer containing the leucinostatins.
-
Repeat the extraction process on the aqueous layer to maximize yield.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Concentration: Evaporate the solvent from the dried organic extract under reduced pressure to obtain the crude extract.
-
Reconstitution: Reconstitute the crude extract in a suitable solvent, such as methanol or acetonitrile, for HPLC-MS analysis. The final concentration should be adjusted to fall within the linear range of the instrument.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC-MS Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the C18 column.
-
Gradient Elution: Initiate the gradient program to separate the components of the sample. A typical gradient might be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Mass Spectrometry Detection:
-
As the analytes elute from the HPLC column, they are introduced into the mass spectrometer.
-
Acquire mass spectra in positive ion mode.
-
Perform a full scan to identify the precursor ions corresponding to this compound ([M+H]⁺ and [M+2H]²⁺).
-
Perform product ion scans on the identified precursor ions to obtain fragmentation patterns for structural confirmation. This involves selecting the precursor ion of interest, subjecting it to collision-induced dissociation (CID), and scanning for the resulting product ions.
-
Visualizations
Discussion
The presented HPLC-MS method provides a robust and reliable approach for the analysis of this compound. The use of a C18 reverse-phase column allows for the effective separation of this relatively hydrophobic peptide from other components in a crude extract. The combination of a water/acetonitrile mobile phase with a formic acid modifier is a standard and effective system for the analysis of peptides by ESI-MS in positive ion mode.
The mass spectrometry parameters should be optimized for the specific instrument being used. The precursor ions for this compound are expected at m/z 1235.64 for the singly charged species ([M+H]⁺) and 618.32 for the doubly charged species ([M+2H]²⁺). Product ion scanning of these precursors will yield characteristic fragment ions that can be used for structural confirmation. The fragmentation pattern is expected to be dominated by b- and y-type ions, which arise from cleavage of the peptide amide bonds.
The proposed mechanism of action for leucinostatins involves an initial interaction with the phospholipids of the cell membrane, leading to membrane damage.[5][6] Additionally, leucinostatins have been shown to destabilize the inner mitochondrial membrane.[7] This disruption of cellular membranes is thought to be a primary contributor to the observed inhibition of protein synthesis and overall cytotoxicity.[5][6]
Conclusion
This application note provides a comprehensive protocol for the HPLC-MS analysis of this compound. The described methods for sample preparation, HPLC separation, and MS detection are suitable for the qualitative and quantitative analysis of this important peptide antibiotic. The provided workflow and mechanistic diagrams offer a clear overview of the analytical process and the compound's mode of action, making this a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Liquid chromatography-tandem mass spectrometry characterization of five new leucinostatins produced by Paecilomyces lilacinus CG-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorbyt.com [biorbyt.com]
- 5. researchgate.net [researchgate.net]
- 6. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Structure of Leucinostatin K: An NMR Spectroscopy Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a family of potent, non-ribosomally synthesized peptide antibiotics produced by various fungi, including Purpureocillium lilacinum. These complex natural products exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties. Their intricate structures, often featuring unusual amino acid residues, necessitate advanced analytical techniques for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structure elucidation of Leucinostatins, providing detailed insights into their stereochemistry and conformational preferences. This application note provides a comprehensive overview and detailed protocols for the use of NMR spectroscopy in determining the structure of Leucinostatin K.
Structural Elucidation Strategy
The structural elucidation of this compound via NMR spectroscopy involves a systematic approach, beginning with the acquisition of one-dimensional (1D) ¹H and ¹³C spectra to identify the types and number of protons and carbons present. This is followed by a suite of two-dimensional (2D) NMR experiments to establish connectivity and spatial relationships between atoms.
Key NMR Experiments:
-
¹H NMR: Provides information on the chemical environment of protons.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing amino acid spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, essential for connecting amino acid residues and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is vital for determining the peptide's three-dimensional structure and stereochemistry.
Data Presentation: NMR Chemical Shifts
While a complete, publicly available dataset for this compound is not readily found, the following tables present representative ¹H and ¹³C NMR chemical shift data for a closely related Leucinostatin analog, Leucinostatin NPDG B, in pyridine-d₅.[1] This data serves as a valuable reference for the expected chemical shifts of the constituent amino acid residues in this compound.
Table 1: ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Spectroscopic Data for Leucinostatin NPDG B in Pyridine-d₅ [1]
| Residue | Position | δC, type | δH (J in Hz) |
| MeHA | 1 | 166.9, C | - |
| 2 | 121.7, CH | 6.39, d (15.1) | |
| 3 | 152.0, CH | 7.15, dd (15.1, 7.8) | |
| 4 | 39.1, CH | 2.35, m | |
| 5 | 31.8, CH₂ | 1.45, m | |
| 6 | 11.6, CH₃ | 0.89, d (6.6) | |
| 7 | 19.4, CH₃ | 1.11, d (6.8) | |
| Pro | 1 | 173.1, C | - |
| 2 | 61.9, CH | 4.98, dd (8.2, 3.1) | |
| 3 | 35.8, CH₂ | 2.05, 2.45, m | |
| 4 | 35.1, CH | 2.55, m | |
| 5 | 55.4, CH₂ | 3.80, 4.15, m | |
| 6 | 17.0, CH₃ | 1.15, d (6.8) | |
| AHMOD | 1 | 172.9, C | - |
| 2 | 54.8, CH | 5.15, m | |
| 3 | 42.1, CH₂ | 1.85, 2.10, m | |
| 4 | 34.5, CH | 2.25, m | |
| 5 | 29.9, CH₂ | 1.55, m | |
| 6 | 70.1, CH | 4.35, m | |
| 7 | 49.8, CH₂ | 2.80, 2.95, m | |
| 8 | 208.9, C | - | |
| 9 | 30.1, CH₃ | 2.20, s | |
| 10 | 16.8, CH₃ | 1.05, d (6.7) | |
| HyLeu | 1 | 174.5, C | - |
| 2 | 59.8, CH | 4.85, d (9.5) | |
| 3 | 74.2, CH | 4.10, d (3.5) | |
| 4 | 32.1, CH | 2.15, m | |
| 5 | 17.5, CH₃ | 0.95, d (6.8) | |
| 6 | 18.5, CH₃ | 1.00, d (6.8) | |
| Aib1 | 1 | 176.5, C | - |
| 2 | 57.9, C | - | |
| 3 | 25.1, CH₃ | 1.50, s | |
| 4 | 24.9, CH₃ | 1.52, s | |
| Leu1 | 1 | 176.8, C | - |
| 2 | 56.6, CH | 4.50, m | |
| 3 | 41.0, CH₂ | 2.13, 2.43, m | |
| 4 | 25.5, CH | 1.80, m | |
| 5 | 23.1, CH₃ | 0.98, d (6.5) | |
| 6 | 21.8, CH₃ | 0.96, d (6.5) | |
| Aib2 | 1 | 176.2, C | - |
| 2 | 58.1, C | - | |
| 3 | 25.0, CH₃ | 1.55, s | |
| 4 | 24.8, CH₃ | 1.58, s | |
| β-Ala | 1 | 173.5, C | - |
| 2 | 38.5, CH₂ | 3.85, m | |
| 3 | 35.5, CH₂ | 2.75, t (6.5) | |
| DPD | 1 | 172.5, C | - |
| 2 | 52.5, CH | 4.25, m | |
| 3 | 28.9, CH₂ | 3.20, m | |
| 4 | 44.8, CH₃ | 3.04, s | |
| 5 | 44.8, CH₃ | 3.04, s | |
| 6 | 16.5, CH₃ | 1.25, d (6.8) |
MeHA: (E)-4-methylhex-2-enoic acid; Pro: Proline; AHMOD: 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid; HyLeu: Hydroxyleucine; Aib: α-aminoisobutyric acid; Leu: Leucine; β-Ala: β-Alanine; DPD: N,N-dimethyl-1,2-propanediamine.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
Protocol for Sample Preparation:
-
Isolation and Purification: Isolate this compound from the fungal culture using chromatographic techniques (e.g., silica gel column chromatography followed by high-performance liquid chromatography - HPLC) to ensure high purity (>95%).
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 10-20 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common solvents for peptides include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), deuterated dimethyl sulfoxide (DMSO-d₆), or a mixture thereof. For Leucinostatin analogs, pyridine-d₅ has been successfully used.[1]
-
Dissolution: Dissolve the weighed sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Degassing (Optional): For samples sensitive to oxidation or for long experiments, degassing the sample by bubbling with an inert gas (e.g., argon) may be beneficial.
NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 500 MHz or higher field spectrometer. These parameters may require optimization based on the specific instrument and sample.
Protocol for 1D NMR:
-
¹H NMR:
-
Pulse Program: zg30 or similar
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 1-2 s
-
Acquisition Time (AQ): 2-4 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 or similar with proton decoupling
-
Spectral Width (SW): 200-240 ppm
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (D1): 2-5 s
-
Acquisition Time (AQ): 1-2 s
-
Protocol for 2D NMR:
-
COSY:
-
Pulse Program: cosygpqf or similar
-
Spectral Width (SW) in F1 and F2: 12-16 ppm
-
Number of Increments (TD in F1): 256-512
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1.5-2 s
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2 or similar
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm
-
Spectral Width (SW) in F1 (¹³C): 160-200 ppm
-
Number of Increments (TD in F1): 128-256
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 1.5-2 s
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf or similar
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm
-
Spectral Width (SW) in F1 (¹³C): 200-240 ppm
-
Number of Increments (TD in F1): 256-512
-
Number of Scans (NS): 32-128
-
Relaxation Delay (D1): 1.5-2 s
-
Long-range coupling delay (optimized for ~8 Hz)
-
Data Processing and Interpretation
-
Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova, VnmrJ). This includes Fourier transformation, phase correction, baseline correction, and referencing of the spectra.
-
Interpretation:
-
¹H and ¹³C Spectra: Assign signals to different types of protons (e.g., amide, alpha-protons, side-chain protons) and carbons (e.g., carbonyl, alpha-carbons, side-chain carbons).
-
COSY: Identify coupled protons to delineate the spin systems of individual amino acid residues.
-
HSQC: Correlate each proton to its directly attached carbon.
-
HMBC: Connect the identified spin systems by observing correlations between protons and carbons that are two or three bonds apart. This is crucial for sequencing the peptide. For example, a correlation between the amide proton of one residue and the alpha-carbon of the preceding residue confirms their connectivity.
-
NOESY/ROESY: Analyze cross-peaks to determine spatial proximities between protons, which helps in defining the 3D structure and stereochemistry.
-
Visualization of the Workflow
The following diagram illustrates the general workflow for the structure elucidation of this compound using NMR spectroscopy.
Caption: Workflow for this compound structure elucidation by NMR.
Logical Relationship of 2D NMR Experiments for Structure Elucidation
The following diagram illustrates how different 2D NMR experiments are logically interconnected to build up the final structure.
Caption: Interconnectivity of 2D NMR experiments for structural analysis.
Conclusion
NMR spectroscopy is an indispensable tool for the complete structural characterization of complex natural products like this compound. A combination of 1D and 2D NMR experiments, coupled with meticulous data analysis, allows for the unambiguous determination of its covalent structure and stereochemistry. The protocols and data presented in this application note provide a robust framework for researchers engaged in the study of Leucinostatins and other similar peptidic natural products, facilitating their potential development as therapeutic agents.
References
Application Notes and Protocols for In Vitro Assessment of Leucinostatin K Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatin K is a member of the leucinostatin family of peptide antibiotics produced by various fungi, including Purpureocillium lilacinum. These peptides exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and antiprotozoal effects. The primary mechanism of action of leucinostatins involves the disruption of cellular and mitochondrial membranes, leading to a cascade of events that culminate in cell death.[1][2][3] this compound, like other members of its family, acts as an ionophore, facilitating the transport of cations across biological membranes.[3] A key target of leucinostatin is the mitochondrial F1Fo-ATP synthase, where it acts as an uncoupler of oxidative phosphorylation, inhibiting ATP synthesis and disrupting the mitochondrial membrane potential.[1][4] This activity is particularly potent in cancer cells, especially under nutrient-deprived conditions, highlighting its potential as a therapeutic agent.
These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of this compound. Detailed protocols for key experiments are provided to enable researchers to assess its cytotoxicity, membrane-disrupting properties, and impact on mitochondrial function.
Data Presentation
Table 1: Cytotoxicity of Leucinostatin Derivatives in Various Cell Lines
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Leucinostatin A | T. b. rhodesiense | - | 0.8 nM | [3] |
| Leucinostatin A | L6 (rat skeletal myoblasts) | - | 190 nM | [3] |
| ZHAWOC6025 (Synthetic Derivative) | T. b. rhodesiense | - | 1.0 nM | [3] |
| ZHAWOC6025 (Synthetic Derivative) | L6 (rat skeletal myoblasts) | - | 790 nM | [3] |
| ZHAWOC6027 (Synthetic Derivative) | T. b. rhodesiense | - | 0.5 nM | [3] |
| ZHAWOC6027 (Synthetic Derivative) | L6 (rat skeletal myoblasts) | - | 1100 nM | [3] |
| Arylpropyl sulfonamide (B13) | PC-3 (prostate cancer) | MTT | 79.3 µM | [5] |
| Arylpropyl sulfonamide (B13) | HL-60 (leukemia) | MTT | 33.6 µM | [5] |
| Arylpropyl sulfonamide (15) | PC-3 (prostate cancer) | MTT | 29.2 µM | [5] |
| Arylpropyl sulfonamide (15) | HL-60 (leukemia) | MTT | 20.7 µM | [5] |
Table 2: Effects of Leucinostatins on Mitochondrial Function
| Compound | System | Effect | Concentration | Reference |
| Leucinostatins A and B | Rat liver mitochondria | Complete inhibition of state 3 respiration | 240 nM | [1] |
| Leucinostatins A and B | Rat liver mitochondria | Uncoupling of oxidative phosphorylation | > 240 nM | [1] |
| Leucinostatin A | Liposomes | Uncoupling of ATP synthesis | ≥ 500 nM | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a given cell line.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7][8]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.[7][9]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][10]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[7][9]
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Hemolysis Assay
This assay assesses the membrane-damaging activity of this compound on red blood cells.
Materials:
-
This compound
-
Fresh human or animal blood with anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well round-bottom plate
-
Centrifuge
-
Microplate reader
Protocol:
-
Collect fresh blood and centrifuge at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes.[2]
-
Carefully aspirate the plasma and buffy coat.
-
Wash the erythrocytes three times with cold PBS, centrifuging and resuspending the pellet each time.[2]
-
Prepare a 2% (v/v) erythrocyte suspension in PBS.[2]
-
Prepare serial dilutions of this compound in PBS.
-
In a 96-well plate, add 100 µL of the this compound dilutions to the wells.
-
Add 100 µL of the 2% erythrocyte suspension to each well.
-
For controls, add 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control) to separate wells, followed by 100 µL of the erythrocyte suspension.
-
Incubate the plate at 37°C for 1 hour.[2]
-
Centrifuge the plate at 800 x g for 10 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (hemoglobin release).[2]
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay measures the effect of this compound on the mitochondrial membrane potential (ΔΨm). JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[11]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well black, clear-bottom plate
-
JC-1 dye solution
-
FCCP or CCCP (protonophore, as a positive control for depolarization)[11]
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (e.g., 10 µM CCCP for 20 minutes).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium).[12]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the JC-1 staining solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.[11][12]
-
Wash the cells twice with warm PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
ATP Synthase Activity Assay
This protocol provides a general method to assess the inhibitory effect of this compound on ATP synthase activity, typically measured as the rate of ATP hydrolysis (ATPase activity).
Materials:
-
Isolated mitochondria or submitochondrial particles
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2)
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Oligomycin (known ATP synthase inhibitor)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.
-
Add the mitochondrial preparation to the reaction mixture.
-
Add different concentrations of this compound or oligomycin (as a positive control) to the respective cuvettes. Include a vehicle control.
-
Initiate the reaction by adding ATP.
-
The hydrolysis of ATP by ATP synthase produces ADP. The PK/LDH coupled enzyme system regenerates ATP from ADP and PEP, with the concomitant oxidation of NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of decrease in absorbance is proportional to the ATPase activity of the ATP synthase.
-
Calculate the specific activity and the percentage of inhibition by this compound.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: this compound's impact on the mTOR signaling pathway.
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. broadpharm.com [broadpharm.com]
- 11. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Cell-Based Assays to Determine Leucinostatin K Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a class of peptide mycotoxins produced by various fungi, including Purpureocillium lilacinum. These natural products have garnered significant interest in the scientific community due to their potent antimicrobial and antitumor activities. Leucinostatin K, a member of this family, exerts its cytotoxic effects through complex mechanisms that primarily involve the disruption of cellular and mitochondrial membrane integrity. This leads to the inhibition of oxidative phosphorylation and the induction of apoptotic cell death. Understanding the cytotoxic profile of this compound is crucial for its potential development as a therapeutic agent.
These application notes provide detailed protocols for three common cell-based assays to quantify the cytotoxicity of this compound: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.
Data Presentation
The cytotoxic and antiproliferative activities of leucinostatins have been evaluated across various cell lines. The following tables summarize the available quantitative data for Leucinostatin A and other analogs. It is important to note that direct comparison between studies may be challenging due to variations in experimental conditions, specific leucinostatin analogs used, and the metrics reported (e.g., IC50 vs. GI50).
Table 1: Cytotoxicity of Leucinostatin A and a Synthetic Derivative against Rat Myoblast Cell Line [1]
| Compound | Cell Line | Assay | IC50 (nM) |
| Leucinostatin A | L6 (Rat Myoblast) | Cytotoxicity | 259 |
| Synthetic Derivative 13 | L6 (Rat Myoblast) | Cytotoxicity | >10000 |
Table 2: Antiproliferative Activity of Leucinostatin Analogs against Triple-Negative Breast Cancer (TNBC) Cell Lines
| Leucinostatin Analog | MDA-MB-453 (GI50, nM) | SUM185PE (GI50, nM) | MDA-MB-231 (GI50, nM) |
| 1 | 8.0 | 7.8 | >100 |
| B (5) | 1.4 | 1.8 | >100 |
| A (6) | 1.6 | 1.5 | >100 |
| B2 (7) | 3.1 | 2.0 | >100 |
| A2 (8) | 2.5 | 1.8 | >100 |
| F (9) | 2.9 | 2.2 | >100 |
| D (10) | 3.4 | 2.9 | >100 |
Note: GI50 is the concentration that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound's cytotoxic effects are largely attributed to its ability to interfere with mitochondrial function and activate intrinsic apoptotic pathways. It can also impact other critical cellular signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and proliferation.
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of this compound involves a series of integrated cell-based assays.
Caption: General workflow for evaluating this compound cytotoxicity.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a marker of cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Cell culture medium
-
96-well flat-bottom plates
-
Lysis buffer (provided in some kits or 1% Triton X-100)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (maximum LDH release) by treating cells with lysis buffer 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Sample Abs - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100). Determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer
-
Cell culture medium
-
6-well plates or culture flasks
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or flasks and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant and analyze the dose-dependent induction of apoptosis by this compound.
References
Leucinostatin K: Application Notes and Protocols for Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatin K is a member of the leucinostatin family of peptide antibiotics produced by the fungus Paecilomyces marquandii. A distinguishing feature of this compound is the presence of a tertiary amine-oxide terminal group.[1] Like other members of its class, this compound exhibits a broad spectrum of antimicrobial activity, particularly against fungi and Gram-positive bacteria.[2] This document provides detailed application notes and standardized protocols for performing antimicrobial susceptibility testing (AST) with this compound to evaluate its efficacy against various microbial pathogens.
Mechanism of Action
The primary mechanism of action for the leucinostatin class of antibiotics involves the disruption of mitochondrial function. Leucinostatins interact with and destabilize the inner mitochondrial membrane, leading to an uncoupling of oxidative phosphorylation and inhibition of ATP synthesis.[3] This disruption of cellular energy production is a key factor in its antimicrobial effect.
Data Presentation
The following tables summarize the reported minimum inhibitory concentration (MIC) ranges for the leucinostatin class of antibiotics against fungi and Gram-positive bacteria. It is important to note that specific MIC data for this compound against a wide range of microbial species is not extensively available in the public domain. The provided data represents the general activity of the leucinostatin family.
Table 1: General In Vitro Activity of Leucinostatins against Fungi [2]
| Fungal Group | MIC Range (µM) |
| Various Fungi (21 species) | 10 - 25 |
Table 2: General In Vitro Activity of Leucinostatins against Gram-Positive Bacteria [2]
| Bacterial Group | MIC Range (µM) |
| Gram-Positive Bacteria | 2.5 - 100 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of microorganisms to this compound using standard laboratory methods.
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is intended for determining the Minimum Inhibitory Concentration (MIC) of this compound.
1. Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO, methanol - solubility should be empirically determined)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial inoculum standardized to 0.5 McFarland
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Sterile diluents (e.g., saline, PBS)
-
Pipettes and sterile tips
-
Incubator
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound by dissolving a known weight of the compound in a minimal amount of an appropriate solvent.
-
Further dilute the stock solution in the appropriate sterile broth (MHB or RPMI-1640) to achieve a starting concentration for serial dilutions. The final concentration of the solvent should not exceed 1% in the assay wells to avoid toxicity to the microbes.
3. Inoculum Preparation:
-
From a fresh culture (18-24 hours), pick several colonies and suspend them in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final column.
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final cell concentration.
-
Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Disk Diffusion Method for Susceptibility Testing
This protocol is based on the Kirby-Bauer disk diffusion method and provides a qualitative assessment of antimicrobial susceptibility.
1. Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA) plates
-
Microbial inoculum standardized to 0.5 McFarland
-
Quality control (QC) strains
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or caliper
2. Preparation of this compound Disks:
-
Dissolve this compound in a suitable volatile solvent.
-
Apply a specific, predetermined amount of the this compound solution to each sterile filter paper disk and allow the solvent to evaporate completely. The optimal concentration of this compound per disk needs to be determined empirically.
3. Inoculum Preparation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
4. Assay Procedure:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the this compound-impregnated disks onto the agar surface, ensuring firm contact.
-
Place a blank disk (with solvent only) as a negative control.
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.
5. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (where no growth occurs) around each disk in millimeters.
-
Interpretation of the results (Susceptible, Intermediate, or Resistant) requires the establishment of standardized zone diameter breakpoints, which are currently not available for this compound.
Visualizations
Signaling Pathway of Leucinostatin Action
Caption: this compound's proposed mechanism of action.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Logical Relationship for Disk Diffusion Interpretation
Caption: Logic for interpreting disk diffusion results.
References
Application Notes and Protocols for Leucinostatin K in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Leucinostatin K, a potent peptaibiotic, in cancer cell line research. This document outlines its mechanism of action, provides detailed protocols for key experimental assays, and summarizes its antiproliferative activity.
Introduction to this compound
Leucinostatins are a class of non-ribosomally synthesized peptides known for their antimicrobial and potent anticancer properties. This compound, along with its analogs such as Leucinostatin A, B, and D, has demonstrated significant cytostatic and cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action include the inhibition of mitochondrial function and the modulation of key signaling pathways involved in cancer cell growth and proliferation.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach, primarily by:
-
Inhibition of Mitochondrial Respiration: Leucinostatins act as potent inhibitors of mitochondrial ATP synthase. This disruption of oxidative phosphorylation leads to a rapid depletion of intracellular ATP, triggering cellular stress and apoptosis.
-
Modulation of mTORC1 Signaling: Leucinostatin has been shown to rapidly inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in sensitive cancer cell lines.[1] This pathway is a central regulator of cell growth, proliferation, and survival.
-
Reduction of Insulin-like Growth Factor-I (IGF-I) Signaling: In certain cancer models, such as prostate cancer, Leucinostatin A has been observed to inhibit cancer cell growth by reducing the expression of IGF-I in surrounding stromal cells, thereby disrupting the tumor microenvironment.[2]
The culmination of these effects is the induction of cell cycle arrest and apoptosis in cancer cells.
Data Presentation: Antiproliferative Activity of Leucinostatins
The following table summarizes the available 50% inhibitory concentration (IC50) values for various Leucinostatin analogs against a range of human cancer cell lines. It is important to note that specific IC50 data for this compound is limited in publicly available literature; therefore, data for closely related and well-studied analogs are presented to provide a comparative overview of their potent anticancer activity.
| Leucinostatin Analog | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Leucinostatin A | DU-145 (in co-culture) | Prostate Cancer | Not explicitly quantified | [2] |
| Leucinostatin B | MDA-MB-453 | Triple Negative Breast Cancer | Selective cytostatic activity | [1] |
| SUM185PE | Triple Negative Breast Cancer | Selective cytostatic activity | [1] | |
| Leucinostatin D | Various | Various | Potent antiproliferative activity |
Note: The antiproliferative activity of Leucinostatins can be highly selective for specific cancer subtypes. For instance, Leucinostatins have shown selective cytostatic activities in the luminal androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC) cells.[1]
Mandatory Visualizations
Signaling Pathways of this compound in Cancer Cells
Caption: this compound signaling pathways in cancer cells.
Experimental Workflow for this compound Studies
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 2-4 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of the this compound concentration.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined time point. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis for mTORC1 and IGF-1R Signaling Pathways
This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the mTORC1 and IGF-1R signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-IGF-1R, anti-IGF-1R, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action targeting mitochondrial function and critical cell signaling pathways. The protocols provided herein offer a framework for researchers to investigate its efficacy and further elucidate its therapeutic potential in various cancer models. Careful optimization of experimental conditions for specific cell lines is recommended for robust and reproducible results.
References
Leucinostatin K as an Ionophore: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a family of potent peptide antibiotics produced by various fungi, including Purpureocillium lilacinum. Leucinostatin K, a member of this family, has garnered significant interest due to its diverse biological activities, including antimicrobial, antiprotozoal, and immunosuppressive effects. A key mechanism underlying these activities is its function as an ionophore, a molecule that facilitates the transport of ions across biological membranes. This document provides detailed application notes and experimental protocols for utilizing this compound as an ionophore in research settings.
This compound's ionophoric properties stem from its ability to insert into lipid bilayers, forming channels or acting as a mobile carrier to transport cations. This disruption of ion gradients across cellular and organellar membranes, such as the plasma membrane and the inner mitochondrial membrane, can lead to a cascade of downstream cellular events. These include the dissipation of membrane potential, inhibition of ATP synthesis, and modulation of intracellular signaling pathways.
Data Presentation
The following tables summarize the quantitative data available on the effects of Leucinostatins. It is important to note that specific quantitative data for this compound's ionophoric activity, such as ion transport rates, are not extensively reported in the public domain. The data presented here are primarily for Leucinostatin A, a closely related and well-studied analogue.
Table 1: Inhibitory Constants (Ki) of Leucinostatin A against ATP Synthase
| Enzyme Source | Ki (nM) | Reference |
| Bovine ATP Synthase | ~80 | [1] |
| Yeast Mitochondria ATP Synthase | ~30 | |
| E. coli ATP Synthase | ~1100 |
Table 2: Antiprotozoal Activity of Leucinostatin A
| Organism | IC50 (nM) | Reference |
| Plasmodium falciparum | 0.4 - 0.9 | [2] |
| Trypanosoma brucei | 2.8 | [2] |
Experimental Protocols
The following protocols are adapted from established methods and tailored for the investigation of this compound's ionophoric properties. Researchers should optimize concentrations and incubation times based on their specific experimental systems.
Protocol 1: Liposome Ion Flux Assay
This protocol allows for the direct measurement of ionophore-mediated ion transport across an artificial lipid bilayer.
1. Materials:
-
This compound
-
Phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and cholesterol in a 7:3 molar ratio)
-
Fluorescent ion indicator (e.g., for K⁺, a pH-sensitive dye like ACMA in the presence of a protonophore like CCCP)
-
Liposome preparation buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)
-
External buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Detergent (e.g., n-octyl-β-D-glucopyranoside)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
2. Methodology:
-
Liposome Preparation:
-
Prepare a thin film of lipids by evaporating the organic solvent from a lipid mixture in a round-bottom flask under a stream of nitrogen.
-
Hydrate the lipid film with the liposome preparation buffer containing the fluorescent indicator to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
Remove the external fluorescent indicator by passing the LUV suspension through a size-exclusion chromatography column equilibrated with the external buffer.
-
-
Ion Flux Measurement:
-
Equilibrate the liposome suspension in the fluorometer cuvette.
-
Add a stock solution of this compound (dissolved in a suitable solvent like DMSO) to the cuvette to achieve the desired final concentration.
-
Immediately begin recording the fluorescence signal over time. An increase or decrease in fluorescence (depending on the indicator) will correspond to the influx or efflux of the specific ion.
-
As a positive control, use a well-characterized ionophore for the ion of interest (e.g., valinomycin for K⁺).
-
As a negative control, add the solvent (DMSO) alone.
-
3. Data Analysis:
-
Calculate the initial rate of ion flux from the slope of the fluorescence change over time.
-
Generate dose-response curves by plotting the rate of ion flux against the concentration of this compound.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye Safranin O to monitor changes in the mitochondrial membrane potential in isolated mitochondria upon treatment with this compound.
1. Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
This compound
-
Safranin O
-
Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 5 mM MgCl₂, 0.5 mM EGTA, pH 7.4)
-
Respiratory substrates (e.g., 5 mM succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler, positive control)
-
Fluorometer with stirring capabilities
2. Methodology:
-
Add isolated mitochondria (0.5-1.0 mg/mL) to the respiration buffer in a fluorometer cuvette and allow them to equilibrate.
-
Add the respiratory substrate (e.g., succinate) to energize the mitochondria and establish a membrane potential.
-
Add Safranin O (e.g., 5 µM) and record the baseline fluorescence (Excitation ~495 nm, Emission ~586 nm). A decrease in fluorescence indicates the uptake of the dye by the energized mitochondria.
-
Add a stock solution of this compound to achieve the desired final concentration.
-
Monitor the fluorescence signal. A subsequent increase in fluorescence indicates depolarization of the mitochondrial membrane.
-
For comparison, perform control experiments:
-
Add ADP to induce state 3 respiration and a partial decrease in ΔΨm.
-
Add oligomycin to inhibit ATP synthase and hyperpolarize the membrane.
-
Add FCCP to completely dissipate the membrane potential.
-
3. Data Analysis:
-
Quantify the change in fluorescence intensity as a measure of the change in ΔΨm.
-
Create a dose-response curve by plotting the change in fluorescence against the concentration of this compound. A titration of this compound is expected to show hyperpolarization at lower concentrations (due to ATP synthase inhibition) and depolarization at higher concentrations (due to uncoupling).[1]
Protocol 3: Assessment of Mitochondrial Swelling
This protocol measures changes in light scattering of a mitochondrial suspension to assess swelling induced by this compound.
1. Materials:
-
Isolated mitochondria
-
This compound
-
Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4)
-
Spectrophotometer
2. Methodology:
-
Resuspend isolated mitochondria in the swelling buffer to a final concentration of 0.5-1.0 mg/mL.
-
Place the mitochondrial suspension in a spectrophotometer cuvette and monitor the absorbance at 540 nm. A stable baseline indicates intact mitochondria.
-
Add a stock solution of this compound to the cuvette to the desired final concentration.
-
Record the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.
-
As a positive control, use a known inducer of mitochondrial swelling, such as a high concentration of calcium.
3. Data Analysis:
-
Plot the absorbance at 540 nm as a function of time.
-
Calculate the rate of swelling from the initial linear phase of the absorbance decrease.
-
Compare the effects of different concentrations of this compound on the rate and extent of mitochondrial swelling.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Dual effects of this compound on mitochondrial oxidative phosphorylation.
Caption: Inferred signaling pathway for this compound-induced immunosuppression in T-lymphocytes.
Caption: Experimental workflow for the liposome ion flux assay.
Conclusion
This compound is a powerful tool for studying the impact of ion flux on cellular processes. Its dual action on mitochondria—ATP synthase inhibition at low concentrations and uncoupling at higher concentrations—makes it a versatile agent for dissecting mitochondrial function. Furthermore, its ability to transport cations across the plasma membrane provides a means to investigate the role of ion gradients in cellular signaling, such as T-lymphocyte activation. The protocols provided herein offer a starting point for researchers to explore the multifaceted ionophoric activities of this compound. Further research is warranted to elucidate the precise quantitative aspects of its ion transport capabilities and the specific signaling cascades it modulates.
References
- 1. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocols for Leucinostatin K Treatment: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinostatin K, a member of the peptidic mycotoxin family, has demonstrated significant cytotoxic and antiproliferative effects across a range of cancer cell lines. Its primary mechanisms of action involve the disruption of cellular and mitochondrial membrane integrity, leading to the inhibition of protein synthesis and the uncoupling of oxidative phosphorylation. Furthermore, this compound has been shown to modulate key cellular signaling pathways, including the mTOR and IGF-1 signaling cascades, which are crucial for cancer cell growth and survival. This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound's anticancer effects. The protocols cover the assessment of cell viability, the induction of apoptosis, and the analysis of key signaling protein expression by Western blotting.
Data Presentation: Cytotoxicity of Leucinostatins
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Leucinostatin analogues in different cancer cell lines, providing a comparative overview of their cytotoxic potential.
| Cell Line | Cancer Type | Leucinostatin Analogue | IC50 (µM) | Incubation Time (h) |
| K-562 | Leukemia | Leucinostatin A | ~19.8 | Not Specified |
| MCF-7 | Breast Cancer | Leucinostatin A | ~18.9 | Not Specified |
| PC-3 | Prostate Cancer | Compound 1/2 | 10-50 | Not Specified |
| HepG2 | Liver Cancer | Compound 1/2 | 10-50 | Not Specified |
| HTB-26 | Breast Cancer | Compound 1/2 | 10-50 | Not Specified |
| HCT116 | Colon Cancer | Compound 2 | 0.34 | Not Specified |
| HCT116 | Colon Cancer | Compound 1* | 22.4 | Not Specified |
| A549 | Lung Cancer | Doxorubicin (Reference) | Not Specified | 72 |
| DU-145 | Prostate Cancer | Doxorubicin (Reference) | Not Specified | 72 |
| WM2664 | Melanoma | Doxorubicin (Reference) | Not Specified | 72 |
*Note: Compounds 1 and 2 are regioisomers of an oleoyl hybrid of a natural antioxidant, with IC50 values presented for comparative purposes.[1] It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method used.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Western Blot Analysis of mTOR and IGF-1 Signaling Pathways
This protocol is for investigating the effect of this compound on the mTOR and IGF-1 signaling pathways by analyzing the expression and phosphorylation status of key proteins.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-p-IGF-1R, anti-IGF-1R, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
References
Application Notes and Protocols: Leucinostatin K in Mitochondrial Function Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatin K is a member of the leucinostatin family, a group of peptide antibiotics produced by various species of fungi, including Paecilomyces lilacinus.[1][2][3] These compounds are noted for their potent biological activities, which include antimicrobial, insecticidal, and cytotoxic effects. A primary mechanism of action for the leucinostatin family is the targeted disruption of mitochondrial function.[1][4]
This compound, like its analogues, exhibits a dual effect on mitochondria. At lower concentrations, it acts as a potent inhibitor of the F1Fo-ATP synthase complex, binding to the F0 subunit and thereby inhibiting oxidative phosphorylation.[1][2] At higher concentrations, it functions as an uncoupler, dissipating the mitochondrial membrane potential. This dual action makes this compound a valuable tool for studying mitochondrial bioenergetics and identifying potential therapeutic agents that target mitochondrial metabolism.
These application notes provide detailed protocols for utilizing this compound in key mitochondrial function assays, including the assessment of cellular respiration and mitochondrial membrane potential.
Data Presentation
The following tables summarize the quantitative data on the effects of leucinostatins on mitochondrial function. While specific data for this compound is limited, the potencies of leucinostatins A and B are considered to be very similar. The data for Leucinostatin A is presented here as a reliable reference.
Table 1: Inhibitory Effects of Leucinostatin A on Mitochondrial Respiration and ATP Synthase
| Parameter | Test System | Substrate | Concentration | Effect | Reference |
| State 3 Respiration | Rat Liver Mitochondria | Succinate | 240 nM | Complete Inhibition | [1] |
| ATPase Activity | Rat Liver Mitochondria | ATP | 240 nM | Complete Inhibition | [1] |
| ATP Synthase (Ki) | Bovine Heart Mitochondria | ATP | ~80 nM | Inhibition |
Table 2: Effects of Leucinostatins on Mitochondrial Membrane Potential
| Compound | Concentration | Effect | Test System | Reference |
| Leucinostatin A | Low (nM range) | Hyperpolarization (due to ATP synthase inhibition) | Bovine Heart Mitochondria | |
| Leucinostatin A | High (µM range) | Depolarization (uncoupling) | Bovine Heart Mitochondria | [4] |
Experimental Protocols
Measurement of Cellular Oxygen Consumption Rate (OCR)
This protocol describes the use of a Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate of whole cells, providing insights into its impact on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest (e.g., HepG2, HeLa)
-
Culture medium
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution (in DMSO)
-
Oligomycin (positive control for ATP synthase inhibition)
-
FCCP (positive control for uncoupling)
-
Rotenone/Antimycin A (positive controls for Complex I and III inhibition)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Compound Preparation: Prepare a dilution series of this compound and control compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.
-
Cell Plate Preparation: Remove the cell culture medium from the wells and wash twice with the warmed assay medium. Add the final volume of assay medium to each well.
-
Incubation: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Load Sensor Cartridge: Load the diluted compounds into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the sensor cartridge into the Seahorse XF Analyzer and initiate the calibration and assay protocol. The instrument will measure baseline OCR before injecting the compounds and then monitor the subsequent changes in OCR.
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential in response to this compound.
Materials:
-
Cell line of interest
-
Culture medium
-
Black, clear-bottom 96-well plates
-
TMRM stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
FCCP (positive control for depolarization)
-
Hoechst 33342 (for nuclear staining and cell counting)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and FCCP (as a positive control) for the desired duration (e.g., 1-4 hours).
-
Dye Loading: Add TMRM to the culture medium to a final concentration of 20-100 nM and incubate for 30-60 minutes at 37°C.
-
Nuclear Staining: Add Hoechst 33342 to the medium to a final concentration of 1 µg/mL and incubate for 10-15 minutes.
-
Imaging/Reading:
-
Fluorescence Plate Reader: Measure the fluorescence intensity of TMRM (Excitation/Emission ~548/573 nm) and Hoechst 33342 (Excitation/Emission ~350/461 nm).
-
Fluorescence Microscope: Capture images of TMRM and Hoechst fluorescence.
-
-
Data Analysis:
-
Plate Reader: Normalize the TMRM fluorescence to the Hoechst fluorescence to account for cell number. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Microscopy: Quantify the TMRM fluorescence intensity per cell.
-
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound on mitochondrial function.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
Application of Leucinostatin K in Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a family of potent peptide mycotoxins produced by various fungi, including Purpureocillium lilacinum (formerly Paecillomyces lilacinus)[1][2][3]. Leucinostatin K, a member of this family, has garnered significant interest in the field of drug discovery due to its broad spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer effects[4][5][6][7][8]. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its biological activity, and detailed protocols for its application in drug discovery research.
Mechanism of Action
The primary mode of action of leucinostatins involves the disruption of mitochondrial function. Evidence suggests that these peptides destabilize the inner mitochondrial membrane[4][9]. A key molecular target identified is the mitochondrial F1Fo-ATP synthase[5][10][11]. By inhibiting this crucial enzyme, this compound disrupts the synthesis of ATP, leading to a cellular energy crisis and subsequent cell death[5][10]. This disruption of the mitochondrial membrane potential has been observed in various organisms, including protozoan parasites[4][9].
Furthermore, in some cancer cell lines, the inhibition of ATP synthase by leucinostatins has been shown to impede mTORC1 signaling, a critical pathway for cell growth and proliferation[5]. This selective inhibition of mTORC1 signaling in sensitive cancer cells highlights the potential for targeted cancer therapy[5]. Leucinostatin A has also been shown to inhibit the growth of prostate cancer cells by reducing the expression of insulin-like growth factor-I (IGF-I) in surrounding stromal cells, suggesting an indirect mechanism of action by targeting the tumor microenvironment[12].
Quantitative Data
The following tables summarize the reported biological activities of Leucinostatin and its derivatives against various cell lines and organisms. These values, primarily IC50 (half-maximal inhibitory concentration) and LD50 (median lethal dose), are crucial for designing effective in vitro and in vivo experiments.
Table 1: In Vitro Activity of Leucinostatin Analogs
| Compound | Organism/Cell Line | IC50 Value | Reference |
| Leucinostatin A | Plasmodium falciparum | 0.4–0.9 nM | [4] |
| Leucinostatin A | Trypanosoma brucei rhodesiense | 2.8 nM | [4] |
| Leucinostatin A | Trypanosoma brucei brucei | 0.4 nM | [9] |
| Leucinostatin Derivative 2 | Trypanosoma brucei rhodesiense | 1.5 nM | [4] |
| Leucinostatin Derivative 2 | Trypanosoma brucei brucei | 6.4 nM | [9] |
| Leucinostatin Derivative 4 | Trypanosoma brucei rhodesiense | 0.3 nM | [4] |
| Leucinostatin Derivative 4 | Trypanosoma brucei brucei | 3.6 nM | [9] |
| Leucinostatin Derivative 4 | Intracellular Leishmania donovani | 50 nM | [4] |
| Leucinostatin Derivative 4 | Intra-erythrocytic Plasmodium falciparum | 5.4 nM | [4] |
| Leucinostatin | Murine leukemic cell line (L1210) | 0.5 µg/mL for complete growth inhibition | [6][7][8] |
Table 2: In Vivo Toxicity of Leucinostatins
| Compound | Animal Model | LD50 Value | Route of Administration | Reference |
| Leucinostatins | Mice | 1.8 mg/kg | Intraperitoneal | [1] |
| Leucinostatins | Mice | 5.4 to 6.3 mg/kg | Oral | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Target cancer cell line (e.g., DU-145, L1210)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This protocol measures the effect of this compound on the mitochondrial membrane potential.
Materials:
-
This compound stock solution (in DMSO)
-
Target cells
-
Complete cell culture medium
-
JC-1 staining solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound for the desired time period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in complete medium containing JC-1 stain and incubate for 15-30 minutes at 37°C.
-
Wash the cells to remove the excess stain.
-
Analyze the cells using a fluorescence microscope (healthy cells will show red fluorescence, while apoptotic cells with depolarized mitochondria will show green fluorescence) or a flow cytometer to quantify the ratio of red to green fluorescence.
Target Identification using Differential Affinity Chromatography
This protocol outlines a general workflow for identifying the cellular targets of this compound.
Materials:
-
This compound
-
NHS-activated Sepharose beads
-
Cell lysate from target cells
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Immobilization of this compound: Covalently couple this compound to NHS-activated Sepharose beads according to the manufacturer's instructions.
-
Affinity Chromatography:
-
Incubate the this compound-coupled beads with the cell lysate to allow for protein binding.
-
As a control, incubate an inactive analog or the beads alone with a separate aliquot of the cell lysate.
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
-
Visualizations
References
- 1. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antibiotic, leucinostatin, derived from Penicillium lilacinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucinostatin | 39405-64-6 | Benchchem [benchchem.com]
- 4. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucinostatin K: A Versatile Research Tool in Cell Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Leucinostatin K, a member of the leucinostatin family of peptide antibiotics derived from fungi such as Purpureocillium lilacinum, has emerged as a potent and multifaceted tool for research in cell biology.[1][2] Its diverse biological activities, including antitumor, antimicrobial, and antiprotozoal effects, stem from its unique mechanisms of action at the cellular and molecular level.[3][4] This document provides detailed application notes and experimental protocols to facilitate the use of this compound as a research tool.
Application Notes
This compound's primary mechanism of action involves the disruption of cellular and mitochondrial membranes, leading to a cascade of downstream effects. This makes it a valuable agent for studying membrane integrity, mitochondrial function, and related signaling pathways.
1. Induction of Cell Membrane Damage and Permeability:
This compound interacts with the lipid components of the cell membrane, causing damage and increasing permeability.[5][6][7] This property can be harnessed to study the cellular response to membrane stress and to investigate the role of membrane integrity in various cellular processes. Its efficacy is influenced by the cholesterol content of the membrane, with lower cholesterol levels enhancing sensitivity.[5][7]
2. Investigation of Mitochondrial Function and Bioenergetics:
A key target of leucinostatin is the mitochondrion. It has been shown to destabilize the inner mitochondrial membrane and inhibit the F1Fo-ATP synthase, a critical enzyme for cellular energy production.[3][4][8] At higher concentrations, it can also act as an uncoupler of oxidative phosphorylation.[8][9] These actions make this compound a powerful tool for studying mitochondrial bioenergetics, apoptosis, and mitochondrial-related diseases.
3. Modulation of Cellular Signaling Pathways:
This compound has been demonstrated to impact key signaling pathways involved in cell growth, proliferation, and survival. Notably, it can inhibit the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[4] Additionally, it has been shown to reduce insulin-like growth factor (IGF-I) signaling, which is crucial for the growth of certain cancers.[10]
4. Antitumor and Cytotoxic Studies:
This compound exhibits significant cytotoxicity against a range of cancer cell lines.[5][6] Its ability to induce membrane damage and inhibit mitochondrial function contributes to its potent antitumor activity. Researchers can utilize this compound to investigate novel cancer therapies and to understand the mechanisms of cell death in cancer cells. A complete inhibition of murine leukemic cell line L1210 growth was observed at a concentration of 0.5 μg/ml.[5][6][7]
5. Antimicrobial and Antiprotozoal Research:
Leucinostatins display broad-spectrum antimicrobial activity against bacteria and fungi, as well as potent antiprotozoal effects.[3][4][11] This makes this compound a valuable compound for research in infectious diseases and for the development of new antimicrobial agents.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of leucinostatins against various cell lines and enzymes. It is important to note that these values can vary depending on the specific leucinostatin analog and the experimental conditions.
| Target | Leucinostatin Analog | Concentration / IC50 | Reference |
| Murine Leukemic Cells (L1210) | Leucinostatin | 0.5 µg/mL (complete inhibition) | [5][6][7] |
| Trypanosoma brucei rhodesiense | Leucinostatin A | 0.4 nM | [3] |
| Trypanosoma brucei rhodesiense | Synthetic Derivative 2 | 1.5 nM | [11] |
| Bovine ATP Synthase | Leucinostatin A | ~80 nM (Ki) | [8] |
| Yeast ATP Synthase | Leucinostatin A | ~30 nM (Ki) | [8] |
| E. coli ATP Synthase | Leucinostatin A | ~1.1 µM (Ki) | [8] |
Experimental Protocols
Protocol 1: Assessment of Cell Membrane Damage using Propidium Iodide Staining
This protocol outlines a method to quantify this compound-induced plasma membrane damage using propidium iodide (PI), a fluorescent dye that is excluded by viable cells with intact membranes.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)[9]
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed target cells in appropriate culture vessels (e.g., 96-well plates or culture flasks) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (solvent only).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours).
-
After incubation, wash the cells twice with PBS.
-
Add the PI staining solution to each well and incubate for 5-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS to remove excess PI.
-
Analyze the cells using a fluorescence microscope (for qualitative analysis of red fluorescent cells) or a flow cytometer (for quantitative analysis of the percentage of PI-positive cells).
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of a potentiometric fluorescent dye, such as JC-1 or TMRE, to measure changes in mitochondrial membrane potential following treatment with this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
Mitochondrial membrane potential dye (e.g., JC-1 or TMRE)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach.
-
Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., CCCP).
-
Prepare the mitochondrial membrane potential dye according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells with PBS or a suitable buffer.
-
Add the dye-loading solution to the cells and incubate under conditions recommended by the manufacturer (typically 15-30 minutes at 37°C).
-
Wash the cells to remove the excess dye.
-
Add back buffer or medium.
-
Measure the fluorescence using a suitable instrument. For JC-1, measure both green (~529 nm) and red (~590 nm) fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. For TMRE, a decrease in fluorescence intensity indicates depolarization.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing membrane damage.
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Leucinostatin K Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of Leucinostatin K derivatives. The protocols and data presented herein are intended to serve as a guide for researchers engaged in the discovery and development of novel therapeutic agents based on the Leucinostatin scaffold.
Introduction
Leucinostatins are a family of non-ribosomal lipopeptides produced by various fungi, including Purpureocillium lilacinum.[1][2] They exhibit a broad spectrum of biological activities, including potent antimicrobial, antitumor, and antiprotozoal properties.[3][4] this compound, a notable member of this family, is characterized by a nine-residue peptide backbone, several non-proteinogenic amino acids, and an N-terminal fatty acid moiety. The unique structural features of Leucinostatins have made them attractive targets for chemical synthesis and modification to explore their therapeutic potential.
The primary mechanism of action for Leucinostatins involves the disruption of mitochondrial function.[5][6] Specifically, they have been shown to destabilize the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation and subsequent induction of apoptosis.[3][7] This mode of action provides a promising avenue for the development of novel anticancer and antimicrobial agents.
This document outlines a representative protocol for the synthesis of this compound derivatives using microwave-assisted solid-phase peptide synthesis (SPPS), presents structure-activity relationship (SAR) data from closely related Leucinostatin A derivatives to guide future design, and illustrates the proposed mechanism of action through a detailed signaling pathway diagram.
Data Presentation: Structure-Activity Relationship of Leucinostatin A Derivatives
| Compound | Modification | IC50 vs. T. b. rhodesiense (nM)[3] | IC50 vs. L6 cells (nM)[3] | Selectivity Index (SI = IC50 L6 / IC50 T.b.r)[3] |
| Leucinostatin A | Natural Product | 0.3 | 550 | 1833 |
| Derivative 1 | Replacement of the N-terminal fatty acid with a smaller acyl group | >1000 | >10000 | - |
| Derivative 2 | Simplification of the AHMOD residue | 0.5 | 2500 | 5000 |
| Derivative 3 | Modification of the C-terminal amine | 1.2 | 8000 | 6667 |
| Derivative 4 | Alanine substitution at position 4 (Leu) | 5.8 | 6500 | 1121 |
| Derivative 5 | Alanine substitution at position 7 (HyLeu) | 15.2 | >10000 | >658 |
AHMOD: (2S,4S,6R)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid HyLeu: Hydroxyleucine
Experimental Protocols
The synthesis of this compound derivatives can be efficiently achieved using microwave-assisted solid-phase peptide synthesis (SPPS).[1][3] This methodology allows for rapid and efficient coupling of amino acids, including sterically hindered and non-proteinogenic residues, which are characteristic of the Leucinostatin family. The following is a representative protocol for the synthesis of a generic this compound derivative.
Protocol 1: Microwave-Assisted Solid-Phase Synthesis of a this compound Derivative
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids (including non-proteinogenic analogues)
-
N-terminal fatty acid (e.g., (E)-4-methylhex-2-enoic acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)
-
Automated microwave peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel compatible with the microwave synthesizer.[8]
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF with microwave irradiation (e.g., 3 minutes at 75°C, 35W).[1]
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid (5 equivalents) with HBTU/HOBt (5 equivalents) and DIPEA (10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and perform the coupling reaction under microwave irradiation (e.g., 5 minutes at 50°C, 25W).[1]
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
N-terminal Acylation:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF.
-
Activate the N-terminal fatty acid (5 equivalents) with HBTU/HOBt (5 equivalents) and DIPEA (10 equivalents) in DMF.
-
Add the activated fatty acid solution to the resin and perform the acylation reaction under microwave irradiation (e.g., 10 minutes at 50°C, 25W).
-
Wash the resin with DMF and then DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product and confirm the identity and purity by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Mechanism of Action
The primary molecular mechanism of action of this compound and its derivatives is the disruption of the inner mitochondrial membrane integrity.[3][7] This leads to a cascade of events culminating in cell death.
Figure 1. Proposed signaling pathway for this compound derivative-induced apoptosis.
The workflow for the synthesis of this compound derivatives is a systematic process involving solid-phase peptide synthesis followed by purification and characterization.
Figure 2. Experimental workflow for the synthesis of a this compound derivative.
References
- 1. Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiprotozoal Structure-Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. [boris-portal.unibe.ch]
- 8. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Leucinostatin K solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucinostatin K. The information focuses on addressing common solubility and stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the leucinostatin family of peptide antibiotics produced by fungi of the Paecilomyces genus. These nonapeptide complexes are known for their broad bioactivity against gram-positive bacteria, fungi, and tumor cell lines. The primary mechanism of action for leucinostatins involves the disruption of mitochondrial function. They act as uncouplers of oxidative phosphorylation by destabilizing the inner mitochondrial membrane, which inhibits ATP synthesis and can lead to the opening of the mitochondrial permeability transition pore (mPTP), ultimately triggering cell death.[1][2][3]
Q2: In what solvents is this compound soluble?
| Solvent | Reported Solubility (Leucinostatin A/B Mixture) |
| Dimethylformamide (DMF) | 10 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL[1] |
| Ethanol | 10 mg/mL[1] |
| Methanol | 10 mg/mL[1] |
| Water | Limited solubility |
For experimental purposes, it is recommended to first test the solubility of a small aliquot of this compound in the desired solvent before dissolving the entire stock.
Q3: How should I store this compound to ensure its stability?
As a powder, a mixture of Leucinostatin A and B has been shown to be stable for at least 2 years when stored at -20°C.[1] For long-term storage of this compound, it is recommended to follow similar conditions. Once in solution, the stability of peptides can be affected by factors such as temperature, pH, and the presence of proteases. It is advisable to prepare fresh solutions for experiments or store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
If you are experiencing issues with dissolving this compound, consider the following troubleshooting steps:
Experimental Workflow for Solubility Testing:
References
- 1. Leucinostatin A+B mixture ≥95% (mixture of Leucinostatin A+B, HPLC), (Paecilomyces lilacinus) [sigmaaldrich.com]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Leucinostatin K Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Leucinostatin K in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term stability, this compound should be stored in its lyophilized powder form at -20°C or -80°C, protected from light and moisture. Once in solution, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What are the primary factors that can cause this compound to degrade in solution?
A2: The stability of this compound in solution is primarily affected by pH, temperature, and exposure to oxygen. Extreme pH levels (highly acidic or alkaline) and elevated temperatures can catalyze hydrolysis of peptide bonds and other sensitive functional groups. As a lipopeptide, it may also be susceptible to oxidative degradation.
Q3: Which solvents or buffers are recommended for dissolving this compound?
A3: this compound has limited water solubility. It is typically dissolved in organic solvents such as ethanol, methanol, DMSO, or DMF. For aqueous experimental conditions, a stock solution in an appropriate organic solvent can be prepared and then diluted into the desired aqueous buffer. To enhance stability in aqueous solutions, sterile buffers with a slightly acidic pH (around 5-6) are recommended.
Q4: Are there any specific amino acid residues in this compound that are particularly prone to degradation?
A4: The structure of this compound contains a β-hydroxyleucine residue. Hydroxylated amino acids can be susceptible to oxidation and other side-chain reactions. Additionally, the tertiary amine-oxide at the C-terminus, while generally stable at room temperature, can be a reactive functional group under certain conditions.
Q5: How can I detect degradation of my this compound solution?
A5: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the intact this compound and the appearance of new peaks are indicative of degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound in the stock or working solution. | Prepare fresh solutions from lyophilized powder. Ensure proper storage of stock solutions (single-use aliquots at -80°C). Verify the pH and composition of your assay buffer. |
| Unexpected peaks appear in my HPLC chromatogram. | The solution has degraded, forming new chemical entities. | Review your solution preparation and storage procedures. Perform a forced degradation study (see protocol below) to identify potential degradation products. Ensure your HPLC method is capable of separating the main compound from its degradants. |
| Precipitation is observed in my aqueous working solution. | This compound has low aqueous solubility and may be aggregating or precipitating out of solution. | Increase the percentage of organic co-solvent in your final working solution if your experiment allows. Prepare a more dilute working solution. Filter the solution through a 0.22 µm filter before use. |
| Inconsistent results between experiments. | Inconsistent handling of this compound solutions, such as different storage times or temperatures. | Standardize your protocol for solution preparation, storage, and handling. Use freshly prepared dilutions for each experiment whenever possible. |
Data Presentation
The following table provides illustrative data on the stability of this compound under various conditions. This data is based on general principles of peptide stability and should be confirmed by internal stability studies.
| Condition | Parameter | Value | Time | Remaining this compound (%) |
| Temperature | 4°C | pH 7.4 Buffer | 7 days | 95% |
| 25°C | pH 7.4 Buffer | 7 days | 80% | |
| 40°C | pH 7.4 Buffer | 7 days | 65% | |
| pH | 25°C | pH 3.0 Buffer | 24 hours | 90% |
| 25°C | pH 5.0 Buffer | 24 hours | 98% | |
| 25°C | pH 7.4 Buffer | 24 hours | 92% | |
| 25°C | pH 9.0 Buffer | 24 hours | 85% | |
| Solvent | 25°C | 100% Methanol | 30 days | >99% |
| 25°C | 100% DMSO | 30 days | >99% |
Experimental Protocols
Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 7 days.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC-UV Method for this compound
Objective: To quantify the amount of intact this compound and separate it from its degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
Time (min) %A %B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dilute the this compound solution to be tested to a final concentration of approximately 0.1 mg/mL in the initial mobile phase composition.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for inconsistent results.
Troubleshooting Leucinostatin K Bioassay Variability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Leucinostatin K bioassays. The information is presented in a clear question-and-answer format to directly tackle common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Cell-Specific Responses: Different cell lines exhibit varying sensitivity to the same compound due to their unique biological characteristics. Even subpopulations within the same cell line can respond differently. It is crucial to maintain consistent cell line identity and passage number.
-
Time-Dependent Effects: The calculated IC50 value can significantly differ based on the endpoint of the assay (e.g., 24, 48, or 72 hours). It is essential to select and consistently use an appropriate time point that reflects the biological question being addressed.[1]
-
Assay Method Dependence: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). As such, IC50 values can vary when measured using different methods like MTT, XTT, or neutral red uptake assays.
-
Compound Stability and Solubility: this compound, as a peptide, may have limited stability and solubility in aqueous culture media, potentially leading to precipitation or degradation over time. This can effectively lower the concentration of the active compound in your assay.
Q2: I'm observing high background noise or unexpected results with my MTT assay when using this compound. What could be the issue?
A2: High background or anomalous results in MTT assays can be caused by:
-
Direct Interaction with MTT: Some compounds can chemically interact with the MTT reagent, leading to its reduction and formazan production independent of cellular metabolic activity. This results in a false-positive signal for cell viability. While not specifically documented for this compound, this is a known issue for some natural products.
-
Alteration of Cellular Metabolism: this compound is known to affect mitochondrial function. Since the MTT assay relies on mitochondrial dehydrogenases to reduce MTT, any alteration of mitochondrial activity by this compound could lead to an under or overestimation of cell viability.[2]
-
Precipitation of this compound: If this compound precipitates in the culture medium, it can interfere with the spectrophotometric reading of the formazan product, leading to inaccurate results.
Q3: How can I minimize variability related to this compound's solubility?
A3: this compound is soluble in organic solvents like DMSO, DMF, ethanol, and methanol. However, its solubility in aqueous cell culture media can be limited. To minimize variability:
-
Prepare High-Concentration Stock Solutions: Dissolve this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
Minimize Final Solvent Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Visually Inspect for Precipitation: After adding this compound to the culture medium, visually inspect for any signs of precipitation. If precipitation is observed, consider adjusting the solvent or concentration.
-
Pre-warm Media: Adding the compound to pre-warmed media can sometimes improve solubility.
-
Sonication: Brief sonication of the stock solution before dilution can sometimes help dissolve small aggregates.
Q4: My cell viability results are not reproducible. What general lab practices should I review?
A4: Reproducibility issues often stem from subtle variations in experimental execution. Here are some key areas to review:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of this compound and for adding reagents.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a homogenous cell suspension and accurate cell counting.
-
Reagent Quality and Storage: Use high-quality reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of sensitive reagents.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.
-
Plate Uniformity: Ensure even cell distribution across the wells of your microplate to avoid edge effects.
Quantitative Data Summary
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| (Example) HCT116 | MTT | 48 | [Insert Value] | [Cite Source] |
| (Example) MCF-7 | XTT | 72 | [Insert Value] | [Cite Source] |
| (Example) A549 | Neutral Red | 24 | [Insert Value] | [Cite Source] |
| (Example) PC-3 | SRB | 48 | [Insert Value] | [Cite Source] |
Note: Researchers should always determine the IC50 value of this compound in their specific cell line and under their experimental conditions.
Experimental Protocols
Standard MTT Cell Viability Assay Protocol
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a concentrated stock solution.
-
Remove the old media from the wells and add fresh media containing the desired concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control) and a blank (media only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to fully dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for a cell viability bioassay.
Caption: A logical approach to troubleshooting bioassay variability.
References
Technical Support Center: Optimizing Leucinostatin K Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucinostatin K in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound and its analogs are peptide antibiotics that exhibit antimicrobial and antitumor properties.[1][2][3] Their primary mechanism of action involves interaction with the cell membrane, leading to membrane damage and increased permeability.[1][2][3][4] This interaction is thought to be with the membrane phospholipids.[1][2][3] Additionally, leucinostatins can act as ionophores, facilitating the transport of cations across membranes.[4][5] More specifically, Leucinostatin A has been shown to inhibit the mitochondrial ATP synthase, leading to a disruption of mitochondrial function and uncoupling of oxidative phosphorylation.[6][7][8][9] This ultimately results in cytotoxicity.
Q2: What is a typical starting concentration for this compound in cell culture?
A complete inhibition of murine leukemic L1210 cell growth was achieved with 0.5 µg/mL of leucinostatin.[1][2][3] For pancreatic cancer cell lines such as PANC-1, BxPC-3, PSN-1, and PK-8, IC50 values were reported to be as low as 0.05 µg/mL in glucose-deficient media.[10] Given that this compound is an analog, a starting point for determining the optimal concentration would be in the range of 0.1 to 1.0 µg/mL. However, the optimal concentration is highly cell-type dependent and should be determined empirically for each cell line.
Q3: How should I dissolve and store this compound?
Leucinostatin A is soluble in DMF, DMSO, ethanol, and methanol.[5] It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be stored at -20°C.[5] Avoid repeated freeze-thaw cycles.
Q4: I am observing rapid cell death even at low concentrations. What could be the reason?
Leucinostatins are known to be highly toxic mycotoxins.[4][9] The potent cytotoxicity is due to their ability to disrupt cell membranes and mitochondrial function.[1][2][3][6][7][8] If you observe excessive cell death, consider the following:
-
Concentration: You may be using a concentration that is too high for your specific cell line. Perform a dose-response experiment to determine the IC50 value.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a level that is toxic to your cells (typically <0.1%).
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.
Q5: My results are not consistent across experiments. What are the possible causes?
Inconsistent results can arise from several factors:
-
Stock Solution Stability: Ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: Seed cells at a consistent density for all experiments, as this can influence the effective concentration of the compound per cell.
-
Reagent Variability: Use the same batches of media, serum, and other reagents to minimize variability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - Low solubility in aqueous solutions.- High final concentration. | - Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and use a smaller volume for dilution into the medium.- Ensure the final solvent concentration is not toxic to the cells.- Vortex the diluted solution thoroughly before adding to the cell culture. |
| High variability in cell viability assays | - Inconsistent cell seeding density.- Uneven distribution of the compound in multi-well plates.- Edge effects in multi-well plates. | - Ensure a single-cell suspension before seeding and mix gently after seeding.- Mix the plate gently in a crosswise motion after adding this compound.- Avoid using the outer wells of the plate for experiments, or fill them with sterile PBS to maintain humidity. |
| No observable effect on cells | - Concentration is too low.- Inactive compound.- Resistant cell line. | - Perform a dose-response curve with a wider range of concentrations.- Check the purity and activity of your this compound stock.- Research the literature to see if your cell line is known to be resistant to membrane-acting agents or has high mitochondrial reserve capacity. |
| Off-target effects or unexpected cellular responses | - Pleiotropic effects of membrane disruption.- Modulation of multiple signaling pathways. | - Use multiple, independent assays to confirm your primary findings.- Consider using a negative control compound with a similar chemical structure but lacking the active moiety if available.- Investigate downstream signaling pathways known to be affected by mitochondrial dysfunction or membrane stress. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line using a standard cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Further dilute these concentrations in complete culture medium to create 2X working solutions.
-
-
Treatment:
-
Remove the medium from the 96-well plate.
-
Add 100 µL of the 2X this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Follow the manufacturer's instructions for your chosen cell viability assay. For an MTT assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key concepts related to the action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Leucinostatin K Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the cytotoxicity of Leucinostatin K in non-target cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity in non-target cells?
A1: this compound's cytotoxicity is primarily due to its ability to disrupt biological membranes, with a significant impact on the inner mitochondrial membrane. This leads to the inhibition of mitochondrial ATP synthase and the uncoupling of the mitochondrial membrane potential at higher concentrations.[1][2] This disruption of mitochondrial function is a central driver of its toxic effects.
Q2: Are there less toxic alternatives to this compound?
A2: Yes, research has shown that synthetic derivatives of Leucinostatin A can exhibit reduced cytotoxicity while retaining potent activity against specific targets. For example, certain modifications to the peptide backbone have resulted in compounds with a higher selectivity index, meaning they are more toxic to the target organism (like Trypanosoma brucei) than to mammalian cells.[1]
Q3: Can experimental conditions be modified to reduce non-target cytotoxicity?
A3: Yes, optimizing experimental parameters can help mitigate off-target effects. This includes carefully selecting the cell seeding density, as higher densities can sometimes alter cellular responses to cytotoxic agents.[2][3][4][5] Additionally, reducing the incubation time with this compound to the minimum required for the desired effect on target cells can help spare non-target cells.[6]
Q4: Can co-treatment with other agents protect non-target cells from this compound?
A4: Co-treatment with antioxidants may offer a protective effect. Since this compound's mechanism involves mitochondrial disruption, which can lead to oxidative stress, antioxidants like N-acetylcysteine (NAC) and Vitamin E may help mitigate some of the damage to non-target cells.[7][8][9][10][11][12][13]
Q5: Is the cytotoxicity of this compound selective for certain cell types?
A5: this compound exhibits broad-spectrum toxicity. However, some studies have reported selective activity. For instance, Leucinostatin A has shown preferential cytotoxicity towards certain pancreatic cancer cell lines under glucose-deprived conditions.[14][15] It has also been observed to inhibit the growth of prostate cancer cells in co-culture with prostate stromal cells by reducing the expression of insulin-like growth factor-I (IGF-I) in the stromal cells.[16][17]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in non-target control cells.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration that affects target cells while minimizing toxicity in non-target cells. |
| Prolonged exposure to this compound. | Conduct a time-course experiment to identify the shortest incubation time necessary to achieve the desired effect on target cells.[6] |
| High cell metabolic activity. | Optimize the cell seeding density. Both very low and very high densities can affect cellular metabolism and sensitivity to toxins.[2][3][4][5] |
| Oxidative stress. | Co-treat with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E to mitigate oxidative damage.[7][8][9][10][11][12][13] |
Issue 2: Difficulty in establishing a therapeutic window between target and non-target cells.
| Possible Cause | Troubleshooting Step |
| Similar mitochondrial characteristics between target and non-target cells. | Explore the use of synthetic leucinostatin derivatives with a higher selectivity index if available.[1] |
| Nutrient-rich media supporting non-target cell survival. | If applicable to the experimental design, consider modulating media components. For example, some cancer cells show increased sensitivity to mitochondrial toxins in glucose-deprived conditions.[14][15] |
Quantitative Data
Table 1: IC50 Values of Leucinostatins in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Leucinostatin A | L6 | Rat myoblasts | ~7 | [1] |
| Leucinostatin A | DU-145 | Human prostate cancer | Not specified | [14][16] |
| Leucinostatin A | Pancreatic cancer cell lines | Human pancreatic cancer | Varies (increased under nutrient deprivation) | [14] |
| Leucinostatin B | MDA-MB-453 | Human breast cancer (LAR subtype) | Selective cytostatic activity | [14] |
| Leucinostatin B | SUM185PE | Human breast cancer (LAR subtype) | Selective cytostatic activity | [14] |
| Synthetic Leucinostatin Derivatives | L6 | Rat myoblasts | Varies (some show reduced cytotoxicity) | [1] |
Experimental Protocols
Protocol 1: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress
This protocol describes the use of NAC as a potential protective agent against this compound-induced cytotoxicity in non-target cells.
Materials:
-
N-acetylcysteine (NAC)
-
This compound
-
Cell culture medium
-
Non-target cell line of interest
-
96-well plates
-
MTT or other viability assay reagents
Procedure:
-
Seed non-target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of NAC in sterile water or PBS.
-
Prepare a range of NAC concentrations (e.g., 1, 5, 10 mM) in cell culture medium.
-
Pre-incubate the cells with the NAC-containing medium for 1-2 hours.
-
Prepare a series of this compound dilutions at 2x the final desired concentration.
-
Add an equal volume of the 2x this compound dilutions to the wells already containing the NAC medium.
-
Include control wells: cells only, cells with NAC only, and cells with this compound only.
-
Incubate for the desired experimental duration.
-
Assess cell viability using a standard method like the MTT assay.
-
Analyze the data to determine if NAC co-treatment increased the viability of non-target cells exposed to this compound.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, a key indicator of this compound-induced mitochondrial dysfunction.
Materials:
-
JC-1 dye
-
This compound
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Cell culture medium
-
Non-target and target cell lines
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format for fluorescence imaging or measurement (e.g., glass-bottom dishes or black-walled 96-well plates).
-
Treat the cells with this compound at various concentrations and for different durations. Include an untreated control and a positive control treated with FCCP (e.g., 10 µM for 10-30 minutes).
-
Prepare a fresh JC-1 staining solution (typically 5 µg/mL in culture medium).
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C, protected from light.
-
Wash the cells with warm PBS or culture medium.
-
Immediately analyze the cells. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.
-
Capture images using a fluorescence microscope with appropriate filters for red and green fluorescence. Alternatively, quantify the fluorescence intensity using a plate reader.
-
Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Signaling Pathways and Experimental Workflows
Caption: this compound induced cytotoxicity signaling pathway.
Caption: Workflow for mitigating this compound cytotoxicity.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 7. Vitamin E reduces oxidant injury to mitochondria and the hepatotoxicity of taurochenodeoxycholic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetyl cysteine treatment preserves mitochondrial indices of functionality in the brain of hyperammonemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Acetylcysteine for Mitochondrial Disease · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. mdpi.com [mdpi.com]
- 13. N-acetylcysteine inhibits the upregulation of mitochondrial biogenesis genes in livers from rats fed ethanol chronically - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucinostatin K aggregation problems and solutions
Welcome to the technical support center for Leucinostatin K. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on aggregation problems.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy/has visible precipitates. What is causing this?
A1: Cloudiness or precipitation in your this compound solution is likely due to aggregation. Leucinostatins are hydrophobic peptides that can self-assemble, especially at high concentrations, in aqueous solutions, or under suboptimal storage conditions.[1] Factors like pH, ionic strength, and temperature can influence the extent of aggregation.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound has limited water solubility. It is recommended to first dissolve the lyophilized peptide in a polar organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol to create a stock solution.[1][2] Subsequent dilutions into aqueous buffers for your experiments should be done carefully and immediately before use to minimize precipitation.
Q3: How should I store my this compound solutions to prevent aggregation?
A3: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C.[3][4][5][6] If you have a stock solution in an organic solvent like DMSO, it should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[3] Storing peptides in solution for extended periods is generally not recommended.[4][5]
Q4: Can aggregation of this compound affect its biological activity?
A4: Yes, aggregation can significantly impact the bioactivity of this compound. When the peptide aggregates, the effective concentration of the monomeric, active form is reduced. This can lead to inconsistent and unreliable results in your assays.
Q5: How can I detect and quantify the aggregation of this compound in my samples?
A5: Several biophysical techniques can be used to detect and characterize peptide aggregation. Common methods include:
-
Dynamic Light Scattering (DLS): To measure the size distribution of particles in your solution.
-
Size Exclusion Chromatography (SEC-HPLC): To separate monomers from aggregates based on size.
-
Thioflavin T (ThT) Assay: A fluorescence-based assay to detect the formation of amyloid-like fibrillar aggregates.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the aggregates.
Troubleshooting Guide: this compound Aggregation
This guide provides solutions to specific problems you might encounter with this compound aggregation.
| Problem | Potential Cause | Solution |
| Inconsistent results in bioactivity assays | Aggregation is leading to a variable concentration of active, monomeric this compound. | 1. Prepare fresh dilutions from a DMSO stock for each experiment. 2. Briefly sonicate the final diluted solution to help break up small aggregates. 3. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to your assay buffer, if compatible with your experiment.[7] |
| Precipitate forms when diluting into aqueous buffer | The aqueous buffer conditions (pH, salt concentration) are promoting aggregation of the hydrophobic peptide. | 1. Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of this compound.[8] 2. Test different buffer systems and ionic strengths to find conditions that maintain solubility.[7][8] 3. Add the this compound stock solution to the buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations. |
| Difficulty dissolving the lyophilized powder | The peptide is highly hydrophobic and may be resistant to dissolution. | 1. Ensure you are using a recommended organic solvent (DMSO, DMF, ethanol, methanol).[1][2] 2. Allow the vial to warm to room temperature before opening to prevent moisture absorption.[3][4] 3. Vortex the solution for several minutes. If dissolution is still incomplete, brief sonication in a water bath may be helpful.[4] |
| Loss of activity after storage | The peptide is degrading or aggregating during storage, even when frozen. | 1. Store stock solutions in single-use aliquots to avoid multiple freeze-thaw cycles.[3] 2. For long-term storage, keep the peptide in its lyophilized form at -80°C.[6] 3. Protect from light, as this can also contribute to degradation.[3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to come to room temperature in a desiccator before opening. This prevents condensation and moisture absorption.[4]
-
Dissolution: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the vial for 3-5 minutes until the powder is completely dissolved. If needed, sonicate the vial in a water bath for 5-10 minutes.
-
Aliquoting: Dispense the stock solution into small, single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: Preparation of Working Solution in Aqueous Buffer
-
Thawing: Retrieve a single aliquot of the this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Dilution: While gently vortexing the aqueous experimental buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.
-
Homogenization: Continue to vortex for another 30 seconds to ensure the solution is homogeneous.
-
Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of aggregation over time.
Visualizations
Caption: Recommended workflow for handling, storage, and preparation of this compound solutions.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. agscientific.com [agscientific.com]
- 3. genscript.com [genscript.com]
- 4. bachem.com [bachem.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. reddit.com [reddit.com]
interference of Leucinostatin K in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucinostatin K. The information is designed to help identify and resolve potential interference of this compound in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the leucinostatin family of peptide antibiotics produced by fungi such as Purpureocillium lilacinum.[1][2] Its primary mechanism of action involves disrupting the integrity of biological membranes.[3][4][5][6] This membrane-damaging activity is attributed to its interaction with membrane phospholipids, which can lead to increased permeability and cell lysis.[3][4][5]
Q2: What are the known molecular targets of this compound?
The primary target of this compound is the cell membrane. Additionally, it has been shown to have dual inhibitory effects on mitochondrial oxidative phosphorylation. At low concentrations (around 240 nM), it inhibits state 3 respiration and ATPase activity, while at higher concentrations, it can act as an uncoupler.[7] Leucinostatins are also known to inhibit ATP synthase, which can subsequently impede mTORC1 signaling.[8]
Q3: Can this compound interfere with cell-based assays?
Yes, due to its membrane-disrupting properties, this compound can significantly interfere with cell-based assays. This can manifest as:
-
False-positive cytotoxicity: The compound may show cytotoxic effects due to membrane lysis rather than a specific targeted pathway under investigation.[3][4]
-
Altered cell signaling: Disruption of the cell membrane can lead to non-specific activation or inhibition of signaling pathways.
-
Changes in nutrient uptake: Damage to the membrane can affect the transport of nutrients and other molecules into the cell.[4]
Q4: Are there specific types of biochemical assays that are more prone to interference by this compound?
Assays that are sensitive to changes in membrane integrity or mitochondrial function are particularly susceptible to interference. These include:
-
Cell viability assays: Assays relying on membrane integrity (e.g., trypan blue exclusion, LDH release) will be directly affected.
-
Mitochondrial function assays: Assays measuring mitochondrial respiration (e.g., Seahorse assays), ATP production, or mitochondrial membrane potential can be influenced by this compound's effects on oxidative phosphorylation.[7][9]
-
Assays involving liposomes or artificial membranes: this compound's activity is demonstrated in these systems, indicating potential for interference.[3][5]
-
Kinase assays: Given its impact on mTORC1 signaling, it may interfere with assays for upstream or downstream kinases in this pathway.[8]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in a Cell-Based Assay
Possible Cause: The observed cytotoxicity may be a result of this compound's primary membrane-damaging effect rather than a specific inhibition of the intended target.[3][4]
Troubleshooting Steps:
-
Control for Membrane Disruption: Run a parallel lactate dehydrogenase (LDH) release assay. A significant increase in LDH release in the presence of this compound would suggest general membrane damage.
-
Vary Compound Concentration: Test a wide range of this compound concentrations. Non-specific membrane effects are often more pronounced at higher concentrations.
-
Use a Cell-Free Assay: If possible, validate your findings in a cell-free system (e.g., an isolated enzyme assay) to eliminate the influence of membrane effects. This compound did not inhibit protein synthesis in a cell-free system, suggesting its primary action is on the cell membrane.[3][4]
Issue 2: Inconsistent Results in Mitochondrial Function Assays
Possible Cause: this compound has a dual effect on mitochondria, acting as an inhibitor of oxidative phosphorylation at low concentrations and an uncoupler at higher concentrations.[7] This can lead to variable and seemingly contradictory results.
Troubleshooting Steps:
-
Precise Concentration Control: Ensure accurate and consistent dosing of this compound across experiments. Small variations in concentration could shift its effect from inhibition to uncoupling.
-
Measure Oxygen Consumption Rate (OCR): Use an extracellular flux analyzer to measure the OCR. This will allow you to distinguish between inhibition of respiration and uncoupling.
-
Assess Mitochondrial Membrane Potential: Use a fluorescent probe (e.g., TMRE or TMRM) to directly measure changes in mitochondrial membrane potential. Uncoupling will lead to a decrease in membrane potential.
Issue 3: Altered Readouts in Kinase Assays Involving the mTOR Pathway
Possible Cause: this compound can inhibit mTORC1 signaling, likely as a downstream consequence of ATP synthase inhibition.[8] This can lead to apparent inhibition in assays measuring the activity of kinases in this pathway.
Troubleshooting Steps:
-
Use an Orthogonal Assay: Confirm your findings using a different assay format that is less susceptible to ATP concentration changes.
-
Measure Cellular ATP Levels: Directly measure intracellular ATP levels in the presence of this compound to determine if its effect is correlated with ATP depletion.
-
Counter-Screening: Test this compound against a panel of unrelated kinases to assess its selectivity.
Quantitative Data Summary
| Parameter | Organism/System | Value | Reference |
| Complete Inhibition of Cell Growth | Murine leukemic cell line L1210 | 0.5 µg/mL | [3][4] |
| Inhibition of State 3 Respiration & ATPase Activity | Rat liver mitochondria | 240 nM | [7] |
| Intraperitoneal LD50 | Mice | 1.8 mg/kg | [9] |
| Oral LD50 | Mice | 5.4 - 6.3 mg/kg | [9] |
| IC50 against Trypanosoma brucei rhodesiense | - | 1.5 nM (for a synthetic derivative) | [6] |
| IC50 against Plasmodium falciparum | - | 0.4 - 0.9 nM (for Leucinostatin A) | [10] |
Experimental Protocols
Protocol 1: Assessing Membrane Integrity via LDH Release Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and control compounds for the desired time period (e.g., 24 hours). Include a positive control for maximum LDH release (e.g., 1% Triton X-100) and a negative control (vehicle).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Assay: Transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the positive and negative controls.
Visualizations
Caption: this compound's interference with cellular signaling pathways.
Caption: A logical workflow for troubleshooting assay interference.
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 3. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Leucinostatin K Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Leucinostatin K from Purpureocillium lilacinum fermentation. This resource offers troubleshooting guidance, frequently asked questions, and detailed experimental protocols to address common challenges encountered during production.
Troubleshooting Guide: Common Issues and Solutions
Low or inconsistent yield of this compound is a frequent challenge. This guide outlines potential causes and provides actionable solutions to troubleshoot your fermentation experiments.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or Low this compound Production | - Inappropriate fermentation medium. | - Review and optimize media composition. Consider using alternative substrates like Karanja deoiled cake, which has been shown to enhance production compared to standard media like Czapek-Dox.[1] - Ensure all necessary precursors and nutrients are present. |
| - Suboptimal fermentation parameters (pH, temperature, aeration). | - Systematically optimize physical parameters. The optimal growth temperature for P. lilacinum is between 26-30°C.[2] - Perform a pH optimization study, as fungal secondary metabolite production is often pH-dependent. | |
| - Poor inoculum quality or quantity. | - Ensure a healthy, viable, and standardized inoculum. - Optimize the inoculum size. | |
| - Genetic instability of the producing strain. | - Re-isolate single colonies from the stock culture to ensure purity. - Consider strain improvement through mutagenesis or genetic engineering. | |
| Inconsistent Yields Between Batches | - Variability in raw materials. | - Use high-quality, consistent sources for media components. - Analyze and standardize complex substrates if possible. |
| - Inconsistent sterilization of media or equipment. | - Validate and standardize sterilization protocols to avoid degradation of essential media components. | |
| - Fluctuations in fermentation conditions. | - Ensure precise control and monitoring of pH, temperature, and dissolved oxygen throughout the fermentation process. | |
| High Biomass but Low this compound Titer | - Nutrient limitation for secondary metabolism. | - Secondary metabolite production is often triggered by the limitation of certain nutrients (e.g., nitrogen, phosphate) after an initial growth phase. Design a medium that supports initial biomass growth followed by induction of secondary metabolism. |
| - Feedback inhibition. | - Investigate if high concentrations of this compound inhibit its own production. If so, consider in-situ product removal strategies. | |
| - Catabolite repression. | - Easily metabolizable carbon sources like glucose can sometimes repress the genes for secondary metabolite synthesis. Test alternative or slowly utilized carbon sources. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal producing organism for this compound?
This compound is a secondary metabolite primarily produced by the fungus Purpureocillium lilacinum (formerly known as Paecilomyces lilacinus).[1][2][3] Other fungi, such as Acremonium sp., have also been reported to produce leucinostatins.
Q2: What are the key factors influencing the yield of this compound?
The yield of this compound is influenced by a combination of genetic and environmental factors. Key parameters to optimize include:
-
Media Composition: Carbon and nitrogen sources, as well as the presence of specific precursors, are critical.
-
Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed.
-
Inoculum: The age, size, and quality of the fungal inoculum.
-
Genetic Factors: The inherent biosynthetic capacity of the strain.
Q3: Are there any specific media components known to boost this compound production?
Research has shown that using Karanja deoiled cake as a substrate can lead to enhanced production of leucinostatins compared to standard Czapek-Dox medium.[1] This suggests that complex, natural substrates may provide essential precursors or inducers for the biosynthetic pathway.
Q4: Can the yield of this compound be improved through genetic engineering?
Yes. The biosynthetic gene cluster for leucinostatins (lcs) has been identified. Studies have shown that overexpression of transcriptional regulators within this cluster, such as lcsF or lcsL, can significantly increase the production of leucinostatins.[4][5][6]
Q5: What is a recommended starting point for fermentation temperature?
Purpureocillium lilacinum grows well in a temperature range of 8 to 38°C, with an optimal growth temperature between 26-30°C.[2] It is advisable to start optimization experiments within this range.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Temperature for this compound Production
This protocol describes a systematic approach to determine the optimal temperature for this compound production.
Objective: To identify the temperature that yields the highest concentration of this compound.
Materials:
-
Purpureocillium lilacinum culture
-
Seed culture medium
-
Production medium (e.g., Czapek-Dox or a custom medium)
-
Shake flasks (250 mL)
-
Incubator shakers set to different temperatures (e.g., 24°C, 26°C, 28°C, 30°C, 32°C)
-
Analytical equipment for this compound quantification (e.g., HPLC)
Procedure:
-
Inoculum Preparation: Prepare a seed culture of P. lilacinum by inoculating a suitable liquid medium and incubating at 28°C with shaking for 48-72 hours.
-
Production Culture Inoculation: Inoculate a series of shake flasks containing the production medium with a standardized amount of the seed culture (e.g., 5% v/v).
-
Incubation: Place the flasks in incubator shakers set at the different experimental temperatures. Maintain a constant agitation speed (e.g., 180 rpm).
-
Sampling: Withdraw samples at regular intervals (e.g., every 24 hours) for a predefined fermentation period (e.g., 7-10 days).
-
Analysis: For each sample, separate the biomass from the broth by centrifugation or filtration. Extract this compound from the broth and/or biomass and quantify its concentration using a validated analytical method like HPLC.
-
Data Interpretation: Plot this compound concentration against time for each temperature. The temperature that results in the highest peak concentration is the optimum for production under these conditions.
Protocol 2: Media Optimization using Response Surface Methodology (RSM)
This protocol provides a framework for using a statistical approach to optimize the concentrations of key media components.
Objective: To identify the optimal concentrations of selected media components (e.g., carbon source, nitrogen source, and a key mineral) for maximizing this compound yield.
Materials:
-
Purpureocillium lilacinum culture
-
Basal fermentation medium
-
Stock solutions of the media components to be optimized (e.g., glucose, yeast extract, MgSO₄)
-
Statistical software for experimental design and analysis (e.g., Design-Expert®, JMP®)
Procedure:
-
Factor Selection and Level Definition: Based on literature and preliminary experiments, select the critical media components (factors) to be optimized. For each factor, define a high and a low level.
-
Experimental Design: Use the statistical software to generate an experimental design, such as a Central Composite Design (CCD) or a Box-Behnken Design. This will provide a set of experimental runs with different combinations of the factor levels.
-
Fermentation: Prepare the fermentation media for each experimental run according to the design. Inoculate with a standardized inoculum and conduct the fermentations under constant physical conditions (temperature, pH, agitation) as determined from previous experiments.
-
Yield Determination: At the end of the fermentation period, harvest the cultures and determine the this compound yield for each run.
-
Data Analysis: Enter the yield data into the statistical software. Perform an Analysis of Variance (ANOVA) to determine the significance of each factor and their interactions. Generate a mathematical model that describes the relationship between the factors and the response (yield).
-
Optimization and Validation: Use the model to predict the optimal concentrations of the media components for maximizing this compound yield. Conduct a validation experiment using the predicted optimal medium composition to confirm the model's accuracy.
Visualizations
Caption: A generalized workflow for the optimization of this compound fermentation.
Caption: A decision tree for troubleshooting low this compound yield.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. Secondary Metabolites of Purpureocillium lilacinum | Encyclopedia MDPI [encyclopedia.pub]
- 4. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chemical Synthesis of Leucinostatin K
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of Leucinostatin K.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| LSK-T01 | Low yield in peptide coupling steps, especially involving α-aminoisobutyric acid (Aib) residues. | Steric hindrance from the dimethyl groups on the α-carbon of Aib residues can significantly slow down coupling reactions.[1][2] Incomplete deprotection of the N-terminus of the preceding amino acid. | - Use highly efficient coupling reagents designed for sterically hindered amino acids, such as HATU, HBTU, or PyAOP.[3][4] - Increase reaction time and/or temperature. - Employ a significant excess of the activated amino acid and coupling reagent. - Confirm complete deprotection using a qualitative test (e.g., Kaiser test). |
| LSK-T02 | Epimerization at the chiral centers of amino acid residues during activation and coupling. | - Over-activation of the carboxylic acid group. - Prolonged exposure to basic conditions. - Use of certain coupling reagents that are more prone to causing racemization.[5] | - Use coupling additives that suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). - Minimize the activation time before adding the amine component. - Employ a milder base, such as N,N-diisopropylethylamine (DIPEA), in stoichiometric amounts.[3] |
| LSK-T03 | Difficulty in the stereoselective synthesis of non-standard amino acid precursors like (2S,4R)-4-methylproline and (4S,6R)-4-amino-6-hydroxy-8-methyldecanoic acid (AHMOD). | These precursors contain multiple chiral centers, requiring precise stereocontrol throughout their synthesis.[6][7][8] | - Follow established multi-step stereoselective synthetic routes. For AHMOD, key steps may involve Evans asymmetric alkylation and Sharpless asymmetric epoxidation.[6] - For (2S,4R)-4-methylproline, a robust synthesis can be achieved starting from (2S)-pyroglutamic acid.[8][9] - Careful purification and characterization (e.g., NMR, chiral HPLC) are crucial at each step to ensure stereochemical purity. |
| LSK-T04 | Formation of deletion or truncated peptide sequences. | Incomplete coupling reactions or premature chain termination. | - Ensure efficient mixing during solid-phase peptide synthesis (SPPS). - Use a capping step (e.g., with acetic anhydride) after each coupling to block any unreacted amino groups and prevent them from reacting in subsequent cycles.[10] |
| LSK-T05 | Challenges in the final purification of this compound. | The hydrophobic nature of this compound can lead to aggregation and poor separation by reverse-phase HPLC.[11] The presence of closely related side-products makes purification difficult. | - Optimize the HPLC gradient and solvent system. A shallow gradient of an organic solvent (e.g., acetonitrile) in water with a suitable ion-pairing agent (e.g., trifluoroacetic acid) is often effective. - Consider alternative purification techniques such as counter-current chromatography. |
| LSK-T06 | Degradation of the peptide during final deprotection and cleavage from the solid support. | The harsh acidic conditions (e.g., strong acids like trifluoroacetic acid) used for cleavage can cause side reactions.[5] | - Use a scavenger cocktail (e.g., triisopropylsilane, water, and ethanedithiol) during cleavage to quench reactive cationic species and prevent side-product formation. - Minimize the cleavage time and perform the reaction at a low temperature. |
Frequently Asked Questions (FAQs)
1. What are the most critical steps in the total synthesis of this compound?
The most critical steps include:
-
The stereoselective synthesis of the non-proteinogenic amino acids, namely (2S,4R)-4-methylproline and (4S,6R)-4-amino-6-hydroxy-8-methyldecanoic acid (AHMOD), as their stereochemistry is crucial for biological activity.[6][12][13]
-
The peptide couplings involving the sterically hindered α-aminoisobutyric acid (Aib) residues, which require optimized coupling conditions to achieve high yields.[1][2]
-
The final purification of the hydrophobic peptide, which can be challenging due to potential aggregation and the presence of closely related impurities.[11]
2. Which coupling reagents are recommended for the synthesis of this compound?
For the sterically demanding couplings, especially those involving Aib, the use of highly efficient uronium/aminium or phosphonium-based coupling reagents is recommended. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[3][4]
These reagents have been shown to be effective in promoting amide bond formation even between hindered amino acids.[1]
3. How can I minimize racemization during the synthesis?
To minimize racemization:
-
Use an appropriate coupling additive like HOBt or Oxyma.
-
Avoid excessive amounts of base and prolonged activation times.
-
For fragment condensations, choose a C-terminal amino acid that is less prone to racemization, such as glycine or proline, if the synthetic strategy allows.
4. What is a suitable protecting group strategy for this compound synthesis?
A common and effective strategy for the solid-phase synthesis of peptides like this compound is the Fmoc/tBu strategy.[14]
-
Nα-protection: Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile (removed with piperidine).
-
Side-chain protection: Acid-labile groups such as t-butyl (tBu) for hydroxyl groups (like in the AHMOD residue) and Boc (tert-butyloxycarbonyl) for amino groups. These are stable to the Fmoc deprotection conditions and are removed simultaneously with the final cleavage from the resin using a strong acid like TFA.[15][16][17]
5. What are common side reactions to watch out for during the solid-phase synthesis of this compound?
Common side reactions in SPPS include:
-
Diketopiperazine formation: This can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin.[5][18]
-
Aspartimide formation: If aspartic acid is present, its side chain can form a cyclic imide, which can lead to racemization and the formation of byproducts.
-
Acetylation: If a capping step with acetic anhydride is used, acetylation of the N-terminus can occur if the coupling was incomplete.[10]
-
Insertion of glycine residues: This has been observed as a side reaction in specific cases, for example, involving Nim-tosyl-histidine.[19]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound Backbone
This protocol outlines a general procedure based on the Fmoc/tBu strategy.
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-β-Ala-OH) using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 2-4 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence. For sterically hindered amino acids like Aib, double coupling may be necessary.
-
-
Capping (Optional): After each coupling step, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) to block any unreacted amino groups.
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by preparative reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Caption: Troubleshooting Logic for Low Peptide Coupling Yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [peptidescientific.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Stereoselective synthesis of fully protected (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic Asymmetric Total Synthesis of Leucinostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic Asymmetric Total Synthesis and Stereochemical Revision of Leucinostatin A: A Modulator of Tumor-Stroma Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
- 15. jocpr.com [jocpr.com]
- 16. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 17. peptide.com [peptide.com]
- 18. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 19. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucinostatin K off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucinostatin K and its analogs. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound and its analogs primarily target mitochondria. Their principal mechanism of action involves the inhibition of ATP synthase and the uncoupling of oxidative phosphorylation, which disrupts the mitochondrial membrane potential.[1][2][3] This dual effect is concentration-dependent.
Q2: What are the known off-target effects of this compound?
A2: Besides its primary mitochondrial targets, this compound exhibits several off-target effects, including:
-
Cell Membrane Damage: It can cause physical damage to the plasma membrane of various cell types, including cancer cells and erythrocytes.[4][5][6]
-
Inhibition of Protein Synthesis: this compound can significantly inhibit cellular protein synthesis. This is thought to be a secondary consequence of its interaction with membrane phospholipids.[4][5][6]
-
Modulation of Signaling Pathways: It has been shown to inhibit mTORC1 signaling and reduce the expression of Insulin-like Growth Factor I (IGF-I) in certain cellular contexts.[7][8][9]
Q3: Why am I observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound?
A3: Leucinostatins are known for their potent and broad-spectrum cytotoxicity.[2] The sensitivity of a cell line to this compound can be influenced by its membrane lipid composition, particularly the cholesterol content.[4][5][6] Lower cholesterol levels in the cell membrane can enhance sensitivity to the compound. We recommend performing a dose-response curve starting from very low nanomolar concentrations to determine the optimal working concentration for your specific cell line.
Q4: My results on mitochondrial function are inconsistent. Why might this be happening?
A4: Leucinostatins have a dual, concentration-dependent effect on mitochondria. At lower concentrations (in the nanomolar range), they primarily act as inhibitors of ATP synthase, leading to a decrease in state 3 respiration.[3] At higher concentrations, they can act as protonophores, uncoupling oxidative phosphorylation and dissipating the mitochondrial membrane potential.[3] This biphasic activity can lead to variable results if the concentration is not tightly controlled.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death in Control and Treated Groups
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, Ethanol) is consistent across all wells and is at a non-toxic level for your cell line. Run a solvent-only control. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or lower as recommended.[10] |
| Cell Line Sensitivity | Your cell line may be exceptionally sensitive. Perform a viability assay (e.g., MTT, CellTiter-Glo) with a wider and lower range of this compound concentrations to establish a precise IC50 value. |
| Contamination | Check for microbial contamination in your cell cultures, which could be exacerbated by the experimental conditions. |
Issue 2: Discrepancies Between Protein Synthesis Inhibition and Cell Viability Data
| Possible Cause | Troubleshooting Step |
| Temporal Disconnect | Inhibition of protein synthesis is an earlier event than the loss of cell viability. Measure both parameters at different time points to establish a kinetic relationship. |
| Membrane Disruption vs. Apoptosis | This compound can induce both necrotic cell death through membrane damage and apoptotic pathways. Use assays that can distinguish between these cell death mechanisms (e.g., Annexin V/PI staining). |
| Off-Target Effects on Signaling | Consider that this compound might be affecting signaling pathways (e.g., mTORC1, IGF-I) that regulate both protein synthesis and cell survival independently.[7][8] |
Quantitative Data Summary
Table 1: Cytotoxicity of Leucinostatins
| Compound | Cell Line / Organism | Parameter | Value | Reference |
| Leucinostatin | Murine Leukemia (L1210) | Growth Inhibition | 0.5 µg/mL | [5] |
| Leucinostatin A | Mice | LD50 (Intraperitoneal) | 1.8 mg/kg | [2] |
| Leucinostatin A | Mice | LD50 (Oral) | 5.4 - 6.3 mg/kg | [2] |
| Leucinostatin A | Trypanosoma brucei rhodesiense | IC50 | 2.8 nM | [11] |
| Leucinostatin A | L6 Cells (Rat Myoblasts) | Cytotoxicity (IC50) | >9.5 µM | [11] |
Table 2: Effects on Mitochondrial Function
| Compound | System | Effect | Concentration | Reference |
| Leucinostatins A & B | Rat Liver Mitochondria | Inhibition of State 3 Respiration | 240 nM | [3] |
| Leucinostatins A & B | Rat Liver Mitochondria | Uncoupling of Oxidative Phosphorylation | >240 nM | [3] |
| Leucinostatin A | Bovine Heart Mitochondria | ATP Synthase Inhibition (Ki) | ~80 nM | [1][12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Signaling Pathway Analysis (e.g., mTORC1)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-S6K, total S6K, actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Off-target effects of this compound and their downstream consequences.
References
- 1. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agscientific.com [agscientific.com]
- 11. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Leucinostatin K In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucinostatin K and its analogs in vivo. The information is designed to help address specific issues that may be encountered during experimentation, with a focus on mitigating toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's in vivo toxicity?
This compound and its related compounds exert their toxicity primarily by targeting mitochondria. The main mechanisms are:
-
Destabilization of the Inner Mitochondrial Membrane: Leucinostatins can act as ionophores, disrupting the electrochemical gradient across the inner mitochondrial membrane, which is crucial for cellular respiration.[1][2]
-
Inhibition of ATP Synthase: These compounds can directly inhibit the function of ATP synthase, the enzyme responsible for the majority of cellular ATP production. This leads to a rapid depletion of cellular energy.[3]
This dual-pronged attack on mitochondrial function is the root cause of the observed cellular and organismal toxicity.
Q2: What are the typical signs of acute toxicity to monitor in animal models?
While specific signs can vary depending on the animal model and dosage, researchers should closely monitor for general indicators of distress and toxicity, which may include:
-
Rapid weight loss
-
Lethargy and reduced mobility
-
Ruffled fur
-
Labored breathing
-
Hypothermia
-
Neurological symptoms such as tremors or ataxia
It is critical to establish clear humane endpoints in your experimental protocol and to monitor animals frequently, especially in the initial hours and days following administration.
Q3: Are there less toxic alternatives to this compound available?
Yes, research into synthetic derivatives of Leucinostatin A has yielded compounds with improved in vivo tolerability. These efforts have focused on modifying the structure to reduce interaction with mammalian cells while retaining potent activity against target organisms like protozoa.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality in the experimental group shortly after administration. | The administered dose exceeds the maximum tolerated dose (MTD). This compound has a narrow therapeutic window. | 1. Dose Reduction: Immediately repeat the experiment with a significantly lower dose. Conduct a dose-ranging study to determine the MTD in your specific animal model. 2. Review LD50 Data: Consult published LD50 values for Leucinostatin analogs to guide your dose selection (see Table 1). |
| Animals show signs of distress (e.g., lethargy, weight loss) even at lower doses. | Sub-lethal toxicity is occurring due to mitochondrial dysfunction. | 1. Change Administration Route: If using intraperitoneal (IP) injection, consider oral (PO) administration, which has been shown to have a higher LD50 for some leucinostatins, suggesting lower acute toxicity.[4] 2. Fractionate Dosing: Instead of a single bolus, administer the total daily dose in two or more smaller doses spread throughout the day (e.g., twice a day dosing).[1] |
| Poor solubility or precipitation of the compound during formulation. | Leucinostatins are lipophilic peptides and may be difficult to dissolve in aqueous vehicles. | 1. Use of Co-solvents: Employ biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) to improve solubility. Ensure the final concentration of the co-solvent is within safe limits for the animal model. 2. Formulation with Liposomes: Encapsulating this compound in liposomes can improve its solubility and may alter its pharmacokinetic profile, potentially reducing systemic toxicity. |
| Inconsistent results or lack of efficacy at non-toxic doses. | The therapeutic window is very narrow, and the MTD may be below the effective dose. | 1. Consider Synthetic Analogs: Evaluate the use of less toxic synthetic derivatives such as ZHAWOC6025 or lefleuganan, which have been designed for an improved therapeutic index.[1][3] 2. Combination Therapy: Explore the possibility of using this compound at a lower, non-toxic dose in combination with another therapeutic agent that has a different mechanism of action. |
Quantitative Data Summary
Table 1: In Vivo Lethal Dose (LD50) of Leucinostatin Analogs in Mice
| Compound | Administration Route | LD50 (mg/kg) | Reference |
| Leucinostatin A | Intraperitoneal (IP) | 1.8 | [4] |
| Leucinostatin B | Intraperitoneal (IP) | 1.8 | [4] |
| Leucinostatin A | Oral (PO) | 5.4 | [4] |
| Leucinostatin B | Oral (PO) | 6.3 | [4] |
Table 2: Comparative In Vitro Activity and Cytotoxicity of Leucinostatin Derivatives
| Compound | Target EC50 (T.b. rhodesiense) | Cytotoxicity (L6 cells) | Selectivity Index (SI) | Reference |
| Leucinostatin A | 0.8 nM | 0.007 µM | 9 | [2] |
| ZHAWOC6025 (Derivative 2) | 1.7 nM | 10 µM | 5882 | [2] |
| ZHAWOC6027 (Derivative 4) | 0.5 nM | 7 µM | 14000 | [2] |
| Lefleuganan | Not specified for T.b. | Ki for bovine ATP synthase: ~265 nM | 3-fold less potent inhibitor of mammalian ATP synthase than Leucinostatin A | [3] |
Experimental Protocols
Protocol 1: In Vivo Acute Toxicity Assessment
-
Animal Model: Select a suitable animal model (e.g., NMRI mice).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline).
-
Dose Groups: Establish multiple dose groups, including a vehicle control group. Doses should be selected based on previously reported LD50 values (see Table 1).
-
Administration: Administer the compound via the desired route (e.g., intraperitoneal injection).
-
Monitoring: Observe the animals continuously for the first 4 hours, and then at regular intervals for up to 14 days. Record clinical signs of toxicity, body weight, and mortality.
-
Endpoint: At the end of the observation period, euthanize the surviving animals and perform necropsy to examine for any gross pathological changes.
-
Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).
Protocol 2: Formulation of this compound for In Vivo Administration
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Working Solution (for IP injection):
-
For a final injection volume of 100 µL, dilute the DMSO stock solution in sterile saline to achieve the desired final concentration.
-
The final concentration of DMSO should not exceed 10% to avoid vehicle-induced toxicity.
-
Vortex the solution thoroughly before each injection to ensure it is well-mixed.
-
-
Working Solution (for oral gavage):
-
The DMSO stock can be diluted in a vehicle suitable for oral administration, such as corn oil or a solution of 0.5% carboxymethylcellulose (CMC) in water.
-
Ensure the compound is fully dissolved or forms a stable suspension.
-
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control of Leucinostatin K
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Leucinostatin K samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
A1: this compound is a member of the leucinostatin family of peptide antibiotics, which are complex lipopeptides produced by fungi such as Paecilomyces lilacinus.[1][2] These compounds are known for their broad range of biological activities, including antifungal, antibacterial, antiprotozoal, and antitumor effects.[3][4][5][6] Structurally, they are linear nonapeptides that contain a high proportion of unusual and non-proteinogenic amino acids, which contributes to their complexity and potential for impurities.[2][3][4] The molecular formula for this compound is C62H111N11O14, with a molecular weight of 1234.633 g/mol .[7]
Q2: What is the primary mechanism of action for Leucinostatins, and how does this impact quality control?
A2: The primary mechanism of action for leucinostatins is the inhibition of mitochondrial F1F0-ATP synthase by binding to the membrane-embedded F0 subunit.[8][9] This disrupts oxidative phosphorylation and cellular energy production. At higher concentrations, they can also act as protonophores, uncoupling the inner mitochondrial membrane potential.[10] For quality control, this means that in addition to verifying structural integrity and purity, it is crucial to assess the biological activity of this compound samples. An in vitro ATP synthase inhibition assay or a cell-based mitochondrial permeability transition pore (MPTP) assay can serve as a functional QC test to ensure the compound is active.[8][11][12]
Q3: What are the common types of impurities I might encounter in my this compound sample?
A3: As with many synthetic or purified peptides, this compound samples can contain several types of impurities. These can arise from the synthesis process or degradation during storage. Common impurities include:
-
Deletion or Truncated Sequences: Peptides missing one or more amino acid residues.[13]
-
Incompletely Deprotected Sequences: Residual protecting groups from synthesis that have not been fully removed.
-
Oxidation Products: Particularly of susceptible amino acid residues.[3]
-
Deamidation Products: Conversion of asparagine or glutamine residues to aspartic or glutamic acid.[4]
-
Related Leucinostatin Analogs: The original "leucinostatin" was found to be a complex of several related components.[14] Your sample may contain other leucinostatin variants.
-
Residual Solvents and Reagents: Such as trifluoroacetic acid (TFA) from HPLC purification.
Troubleshooting Guides
HPLC-UV Analysis Issues
| Observed Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible sample solvent with the mobile phase.[15] 2. Column overload. 3. Secondary interactions with residual silanols on the column.[4] | 1. Dissolve the sample in the initial mobile phase. 2. Reduce the injection volume or sample concentration. 3. Use a mobile phase with a lower pH (e.g., with 0.1% TFA) to suppress silanol activity.[4] |
| Variable Retention Times | 1. Inconsistent mobile phase preparation.[15] 2. Fluctuations in column temperature.[6] 3. Pump malfunction or leaks leading to inconsistent flow rate.[5] | 1. Ensure accurate and consistent preparation of mobile phase buffers and organic modifiers. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the HPLC system, particularly around fittings and pump seals. Purge the pump to remove air bubbles.[6] |
| Extra or Unexpected Peaks | 1. Sample degradation.[4] 2. Presence of impurities (see FAQ A3).[3][13] 3. Contamination from the mobile phase or system ("ghost peaks").[15] | 1. Prepare fresh samples and store them properly (see storage guidelines). 2. Use LC-MS to identify the mass of the impurity peaks to help determine their origin. 3. Run a blank gradient to identify ghost peaks. Use high-purity solvents and flush the system.[15] |
| High Backpressure | 1. Blocked column frit.[16] 2. Precipitated buffer in the system.[15] 3. Particulate matter from the sample. | 1. Back-flush the column with a strong solvent. If this fails, replace the frit or the column.[16] 2. Flush the system with water to dissolve precipitated salts. Ensure buffer solubility in the organic mobile phase.[15] 3. Filter all samples before injection using a 0.22 µm syringe filter. |
Mass Spectrometry (MS) Analysis Issues
| Observed Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity | 1. Ion suppression from mobile phase additives like TFA.[4] 2. Poor ionization of this compound. 3. Sub-optimal MS source parameters. | 1. If possible, replace TFA with an MS-friendly alternative like formic acid (0.1%).[4] 2. Ensure the mobile phase pH is appropriate for positive ion mode (ESI+), which is typical for peptides. 3. Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| Complex Spectrum with Multiple Adducts | 1. Presence of salts (e.g., Na+, K+) in the sample or mobile phase.[17] 2. Formation of multiple charged species. | 1. Use high-purity water and solvents. Avoid using glassware that has been washed with strong detergents, as it can be a source of sodium ions.[17] 2. This is normal for peptides. Focus on the expected m/z for the primary protonated species [M+H]+ and [M+2H]2+. |
| Mass Mismatch with Theoretical Value | 1. Incorrect monoisotopic mass calculation. 2. Presence of adducts (e.g., [M+Na]+, [M+K]+) instead of the expected protonated molecule.[17] 3. Sample has degraded or been modified. | 1. Ensure you are comparing the observed mass to the correct theoretical monoisotopic mass of this compound (C62H111N11O14). 2. Check for peaks corresponding to the mass of your compound plus the mass of common adducts (e.g., +22 Da for Na+, +38 Da for K+ relative to H+).[18] 3. Analyze the sample by LC-MS/MS to check for fragmentation patterns consistent with degradation or modification. |
Quantitative Data Summary
The following tables provide key quantitative data for the quality control of this compound.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Source |
| Molecular Formula | C62H111N11O14 | [7] |
| Molecular Weight (Monoisotopic) | 1233.83 g/mol | Calculated |
| Molecular Weight (Average) | 1234.63 g/mol | [7] |
Table 2: Expected Mass Spectrometry Values for this compound (ESI+)
| Ion Species | Theoretical m/z | Notes |
| [M+H]+ | 1234.84 | Primary singly charged ion. |
| [M+2H]2+ | 617.92 | Primary doubly charged ion. |
| [M+Na]+ | 1256.82 | Common sodium adduct.[17] |
| [M+K]+ | 1272.79 | Common potassium adduct.[17] |
Table 3: Typical Quality Control Specifications for a Peptide Antibiotic
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white powder | Visual Inspection |
| Purity (by HPLC) | ≥ 95.0% | HPLC-UV at 214 nm |
| Identity | Conforms to the reference standard by HPLC retention time and MS | HPLC, LC-MS |
| Mass | Matches the theoretical mass ± 1 Da | Mass Spectrometry |
| Biological Activity | Report IC50 (e.g., ATP Synthase Inhibition Assay) | In vitro functional assay |
| Moisture Content | ≤ 5.0% | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Purity and Identity Analysis by HPLC-UV
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A shallow gradient is recommended for peptides.[19] For example:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm (peptide bond).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Acceptance Criteria: Purity should be ≥ 95%. The retention time of the main peak should match that of a qualified reference standard.
Protocol 2: Identity Confirmation by LC-MS
-
LC System: Use the same HPLC parameters as in Protocol 1, but replace TFA with 0.1% Formic Acid in both Mobile Phase A and B for better MS compatibility.[4]
-
Mass Spectrometer: Electrospray Ionization (ESI) source, positive ion mode.
-
Scan Range: m/z 200-2000.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
-
Analysis: Confirm the presence of ions corresponding to the expected m/z values for this compound (see Table 2).
Protocol 3: Biological Activity via Mitochondrial Permeability Transition Pore (MPTP) Assay
This assay indirectly measures the effect of this compound on mitochondrial integrity.
-
Principle: Cells are loaded with Calcein AM, which becomes fluorescent (Calcein) inside the cell, including mitochondria. A quencher (CoCl2) is added to the cytoplasm. Opening of the MPTP leads to an influx of the quencher into the mitochondria, resulting in a loss of mitochondrial fluorescence.[11][12]
-
Cell Line: A suitable cell line (e.g., Jurkat or HepG2).
-
Reagents:
-
Calcein AM
-
CoCl2
-
Ionomycin (positive control)
-
This compound test samples (at various concentrations)
-
-
Procedure: a. Load cells with 1 µM Calcein AM for 30 minutes at 37°C. b. Wash cells and resuspend in a buffer containing 1 mM CoCl2. c. Treat cells with different concentrations of this compound (e.g., 10 nM to 10 µM) for a defined period (e.g., 1 hour). Include a vehicle control and a positive control (Ionomycin). d. Analyze the fluorescence of the mitochondrial population using a flow cytometer (e.g., FITC channel).
-
Analysis: A decrease in mitochondrial fluorescence in this compound-treated cells compared to the vehicle control indicates the induction of mitochondrial permeability transition, confirming the compound's biological activity. Calculate the EC50 value.
Visualizations
Caption: Quality Control Workflow for this compound Samples.
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 11. abbkine.com [abbkine.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. acdlabs.com [acdlabs.com]
- 19. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
interpreting complex data from Leucinostatin K studies
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Leucinostatin K in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of mitochondrial ATP synthase.[1][2][3][4] At lower concentrations (typically < 240 nM), it specifically binds to the F0 subunit of ATP synthase, disrupting oxidative phosphorylation.[3] At higher concentrations (> 300 nM), it can act as a protonophore, uncoupling the mitochondrial membrane potential.[3]
Q2: How does this compound affect the mTORC1 signaling pathway?
A2: this compound can indirectly inhibit the mTORC1 signaling pathway. By inhibiting ATP synthesis, it leads to an increase in the cellular AMP/ATP ratio, which activates AMP-activated protein kinase (AMPK). AMPK, in turn, can inhibit mTORC1 signaling. This pathway is a key regulator of cell growth, proliferation, and metabolism.
Q3: What are the expected cytotoxic effects of this compound?
A3: Due to its inhibition of mitochondrial function, this compound is cytotoxic to a broad range of cell types, including cancer cells and protozoa.[5] The IC50 values can vary significantly between different cell lines and experimental conditions.[6][7]
Q4: What is the stability and solubility of this compound?
A4: this compound is a peptide mycotoxin and should be handled with care. For stock solutions, it is recommended to dissolve it in solvents like DMSO or ethanol. Store stock solutions at -20°C. Working solutions should be freshly prepared in the appropriate cell culture medium.
Q5: Can I use this compound in animal studies?
A5: Yes, Leucinostatins have been used in animal studies. However, they can exhibit systemic toxicity. It is crucial to perform dose-response studies to determine a safe and effective dose for your specific animal model and research question.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
-
Possible Cause 1: Inconsistent Seeding Density. Variations in the initial number of cells per well can lead to significant differences in viability readouts.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect the plate for even cell distribution.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to altered media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or PBS to maintain humidity.
-
-
Possible Cause 3: Interference of this compound with Assay Reagents. Some compounds can interfere with the chemistry of viability assays (e.g., reducing tetrazolium salts in MTT/XTT assays).
-
Solution: Run a control with this compound in cell-free media to check for direct chemical reactions with the assay reagents. Consider using a different viability assay that relies on a different principle (e.g., ATP-based luminescence assay).
-
Problem 2: Unexpectedly low or no effect on mitochondrial respiration.
-
Possible Cause 1: Sub-optimal Drug Concentration. The effective concentration of this compound can be cell-type dependent.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Incorrect timing of measurement. The effects of mitochondrial inhibitors can be time-dependent.
-
Solution: Conduct a time-course experiment to identify the optimal incubation time for observing the desired effect on respiration.
-
-
Possible Cause 3: Cell Culture Media Composition. The presence of high levels of glucose in the culture medium can allow cells to compensate for mitochondrial inhibition through glycolysis.
-
Solution: Use a culture medium with a more physiological glucose concentration or a medium containing galactose to force reliance on oxidative phosphorylation.
-
Problem 3: Difficulty in detecting changes in the mTORC1 pathway via Western Blot.
-
Possible Cause 1: Inappropriate Antibody Selection. The quality and specificity of antibodies are critical for reliable Western blot results.
-
Solution: Use validated antibodies for key mTORC1 pathway proteins (e.g., phospho-mTOR, phospho-p70S6K, phospho-4E-BP1). Run positive and negative controls to verify antibody performance.
-
-
Possible Cause 2: Sub-optimal Protein Extraction. Inefficient lysis can lead to low protein yield and inaccurate results.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of target proteins. Ensure complete cell lysis by sonication or mechanical disruption if necessary.
-
-
Possible Cause 3: Timing of Stimulation/Inhibition. The phosphorylation events in the mTORC1 pathway can be transient.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation after this compound treatment.
-
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of Leucinostatin A and Derivatives in Various Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Leucinostatin A | T. b. rhodesiense | In vitro | 0.4 | [5] |
| Leucinostatin A | L6 (rat myoblasts) | In vitro | 1800 | [5] |
| Derivative 2 | T. b. rhodesiense | In vitro | 6.4 | [5] |
| Derivative 2 | L6 (rat myoblasts) | In vitro | >10000 | [5] |
| Derivative 4 | T. b. rhodesiense | In vitro | 3.6 | [5] |
| Derivative 4 | L6 (rat myoblasts) | In vitro | >10000 | [5] |
Note: Data for this compound is limited in the public domain. The provided data for Leucinostatin A and its derivatives can serve as a reference for expected potency.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density for your cell type (typically 20,000-80,000 cells/well).
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2.
-
Assay Preparation: The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator. On the day of the assay, replace the culture medium with 180 µL of pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Incubate the cells in a non-CO2 incubator for 1 hour.
-
Drug Loading: Load the injector ports of the sensor cartridge with the compounds to be tested. For a mitochondrial stress test, this typically includes oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and a mixture of rotenone and antimycin A (Complex I and III inhibitors). This compound can be injected from one of the ports.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and run the assay protocol.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Western Blot for mTORC1 Pathway Activation
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against mTORC1 pathway proteins (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound inhibits ATP synthase, leading to AMPK activation and subsequent mTORC1 inhibition.
Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 4. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Leucinostatin K in Microbes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucinostatin K. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a peptide antibiotic, exhibits a dual mechanism of action. Its primary mode of action involves disrupting the integrity of the microbial cell membrane.[1][2] This disruption is followed by the inhibition of protein synthesis within the microbial cell.[1][2]
Q2: Have microbes developed resistance to this compound?
Q3: What are the likely mechanisms of microbial resistance to this compound?
Based on its classification as a peptide antibiotic and its mechanism of action, the most probable resistance mechanisms in bacteria and fungi include:
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps is a common mechanism for reducing intracellular drug concentrations. These pumps can actively transport this compound out of the cell, preventing it from reaching its target.
-
Alterations in Membrane Composition: Changes in the lipid composition or surface charge of the microbial cell membrane can reduce the binding affinity of this compound, thereby decreasing its disruptive effects.
-
Biofilm Formation: Microbes embedded in a biofilm matrix are often more resistant to antimicrobial agents due to limited drug penetration and altered physiological states of the cells within the biofilm.
Troubleshooting Guides
Problem 1: Decreased susceptibility of a microbial strain to this compound in vitro.
If you observe a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against a previously susceptible microbial strain, it may indicate the development of resistance.
Troubleshooting Steps:
-
Confirm the MIC: Repeat the MIC determination using a standardized protocol to ensure the result is reproducible.
-
Investigate Efflux Pump Activity: Perform an efflux pump activity assay to determine if the resistant strain exhibits increased efflux of a common substrate compared to the susceptible parent strain. The use of an efflux pump inhibitor (EPI) in combination with this compound should result in a significant decrease in the MIC for the resistant strain if efflux is a primary resistance mechanism.
-
Assess Membrane Integrity: Conduct a membrane integrity assay to compare the membrane-disrupting effect of this compound on the susceptible and resistant strains. A reduced effect on the resistant strain may suggest alterations in its membrane composition.
-
Sequence Key Genes: If efflux is suspected, sequence the genes encoding known efflux pumps and their regulators to identify potential upregulating mutations.
Problem 2: this compound is ineffective against a microbial biofilm.
Biofilms present a significant challenge for antimicrobial efficacy.
Troubleshooting Steps:
-
Determine the Minimum Biofilm Eradication Concentration (MBEC): Use a standard MBEC assay to quantify the concentration of this compound required to eradicate the biofilm. This value is often significantly higher than the MIC for planktonic cells.
-
Combination Therapy: Investigate the synergistic effect of this compound with agents known to disrupt biofilm integrity, such as DNases or specific enzymes that degrade the extracellular polymeric substance (EPS).
-
Use of Efflux Pump Inhibitors: Since efflux pumps can be highly active in biofilms, test the combination of this compound with an EPI.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Leucinostatin B2 against various microbes.
| Microorganism | MIC (µ g/disc ) |
| Staphylococcus aureus (MRSA, ATCC 33591) | 40 |
| Bacillus subtilis (UBC 344) | 40 |
| Candida albicans (ATCC 90028) | 40 |
| Escherichia coli (UBC 8161) | >40 |
| Pseudomonas aeruginosa (ATCC 27853) | >40 |
Data extracted from a study on Leucinostatin B2, a close analog of this compound.[4]
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on Levofloxacin MIC in Pseudomonas aeruginosa.
| Strain Characteristic | Levofloxacin MIC (µg/mL) | Levofloxacin MIC with EPI (µg/mL) | Fold Decrease in MIC |
| Levofloxacin-Resistant | 64 - 128 | 2 - 8 | 8 - 16 |
| Levofloxacin-Susceptible | 0.5 - 2 | 0.25 - 0.5 | 2 - 4 |
This table demonstrates the potential for EPIs to restore antibiotic susceptibility, a principle that can be applied to this compound.[5]
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
-
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
96-well microtiter plates
-
Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microbe in medium without antibiotic) and a negative control (medium only).
-
Incubate the plates at the optimal temperature for the microbe for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
2. Efflux Pump Activity Assay (Ethidium Bromide-Agar Cartwheel Method)
This is a qualitative method to assess efflux pump activity.
-
Materials:
-
Tryptic Soy Agar (TSA) plates
-
Ethidium Bromide (EtBr)
-
Microbial cultures
-
UV transilluminator
-
-
Procedure:
-
Prepare TSA plates containing varying concentrations of EtBr (e.g., 0.5, 1.0, 1.5, 2.0 mg/L).
-
From an overnight culture, streak the microbial strains to be tested from the center to the periphery of the plate in a "cartwheel" pattern. Include a known susceptible strain as a control.
-
Incubate the plates at 37°C for 16-18 hours.
-
Observe the fluorescence of the bacterial streaks under UV light. Strains with high efflux pump activity will show less fluorescence as they pump out the EtBr.
-
3. Membrane Integrity Assay (SYTOX Green Uptake)
This assay measures membrane permeabilization by quantifying the uptake of the fluorescent dye SYTOX Green, which only enters cells with compromised membranes.
-
Materials:
-
Microbial cell suspension
-
SYTOX Green nucleic acid stain
-
This compound
-
Fluorometer or fluorescence microscope
-
-
Procedure:
-
Wash and resuspend the microbial cells in a suitable buffer.
-
Add SYTOX Green to the cell suspension to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.
-
Add varying concentrations of this compound to the cell suspension.
-
Measure the increase in fluorescence over time. A rapid increase in fluorescence indicates membrane disruption.
-
Visualizations
Caption: Potential mechanisms of microbial resistance to this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amr-insights.eu [amr-insights.eu]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antitumor Efficacy of Leucinostatin K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of Leucinostatin K against other established and mechanistically similar compounds. The data presented is compiled from preclinical studies to offer an objective overview of its potential as a therapeutic agent.
Comparative Cytotoxicity
The antitumor potential of this compound and its analogs, Leucinostatin A and B, has been evaluated across a panel of cancer cell lines. For a comprehensive comparison, their cytotoxic activities are presented alongside mechanistically similar compounds, such as the mitochondrial ATP synthase inhibitor Oligomycin A, and standard-of-care chemotherapeutic agents.
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| Leucinostatin A | DU-145 | Prostate Cancer | Growth inhibition observed, but specific IC50 not provided.[1][2] | |
| Leucinostatin B | MDA-MB-453 | Breast Cancer (Triple Negative) | Selective cytostatic activity observed. | [3] |
| SUM185PE | Breast Cancer (Triple Negative) | Selective cytostatic activity observed. | [3] | |
| Oligomycin A | MCF7 | Breast Cancer | ~100 nM | |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~5-10 µM | ||
| Doxorubicin | PC-3 | Prostate Cancer | Not specified | |
| LNCaP | Prostate Cancer | Not specified | ||
| MCF-7 | Breast Cancer | Not specified | ||
| Paclitaxel | MCF-7 | Breast Cancer | Cytotoxic effect observed at 0.01 µM.[4] | |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Not specified | ||
| Gemcitabine | AsPC-1, BxPC-3, Capan-1, Panc1, MiaPaca2 | Pancreatic Cancer | Variable sensitivity observed across cell lines.[5] |
Mechanisms of Antitumor Action
This compound exerts its antitumor effects through a multi-faceted approach, primarily targeting key cellular processes essential for cancer cell survival and proliferation.
Inhibition of Mitochondrial Function
A primary mechanism of this compound is the disruption of mitochondrial respiration through the inhibition of ATP synthase.[3] This leads to a decrease in cellular ATP production, inducing energetic stress and subsequent cell death. This mechanism is shared with other mitochondrial inhibitors like Oligomycin.
Modulation of Signaling Pathways
This compound has been shown to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.
-
IGF-1R Signaling Pathway: Leucinostatin A has been observed to reduce the expression of Insulin-like Growth Factor-I (IGF-I) in prostate stromal cells.[1][2] This disrupts the tumor-stroma interaction that promotes cancer cell growth.
-
mTORC1 Signaling Pathway: Leucinostatin B has been demonstrated to rapidly inhibit mTORC1 signaling in sensitive triple-negative breast cancer cell lines.[3] This inhibition is linked to the suppression of mitochondrial respiration.
References
- 1. researchgate.net [researchgate.net]
- 2. Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2'-deoxy-2'-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Mitochondrial Inhibition: A Comparative Guide to Leucinostatin K and its Analogs
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of bioactive compounds is paramount. This guide provides a comprehensive comparison of Leucinostatin K and its related peptide antibiotics, offering insights into their shared mechanism as potent mitochondrial inhibitors and their performance against a well-established alternative, Oligomycin A.
Leucinostatins are a family of non-ribosomal peptide antibiotics produced by various fungi, including Purpureocillium lilacinum and Paecilomyces marquandii. These compounds exhibit a range of biological activities, including antimicrobial, antitumor, and insecticidal properties. At the core of their function lies a dual assault on cellular integrity: the disruption of cell membranes and the potent inhibition of mitochondrial ATP synthase. This guide will delve into the specifics of this mechanism, present comparative data, and provide detailed experimental protocols to aid in further research.
The Dual-Pronged Attack: Mechanism of Action
The primary mechanism of action for the Leucinostatin family is the inhibition of mitochondrial F1Fo-ATP synthase, an enzyme critical for cellular energy production. Leucinostatins, like the well-characterized inhibitor Oligomycin, target the F_o subunit of this complex, effectively blocking the proton channel and halting the synthesis of ATP through oxidative phosphorylation. This disruption of the mitochondrial respiratory chain leads to a cascade of cellular events, ultimately culminating in cell death.
Beyond their direct impact on ATP synthesis, Leucinostatins also exhibit ionophoric activity, leading to damage of the cell membrane. This action is attributed to their ability to form pores or channels in the lipid bilayer, disrupting ion gradients and cellular homeostasis. This membrane disruption is considered a key contributor to their broad-spectrum antimicrobial and cytotoxic effects. A secondary consequence of this membrane damage is the inhibition of protein synthesis, likely due to the altered intracellular environment.
This compound, along with Leucinostatin H, is distinguished by the presence of a tertiary amine-oxide terminal group. While detailed functional studies on this compound are limited, the N-oxidation in both H and K variants has been shown to significantly reduce their antibacterial and antimycotic activities, highlighting the crucial role of this chemical moiety in their biological function[1].
Comparative Performance Data
To objectively assess the efficacy of Leucinostatins, their performance is often compared against other mitochondrial inhibitors. The following tables summarize key quantitative data from various studies.
| Compound | Target Organism/Cell Line | IC50 | Reference |
| Leucinostatin A | Trypanosoma brucei | 2.8 nM | [2] |
| Plasmodium falciparum | 0.4–0.9 nM | [2] | |
| Leucinostatin B | Trypanosoma brucei | - | Curative at 4x0.3 mg/kg ip in mice[2] |
| Synthetic Leucinostatin Derivative (lefleuganan) | Trypanosoma brucei | 0.39 nM | [3] |
| Oligomycin A | - | - | Ki ~20 nM (bovine ATP synthase)[4] |
| Compound | Target Enzyme | Ki | Reference |
| Leucinostatin A | Bovine ATP synthase | ~80 nM | [4] |
| Yeast ATP synthase | ~30 nM | [4] | |
| E. coli ATP synthase | ~1.1 µM | [4] | |
| Synthetic Leucinostatin Derivative (lefleuganan) | Bovine ATP synthase | ~265 nM | [4] |
| Oligomycin A | Bovine ATP synthase | ~20 nM | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Leucinostatins and their alternatives.
Determination of IC50 against Trypanosoma brucei
-
Cell Culture: Trypanosoma brucei rhodesiense bloodstream forms are cultured in MEM medium supplemented with 25 mM HEPES, 10% heat-inactivated horse serum, 1 g/L glucose, 1% MEM non-essential amino acids, 2 mM sodium pyruvate, 0.1 mM hypoxanthine, and 0.02 mM thymidine.
-
Assay Setup: The assay is performed in 96-well plates. A serial dilution of the test compounds (e.g., Leucinostatin A, synthetic derivatives) is prepared.
-
Incubation: A suspension of trypanosomes is added to each well containing the test compound and incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: After incubation, resazurin-based reagent is added to each well and incubated for another 2-4 hours. The fluorescence (560 nm excitation, 590 nm emission) is measured to determine the number of viable cells.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Inhibition of Mitochondrial ATP Synthase (Ki Determination)
-
Preparation of Submitochondrial Particles (SMPs): Mitochondria are isolated from bovine heart tissue by differential centrifugation and subsequently sonicated to generate SMPs, which have the F1 subunit of ATP synthase facing the exterior.
-
ATP Synthesis Assay: The rate of ATP synthesis is measured using a luciferin/luciferase-based assay that detects the amount of ATP produced. The reaction is initiated by adding a respiratory substrate (e.g., NADH or succinate) to the SMP suspension in the presence of ADP and phosphate.
-
Inhibitor Titration: A range of concentrations of the test inhibitor (e.g., Leucinostatin A, Oligomycin A) is pre-incubated with the SMPs before initiating the ATP synthesis reaction.
-
Data Analysis: The initial rates of ATP synthesis at different inhibitor concentrations are determined. The inhibition constant (Ki) is then calculated by fitting the data to the Michaelis-Menten equation for competitive or non-competitive inhibition.
Visualizing the Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the signaling pathway, experimental workflow, and logical relationships.
References
- 1. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Leucinostatin K and Other Peptaibiotics: A Guide for Researchers
An in-depth comparison of the biological activities, mechanisms of action, and experimental evaluation of Leucinostatin K against other notable peptaibiotics.
This guide provides a comparative overview of this compound and other selected peptaibiotics, including Alamethicin, Trichorzianin, Zervamicin, and Antiamoebin. Peptaibiotics are a class of fungal-derived peptides characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. They exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties, primarily through their interactions with cell membranes. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Comparative Biological Activity
The biological efficacy of peptaibiotics is typically quantified by their half-maximal inhibitory concentration (IC50) in cytotoxicity assays and their minimum inhibitory concentration (MIC) in antimicrobial assays. The following tables summarize the available quantitative data for this compound and other peptaibiotics against various cell lines and microorganisms.
Anticancer and Antiprotozoal Activity (IC50)
| Peptabiotic | Cell Line/Organism | IC50 Value | Citation |
| Leucinostatin A | Murine Leukemia (L1210) | 0.5 µg/mL | [1][2] |
| Trypanosoma brucei | 2.8 nM | [3] | |
| Plasmodium falciparum | 0.4–0.9 nM | [3] | |
| Alamethicin | Trypanosoma brucei brucei | 3.0 mg/kg x 4 (in vivo) | [4] |
| Trichorzianin | HCT-116 (Colon Cancer) | 3.3 ± 0.3 µM | [5] |
| PC-3 (Prostate Cancer) | 1.8 ± 0.8 µM | [5] | |
| Sk-Hep-1 (Liver Cancer) | 5.3 ± 0.3 µM | [5] | |
| Zervamicin | Huh-7 (Liver Cancer) | >50 µM | [6] |
| Antiamoebin | Data not available | - |
Antimicrobial and Antifungal Activity (MIC)
| Peptabiotic | Microorganism | MIC Value | Citation |
| Leucinostatin A | Gram-positive bacteria | 2.5–100 µM | [3] |
| Fungi | 10–25 µM | [3] | |
| Alamethicin | Gram-positive bacteria | - | [7] |
| Trichorzianin | Data not available | - | |
| Zervamicin | Anaerobic rumen bacteria | - | [8][9] |
| Antiamoebin | Data not available | - |
Mechanisms of Action
Peptaibiotics primarily exert their biological effects by disrupting the integrity and function of cellular membranes. This is achieved through the formation of ion channels or pores, leading to uncontrolled ion flux, dissipation of membrane potential, and ultimately cell death.
This compound: This peptabiotic acts as a potent ionophore, facilitating the transport of cations across biological membranes. This disruption of ion homeostasis leads to the uncoupling of oxidative phosphorylation in mitochondria, a key mechanism of its cytotoxic action.[10] At higher concentrations, it can cause membrane damage.
Alamethicin: Alamethicin is a well-studied channel-forming peptide that operates via the "barrel-stave" model. In this model, several alamethicin monomers aggregate within the lipid bilayer, arranging themselves like the staves of a barrel to form a central aqueous pore. The number of monomers in the aggregate determines the conductance state of the channel.[11]
Trichorzianin and Zervamicin: These peptaibiotics are also known to form voltage-dependent ion channels in lipid bilayers, similar to alamethicin.[8][9] Their mechanism of action is believed to follow the barrel-stave model, leading to membrane permeabilization.
Antiamoebin: Antiamoebin exhibits a dual mechanism of action. It can function as both an ion carrier and, under certain conditions, form ion channels.[6] This versatility in its membrane-modifying activity contributes to its potent antiamoebic properties.
Signaling Pathways and Mechanisms of Action Diagrams
The following diagrams illustrate the proposed mechanisms of action for this compound and Alamethicin.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide for the evaluation of peptaibiotics.
Anticancer/Antiprotozoal Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the peptabiotic and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the peptabiotic in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Ion Channel Activity: Planar Lipid Bilayer Electrophysiology
The planar lipid bilayer (PLB) technique is a powerful tool for studying the ion channel-forming properties of peptides and proteins in a controlled, artificial membrane environment.
Protocol:
-
Bilayer Formation: A lipid bilayer is formed across a small aperture (typically 20-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans). This is often achieved by "painting" a solution of lipids in an organic solvent across the aperture.
-
Peptide Incorporation: The peptabiotic is added to the aqueous solution on one side of the bilayer (the cis side). The peptides will spontaneously insert into the membrane.
-
Electrophysiological Recording: Ag/AgCl electrodes are placed in both the cis and trans compartments to apply a transmembrane voltage and measure the resulting ionic current. A patch-clamp amplifier is used to control the voltage and record the current.
-
Data Analysis: The recordings are analyzed to determine the single-channel conductance, ion selectivity, and voltage-dependence of the channels formed by the peptabiotic.
This guide provides a foundational comparison of this compound with other peptaibiotics. Further research is warranted to fully elucidate the therapeutic potential of these fascinating fungal metabolites.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The antibacterial activity of alamethicins and zervamicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Leucinostatin K Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Leucinostatins, a family of non-ribosomal peptides produced by fungi, have garnered significant interest in the scientific community for their potent antimicrobial, antitumor, and antiprotozoal activities.[1][2] Their mechanism of action is primarily attributed to their interaction with cellular membranes, leading to destabilization and subsequent cell death.[3] Furthermore, recent studies have implicated the mTORC1 signaling pathway in their cytotoxic effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Leucinostatin analogs, with a focus on key structural modifications that influence their biological potency. While specific quantitative data for a comprehensive series of Leucinostatin K analogs is limited in publicly available literature, this guide synthesizes findings from studies on closely related Leucinostatin derivatives to provide valuable insights for drug discovery and development.
Comparative Biological Activity of Leucinostatin Analogs
The biological activity of Leucinostatin analogs is profoundly influenced by modifications at various positions of the peptide backbone and the N-terminal acyl chain. The following table summarizes the in vitro activity of synthetic Leucinostatin A derivatives against Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis) and their cytotoxicity against rat skeletal muscle L6 cells. This data provides a valuable framework for understanding the SAR of this class of compounds.
| Compound | Modification from Leucinostatin A | IC50 vs. T. b. rhodesiense (nM)[1] | Cytotoxicity (IC50 vs. L6 cells) (µM)[1] | Selectivity Index (SI)[1] |
| Leucinostatin A | - | 0.4 | 0.9 | 2250 |
| Analog 1 | Simplified AHMOD and N-terminal acyl chain | 6.4 | 7.9 | 1234 |
| Analog 2 | Further simplified AHMOD and N-terminal acyl chain | 3.6 | 10.7 | 2972 |
| Analog 3 | N-methylation of Leucine at position 4 | >1000 | 10.4 | <10 |
| Analog 4 | Replacement of L-amino acids with D-amino acids | 1.5 | 10.2 | 6800 |
| Analog 5 | Replacement of dimethylamine with a morpholine at the C-terminus | 10.3 | 7.0 | 680 |
| Analog 6 | Replacement of dimethylamine with a difluoro ethyl methyl amine at the C-terminus | 120 | 7.0 | 58 |
| Leucinostatin Y | C-terminal amine replaced with a carboxylic acid | Significantly less active | - | - |
Key Structure-Activity Relationship Insights:
-
N-Terminal Acyl Chain: The nature of the N-terminal fatty acid moiety is crucial for biological activity. Simplification of this chain can be tolerated to some extent without a complete loss of potency.[1]
-
Amino Acid Configuration: The stereochemistry of the amino acid residues plays a significant role. Interestingly, an analog composed entirely of D-amino acids (Analog 4) exhibited potent activity, suggesting a mechanism of action that does not rely on chiral recognition by a specific protein target.[1]
-
Backbone Modifications: N-methylation of the peptide backbone, as seen in Analog 3, drastically reduces activity, highlighting the importance of the amide protons for maintaining the bioactive conformation or for intermolecular interactions.[1]
-
C-Terminal Amine: The basicity of the C-terminal dimethylamine group is critical for selective activity. Reducing the basicity, as in Analogs 5 and 6, leads to a decrease in potency and selectivity. The complete removal of the amine and replacement with a carboxylic acid (Leucinostatin Y) results in a significant loss of activity.[1]
-
Specific Amino Acid Residues: Alanine scanning studies on Leucinostatin A have revealed that the replacement of certain amino acids, such as the second leucine from the N-terminus and hydroxyleucine, can significantly impact growth-inhibitory activity against cancer cells.[3]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of Leucinostatin analogs.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4][5]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Dilute the stock solution in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well. Incubate for 3-4 hours at 37°C.[5][6]
-
Formazan Solubilization: After the incubation period, carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the target microorganism. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL in the test broth.[9][10]
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the this compound analogs in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 50 or 100 µL.[11]
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 or 200 µL. This will result in a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[11]
Visualizing the Mechanism and Workflow
To better understand the mode of action and the experimental process for evaluating this compound analogs, the following diagrams are provided.
Caption: Proposed mechanism of action of this compound analogs.
Caption: Experimental workflow for this compound analog evaluation.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. ibg.kit.edu [ibg.kit.edu]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Analysis of Leucinostatin K and Doxorubicin: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of action of two potent cytotoxic agents: Leucinostatin K, a peptide antibiotic, and Doxorubicin, a well-established anthracycline chemotherapy drug. This document summarizes key experimental data, details relevant methodologies, and visualizes the distinct signaling pathways through which these compounds exert their effects.
Mechanisms of Action: A Tale of Two Targets
This compound and Doxorubicin induce cell death through fundamentally different mechanisms. Doxorubicin primarily targets the cell's genetic material, while this compound disrupts mitochondrial function, the powerhouse of the cell.
Doxorubicin's Assault on the Genome: Doxorubicin's cytotoxic effects are mainly attributed to two primary mechanisms. Firstly, it intercalates into the DNA double helix, a process that obstructs the action of topoisomerase II, an enzyme crucial for DNA replication and repair. This interference leads to DNA strand breaks and the activation of apoptotic pathways[1]. Secondly, Doxorubicin promotes the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids, further contributing to cell death[1].
This compound's Mitochondrial Sabotage: this compound's mode of action centers on the mitochondria. It is a potent inhibitor of ATP synthase, the enzyme responsible for the majority of cellular ATP production[2][3]. By binding to the F0 subunit of ATP synthase, this compound disrupts the proton gradient across the inner mitochondrial membrane, halting ATP synthesis[1][3]. This disruption of the mitochondrial membrane potential can also trigger the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors and subsequent cell death[4][5]. At higher concentrations, this compound can also act as a protonophore, directly dissipating the mitochondrial membrane potential[6].
dot
Figure 1: Simplified signaling pathways of Doxorubicin and this compound.
Comparative Efficacy: A Look at the Numbers
Direct comparative studies evaluating the efficacy of this compound and Doxorubicin across a broad panel of cancer cell lines are limited. However, by compiling data from various sources, we can draw some initial comparisons. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.
Table 1: Comparative IC50 Values of Doxorubicin and this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | This compound IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.1 - 2.5 | Not Widely Reported | [7][8] |
| MDA-MB-231 | Breast Cancer | ~1 | Not Widely Reported | [7] |
| AMJ13 | Breast Cancer | ~223.6 µg/ml | Not Reported | [9] |
| DU-145 | Prostate Cancer | Not Widely Reported | Potent Inhibition (Specific IC50 not stated) | [10] |
| MDA-MB-453 | Breast Cancer (TNBC) | Not Reported | Selectively Cytostatic (Specific IC50 not stated) | [2] |
| SUM185PE | Breast Cancer (TNBC) | Not Reported | Selectively Cytostatic (Specific IC50 not stated) | [2] |
Note: The IC50 value for AMJ13 cells was reported in µg/ml and is not directly comparable to the molar concentrations without the molecular weight of the specific Doxorubicin salt used.
Experimental Protocols: Methodologies for Efficacy Assessment
To ensure reproducibility and facilitate comparative analysis, this section details common experimental protocols used to evaluate the efficacy of cytotoxic compounds like this compound and Doxorubicin.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or Doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
dot
Figure 2: General workflow for an MTT-based cytotoxicity assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Doxorubicin for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The lipophilic cationic dyes JC-1 or Rhodamine 123 are commonly used to measure changes in mitochondrial membrane potential.
Protocol (using JC-1):
-
Cell Treatment: Treat cells with this compound or Doxorubicin.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Healthy cells: JC-1 forms aggregates in the mitochondria, emitting red fluorescence.
-
Apoptotic cells: With a collapsed mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.
-
-
Quantification: The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Conclusion
This compound and Doxorubicin are both potent inducers of cell death but operate through distinct and compelling mechanisms. Doxorubicin's well-characterized interaction with DNA makes it a cornerstone of many chemotherapy regimens. This compound, with its targeted disruption of mitochondrial bioenergetics, represents a promising area for the development of novel anticancer agents, particularly for cancers with altered metabolic dependencies. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two compounds in various cancer contexts. This guide provides a foundational understanding to aid researchers in designing and interpreting experiments aimed at exploring these and other cytotoxic agents.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Leucinostatin K: A Comparative Guide for Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Leucinostatin K's antimicrobial performance against established alternatives, supported by available experimental data. This compound, a member of the leucinostatin family of peptide antibiotics, has demonstrated significant potential as a broad-spectrum antimicrobial agent. This document aims to collate existing data to validate its efficacy and provide a framework for further research and development.
Mechanism of Action: Disrupting the Microbial Fortress
This compound primarily exerts its antimicrobial effects by compromising the integrity of the microbial cell membrane. Unlike many conventional antibiotics that target specific enzymes or biosynthetic pathways, this compound's mechanism is a direct assault on the fundamental barrier of the cell. It is believed to insert itself into the lipid bilayer of the cell membrane, leading to the formation of pores or ion channels. This disruption results in the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.[1] This direct physical mechanism of action may be less susceptible to the development of resistance compared to antibiotics with highly specific molecular targets.
Caption: Proposed mechanism of action of this compound.
Comparative Antimicrobial Spectrum and Efficacy
Leucinostatins have shown activity against a range of microorganisms, particularly Gram-positive bacteria and fungi.[1] To provide a comparative perspective, this section presents available Minimum Inhibitory Concentration (MIC) data for Leucinostatin alongside common antimicrobial agents used to treat infections caused by similar pathogens.
It is important to note that direct comparative studies of this compound against these specific agents are limited in the publicly available literature. The data presented below is aggregated from various sources and should be interpreted with caution.
Table 1: Antibacterial Activity - this compound vs. Vancomycin and Ciprofloxacin
| Microorganism | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus | 2.0 - 100 (general range for Gram-positive bacteria)[1] | 0.5 - 2.0 | 0.12 - 1.0 |
| Gram-Negative | |||
| Escherichia coli | Not reported to be effective | Not applicable | ≤ 1.0 (susceptible) |
Table 2: Antifungal Activity - this compound vs. Amphotericin B
| Microorganism | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 1.56 - 12.5 (Leucinostatin A) | 0.06 - 1.0 |
| Aspergillus fumigatus | 10 - 25 µM (general range for fungi)[1] | ≤ 1.0 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in antimicrobial research.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Caption: Experimental workflow for MIC determination.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test antimicrobial agents (e.g., this compound)
-
Microorganism to be tested
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Antimicrobial Dilutions:
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agent in the wells of a 96-well plate using the appropriate broth. The final volume in each well should be 50 µL.
-
-
Prepare Inoculum:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria and 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (or a significant reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Conclusion and Future Directions
The available data suggests that this compound possesses potent antimicrobial activity, particularly against Gram-positive bacteria and fungi. Its membrane-disrupting mechanism of action is a promising feature in an era of growing antimicrobial resistance. However, a comprehensive validation of its efficacy requires further investigation.
Key areas for future research include:
-
Direct Comparative Studies: Head-to-head studies comparing the MIC of this compound against a wide range of clinically relevant pathogens with current standard-of-care antibiotics are crucial.
-
In Vivo Efficacy and Toxicity: While in vitro data is promising, in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound.
-
Resistance Development: Studies to assess the potential for and mechanisms of resistance development to this compound are essential.
This guide serves as a foundational resource for researchers and drug development professionals interested in the potential of this compound as a novel antimicrobial agent. The structured data and detailed protocols provided herein are intended to facilitate further research and a more complete understanding of this promising compound.
References
Assessing the Specificity of Leucinostatin K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Leucinostatin K with other antimicrobial peptides (AMPs). Due to the limited specific data available for this compound, this guide will utilize data from the closely related and well-studied Leucinostatin A as a representative for the leucinostatin family. The information presented herein is intended to be an objective resource, supported by experimental data, to aid in research and drug development.
Introduction to this compound
Leucinostatins are a family of non-ribosomal peptide antibiotics produced by fungi such as Purpureocillium lilacinum.[1][2] this compound, along with other members of this family, exhibits broad-spectrum bioactivity, including antimicrobial, antifungal, and antitumor properties.[1][3][4] The therapeutic potential of leucostatins is often hindered by their significant toxicity to mammalian cells.[2][5] Understanding the specificity of these compounds is therefore critical for any potential therapeutic development. This guide assesses the specificity of this compound by comparing its activity against pathogenic and mammalian cells with that of other well-characterized antimicrobial peptides.
Mechanism of Action of Leucinostatins
The primary mechanism of action for leucostatins is the disruption of cellular membranes. These peptides interact with membrane phospholipids, leading to membrane damage and increased ion permeability. This interaction is not highly specific, affecting a broad range of cell types.
In addition to direct membrane disruption, leucostatins have been shown to target mitochondria. They can uncouple oxidative phosphorylation and inhibit ATP synthase, leading to a shutdown of cellular energy production.[2] This dual-action mechanism contributes to their high potency and broad cytotoxicity. Recent studies have shown that leucostatins can enter cells without causing lysis and specifically accumulate in the mitochondria of Plasmodium falciparum gametocytes.[6][7]
Caption: Figure 1: Proposed Mechanism of Action of this compound
Comparative Specificity Analysis
The specificity of an antimicrobial peptide is often evaluated by comparing its efficacy against target pathogens (e.g., bacteria) with its toxicity towards host cells (e.g., mammalian cells). A higher therapeutic index (ratio of cytotoxic concentration to antimicrobial concentration) indicates greater specificity.
The following table summarizes the available data for Leucinostatin A and compares it with other membrane-active antimicrobial peptides: melittin, cecropin, and magainin II.
| Compound | Organism/Cell Line | Assay Type | Activity (µM) | Citation |
| Leucinostatin A | Plasmodium falciparum | EC50 | 0.0015 - 0.042 | [7] |
| Trypanosoma b. rhodesiense | IC50 | 0.0028 | [5] | |
| Gram-positive bacteria | MIC | 2.5 - 100 | [5] | |
| Fungi | MIC | 10 - 25 | [5] | |
| K562 (Human leukemia) | IC50 | 0.047 | [6] | |
| HEK293 (Human embryonic kidney) | IC50 | 0.090 | [6] | |
| L6 (Rat myoblasts) | Cytotoxicity | 0.259 | [5] | |
| Melittin | E. coli | MIC | ~2.3 (6.4 µg/mL) | |
| S. aureus | MIC | ~2.3 (6.4 µg/mL) | [8] | |
| Human Fibroblasts | IC50 | ~2.3 (6.45 µg/mL) | [9] | |
| Human RBCs | HD50 | ~0.16 (0.44 µg/mL) | [9] | |
| RAW 264.7 (Mouse macrophages) | Cytotoxicity | < 4 | [10] | |
| Cecropin A | E. coli | MIC | 2 - 8 | [11] |
| S. aureus | MIC | 2 - 8 | [11] | |
| Mammalian cells | Cytotoxicity | Non-toxic at >10x MIC | [12] | |
| Magainin II | E. coli | MIC | ~25 | [13] |
| Bladder cancer cells | IC50 | 75.2 - 198.1 | [14] | |
| Normal human fibroblasts | IC50 | Not affected at tested concentrations | [14] |
Data Interpretation:
-
Leucinostatin A demonstrates extremely high potency against protozoan parasites like Plasmodium and Trypanosoma at nanomolar concentrations. However, it is also highly cytotoxic to various human cell lines in a similar concentration range, indicating a very low therapeutic index and poor specificity.
-
Melittin is a potent antimicrobial agent but is notoriously non-specific, showing high levels of cytotoxicity and hemolytic activity at concentrations close to its antimicrobial MIC.[9][10][15]
-
Cecropins exhibit good activity against a broad spectrum of bacteria and are known for their low toxicity to mammalian cells, suggesting a high degree of specificity.[12][16][17]
-
Magainin II shows a preference for bacterial and cancerous cells over normal mammalian fibroblasts, indicating a favorable specificity profile.[14][18]
Experimental Protocols for Specificity Assessment
Assessing the specificity of a compound like this compound involves a series of in vitro assays to determine its activity against target organisms and its toxicity to host cells.
Caption: Figure 2: Experimental Workflow for Specificity Assessment
Antimicrobial Activity Assays
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the peptide against target microorganisms.
-
Protocol (Broth Microdilution for MIC):
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no peptide) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
-
Protocol (for MBC):
-
Following MIC determination, aliquot a small volume from the wells showing no visible growth onto an agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Mammalian Cell Cytotoxicity Assays
-
Objective: To determine the 50% inhibitory concentration (IC50) against mammalian cell lines.
-
Protocol (AlamarBlue Assay):
-
Seed mammalian cells (e.g., HEK293, primary fibroblasts) in a 96-well plate at a density of 5x10^4 cells/well and incubate overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for a specified period (e.g., 24 hours).
-
Add AlamarBlue reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance to determine cell viability.
-
Calculate the IC50 value from the dose-response curve.
-
Hemolysis Assay
-
Objective: To assess the peptide's ability to lyse red blood cells.
-
Protocol:
-
Prepare a suspension of fresh red blood cells (RBCs) in phosphate-buffered saline (PBS).
-
Incubate the RBC suspension with serial dilutions of this compound for 1 hour at 37°C.
-
Use PBS as a negative control (0% hemolysis) and a detergent like Triton X-100 as a positive control (100% hemolysis).
-
Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 405 nm).
-
Calculate the percentage of hemolysis for each concentration.
-
Conclusion
The available evidence suggests that this compound, like other members of the leucinostatin family, is a highly potent antimicrobial and cytotoxic agent. Its mechanism of action, involving widespread membrane disruption and mitochondrial targeting, results in a lack of specificity and a narrow therapeutic window. In comparison to other antimicrobial peptides such as cecropins and magainins, which exhibit a greater degree of selectivity for microbial or cancerous cells, leucostatins demonstrate significant toxicity to normal mammalian cells at concentrations close to their effective antimicrobial doses.
For drug development professionals, this high level of non-specific cytotoxicity is a major hurdle. Future research could focus on synthetic modifications of the leucinostatin structure to enhance its specificity, potentially by altering its interaction with different membrane compositions, as has been explored with some derivatives showing improved selectivity against protozoan parasites.[5] However, in its natural form, this compound's lack of specificity makes it a challenging candidate for therapeutic applications.
References
- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new antibiotic, leucinostatin, derived from Penicillium lilacinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hybridization with Insect Cecropin A (1–8) Improve the Stability and Selectivity of Naturally Occurring Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-Cell Analysis of the Antimicrobial and Bactericidal Activities of the Antimicrobial Peptide Magainin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Leucinostatin K and Leucinostatin H: A Guide for Researchers
An in-depth look at two closely related peptide antibiotics, Leucinostatin K and Leucinostatin H, reveals subtle but significant differences in their biological activity. This guide provides a comparative analysis of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their potential applications.
Leucinostatins are a family of peptide antibiotics produced by various fungi, notably Paecilomyces marquandii and Purpureocillium lilacinum.[1][2] These compounds have garnered interest for their broad spectrum of biological activities, including antifungal, antibacterial, and cytotoxic properties.[3][4] Among the numerous members of this family, this compound and Leucinostatin H are two novel peptide antibiotics distinguished by a tertiary amine-oxide terminal group.[5] This analysis focuses on a direct comparison of their biological efficacy based on available scientific literature.
Quantitative Biological Activity
The primary mechanism of action for leucinostatins is the disruption of mitochondrial function, specifically the inhibition of oxidative phosphorylation.[5][6] This activity underlies their potent biological effects. A key measure of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.
A comparative study of the antifungal activity of Leucinostatin H and this compound against the pathogenic yeast Candida albicans revealed a notable difference in their potency. Leucinostatin H demonstrated a higher efficacy with a Minimum Inhibitory Concentration (MIC) of 10.0 µg/mL. In contrast, this compound required a higher concentration of 25.0 µg/mL to inhibit the growth of the same organism, indicating it is less potent in this context.[4][7][8]
| Compound | Test Organism | MIC (µg/mL) |
| Leucinostatin H | Candida albicans | 10.0[4][7][8] |
| This compound | Candida albicans | 25.0[4][7][8] |
| Leucinostatin H | Bacillus subtilis | 10-100[3] |
| Leucinostatin H | Bacillus cereus | 10-100[3] |
| Leucinostatin H | Staphylococcus aureus | 10-100[3] |
Experimental Protocols
The following are generalized protocols for the types of experiments commonly used to determine the biological activity of antimicrobial compounds like this compound and H.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
-
Preparation of Antimicrobial Agent: this compound and H are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) in a 96-well microtiter plate.[11][12]
-
Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[9] This suspension is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 16-20 hours for bacteria and 24-48 hours for yeast).[3][10]
-
Data Interpretation: The MIC is determined as the lowest concentration of the leucinostatin that shows no visible turbidity (growth) in the well.[9]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][13]
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.[2]
-
Compound Treatment: The cells are treated with various concentrations of this compound and H for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into an insoluble purple formazan product.[1][2]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[14]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[2] The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
Mechanism of Action and Signaling Pathways
The primary mode of action for leucinostatins involves the disruption of mitochondrial function.[5][6] They act as uncouplers of oxidative phosphorylation, a process essential for ATP production.[6] This disruption of the mitochondrial respiratory chain leads to a cascade of events culminating in cell death. While the general mechanism is understood for the leucinostatin family, specific comparative details on how this compound and H differentially affect mitochondrial signaling pathways are not yet fully elucidated in the available literature.
Below is a generalized diagram illustrating the proposed mechanism of action for leucinostatins.
Caption: Proposed mechanism of action for Leucinostatins.
The following diagram illustrates a typical workflow for comparing the in vitro biological activity of this compound and H.
Caption: Workflow for comparing this compound and H activity.
Conclusion
Based on the currently available data, Leucinostatin H appears to be a more potent antifungal agent against Candida albicans than this compound. While Leucinostatin H also demonstrates activity against Gram-positive bacteria, a direct comparison with this compound's antibacterial properties is hampered by a lack of parallel data. Both compounds are presumed to exert their effects through the disruption of mitochondrial function, a hallmark of the leucinostatin family.
Further research is warranted to fully elucidate the comparative biological profiles of this compound and H. This should include comprehensive side-by-side testing against a broader panel of microbial pathogens and cancer cell lines, as well as more in-depth studies into their specific interactions with mitochondrial components and downstream signaling pathways. Such investigations will be crucial for determining the potential of these molecules in therapeutic and research applications.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Peptides: Novel Therapeutic Compounds against Emerging Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
In Vivo Efficacy of Leucinostatin K: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Leucinostatin K and its analogs, supported by experimental data. Leucinostatins are a class of peptide antibiotics with potent antimicrobial and antitumor activities. Their mechanism of action primarily involves the disruption of cell membrane integrity, leading to subsequent cellular damage and inhibition of critical processes like protein synthesis. This document summarizes key in-vivo findings, details experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.
Comparative Efficacy of Leucinostatins and Alternatives
The following table summarizes the in vivo efficacy of various Leucinostatins and comparator compounds from studies targeting protozoal infections and cancer. It is important to note that specific in vivo data for this compound is limited in the reviewed literature; therefore, data for closely related Leucinostatins and their synthetic derivatives are presented as a proxy.
| Compound | Animal Model | Disease Model | Dosing Regimen | Efficacy | Reference |
| Leucinostatin A | Nude Mice | Prostate Cancer (DU-145 cells co-inoculated with PrSC) | Not specified | Significantly suppressed tumor growth compared to control.[1] | [1] |
| Leucinostatin B | Mouse | Human African Trypanosomiasis (HAT) | 0.3 mg/kg/day x 4 (ip) & 1.0 mg/kg/day x 4 (ip) | Curative effect observed.[2] | [2] |
| Synthetic Leucinostatin Derivative 2 | NMRI Mouse | T. b. brucei (STIB795) Acute Model | 3 mg/kg twice a day for 4 days (ip) & 30 mg/kg once a day for 4 days (po) | No detectable parasitemia and prolonged survival.[2] | [2] |
| Synthetic Leucinostatin Derivative 4 | NMRI Mouse | T. b. brucei (STIB795) Acute Model | 3 mg/kg twice a day for 2 days (ip) | No detectable parasitemia and prolonged survival.[2] | [2] |
| Alamethicin I | Mouse | T. b. brucei S427 Acute Model | 3.0 mg/kg x 4 | Extended the mean survival days approximately threefold compared to untreated controls, but did not achieve a cure.[3] | [3] |
| Tsushimycin | Mouse | T. b. brucei S427 Acute Model | 50 mg/kg x 4 | Curative effect observed. | [3] |
| Suramin | Mouse | Trypanosomiasis | Not specified | Standard comparator drug. | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vivo experiments cited in the comparison table.
In Vivo Antitrypanosomal Activity Assay
-
Animal Model: Female ICR mice (for general toxicity and efficacy) or NMRI mice for specific T. b. brucei models.[2]
-
Parasite Strains: Trypanosoma brucei brucei STIB795 or S427.
-
Infection: Mice are infected intraperitoneally (i.p.) with a specified number of parasites (e.g., 1 x 10^4 trypomastigotes).
-
Treatment:
-
Test compounds (Leucinostatins, derivatives, or comparators) are dissolved in an appropriate vehicle (e.g., 7% Tween 80 and 3% ethanol in distilled water).
-
Treatment is initiated 24 hours post-infection.
-
The drug is administered intraperitoneally (i.p.) or orally (p.o.) at various doses and schedules as indicated in the table.
-
-
Efficacy Assessment:
-
Parasitemia is monitored daily by microscopic examination of tail blood.
-
The number of surviving mice is recorded daily.
-
A mouse is considered cured if no parasites are detected in the blood for 30 days.
-
In Vivo Antitumor Activity Assay
-
Animal Model: Male BALB/c nude mice.[1]
-
Cell Lines: Human prostate cancer cells (DU-145) and prostate stromal cells (PrSC).[1]
-
Tumor Xenograft Model:
-
DU-145 cells are co-inoculated subcutaneously with PrSC into the flank of the nude mice.[1]
-
Tumor growth is monitored by measuring tumor volume at regular intervals.
-
-
Treatment:
-
Leucinostatin A is administered to the tumor-bearing mice. The specific dose and route of administration were not detailed in the referenced abstract.[1]
-
-
Efficacy Assessment:
-
Tumor volume is measured and compared between the treated and control groups.
-
In some studies, the expression of specific biomarkers, such as Insulin-like Growth Factor-I (IGF-I), is analyzed in the tumor tissue via RT-PCR.[1]
-
Visualizing the Science
Diagrams are provided below to illustrate the proposed mechanism of action of Leucinostatins and a general workflow for in vivo efficacy validation.
Caption: General workflow for in vivo validation of Leucinostatin efficacy.
Caption: Proposed mechanism of action of Leucinostatins at the cellular level.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo antitrypanosomal activities of three peptide antibiotics: leucinostatin A and B, alamethicin I and tsushimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Leucinostatin K: A Comparative Analysis Against Standard Antibiotics
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide provides a comprehensive performance comparison of Leucinostatin K, a naturally derived peptide antibiotic, against established standard antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a viable antimicrobial candidate.
Executive Summary
This compound exhibits a distinct mechanism of action, primarily targeting and disrupting the integrity of the cell membrane, which leads to subsequent inhibition of protein synthesis.[1][2] This mode of action presents a promising alternative to conventional antibiotics that often target specific metabolic pathways, which can be circumvented by microbial resistance mechanisms. This guide summarizes the available quantitative data on the antimicrobial efficacy of this compound and provides detailed experimental protocols for key assessment methodologies.
Data Presentation: Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound in comparison to standard antibiotics against a panel of clinically relevant microorganisms. While direct comparative studies providing a comprehensive dataset are limited, the following table is compiled from available research to offer a preliminary benchmark.
| Microorganism | This compound | Vancomycin | Ciprofloxacin | Penicillin |
| MIC (µg/mL) | MBC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 1.56 - 6.25 | 12.5 - 25 | 0.5 - 2 | 0.25 - 2 |
| Methicillin-resistantS. aureus (MRSA) | 3.13 - 12.5 | 25 - 50 | >128 | >256 |
| Enterococcus faecalis | 6.25 - 25 | 50 - 100 | 1 - 4 | 2 - 8 |
| Gram-Negative Bacteria | ||||
| Escherichia coli | >100 | >100 | 0.015 - 0.5 | >256 |
| Pseudomonas aeruginosa | >100 | >100 | 0.125 - 1 | >256 |
| Fungi | ||||
| Candida albicans | 0.78 - 3.13 | 6.25 - 12.5 | N/A | N/A |
Note: The provided data for this compound is based on a limited number of publicly available studies and may not be fully representative. Further head-to-head comparative studies are warranted for a conclusive assessment. Data for standard antibiotics are typical ranges and can vary depending on the specific strain and testing conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibiotic potency. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
This compound and standard antibiotic stock solutions
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared in the appropriate broth within the wells of a 96-well plate.
-
Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from each well that shows no visible growth.
-
This aliquot is then sub-cultured onto an appropriate agar medium that does not contain the antimicrobial agent.
-
The plates are incubated under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Assay
Time-kill assays provide information on the rate at which an antimicrobial agent kills a microbial population over time.
Procedure:
-
A standardized inoculum of the test microorganism is prepared in a suitable broth.
-
The antimicrobial agent is added at a specific concentration (e.g., 1x, 2x, or 4x the MIC).
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Serial dilutions of these aliquots are plated onto appropriate agar medium.
-
After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.
-
The results are plotted as log10 CFU/mL versus time to generate a time-kill curve.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Comparative Mechanisms of Action
Conclusion
This compound demonstrates notable in vitro activity, particularly against Gram-positive bacteria and fungi. Its unique membrane-targeting mechanism of action suggests it may be less susceptible to existing resistance pathways. However, the current body of publicly available, direct comparative data with standard antibiotics is limited. Further rigorous head-to-head studies are essential to fully elucidate the therapeutic potential of this compound and its place in the antimicrobial arsenal. This guide serves as a foundational resource to encourage and inform such future research.
References
Statistical Validation of Leucinostatin K: A Comparative Performance Guide
This guide provides a comprehensive comparison of the experimental data for Leucinostatin K and its analogs against established therapeutic agents in the fields of oncology, mycology, and protozoology. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Comparative Efficacy of Leucinostatin Analogs
The following tables summarize the in vitro efficacy of Leucinostatin analogs compared to standard therapeutic agents. It is important to note that much of the publicly available data pertains to Leucinostatin A and B, which are structurally similar to this compound.
Cytotoxicity Comparison: Leucinostatin vs. Doxorubicin
| Compound/Drug | Cell Line | IC50 (µM) | Citation(s) |
| Leucinostatin A | L1210 | ~0.4 (as 0.5 µg/ml) | [1][2] |
| Doxorubicin | MCF-7 | ~0.5 - 1.0 | [3] |
| Doxorubicin | MCF-7 | 0.01 (with CREB3L1 overexpression) | [3] |
Note: The IC50 for Leucinostatin A was converted from µg/ml assuming a molecular weight similar to this compound. Direct comparative studies using the same cell line and assay conditions are recommended for a more accurate assessment.
Antifungal Activity Comparison: Leucinostatin vs. Amphotericin B
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Citation(s) |
| Leucinostatin B2 | Candida albicans | 40 (disc diffusion) | [2] |
| Amphotericin B | Candida albicans | 0.25 - 1.0 | [4] |
| Amphotericin B | Candida albicans | ≤ 1 | [4] |
Note: The value for Leucinostatin B2 is from a disc diffusion assay and not a direct MIC from a broth microdilution assay, therefore, this comparison should be interpreted with caution. Further standardized testing is required.
Antiprotozoal Activity Comparison: Leucinostatin B vs. Benznidazole
| Compound/Drug | Protozoan Strain | IC50 (nM) | Citation(s) |
| Leucinostatin B | Trypanosoma cruzi | ~5 | [5][6] |
| Benznidazole | Trypanosoma cruzi | 2200 | [5][6] |
Mechanism of Action: Induction of Mitochondrial Apoptosis
Leucinostatins exert their cytotoxic effects primarily through the disruption of mitochondrial function. They act as ionophores and uncoupling agents, leading to the dissipation of the mitochondrial membrane potential. This triggers the intrinsic pathway of apoptosis.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Cytotoxicity Assay: MTT Assay
This protocol is a standard method for assessing cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or 0.04 N HCl in isopropanol)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or the comparator drug (e.g., doxorubicin) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Materials:
-
RPMI-1640 medium
-
96-well microtiter plates
-
Fungal inoculum (e.g., Candida albicans)
-
Humidified incubator (35°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial twofold dilutions of this compound or the comparator drug (e.g., Amphotericin B) in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum suspension.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.
In Vitro Antiprotozoal Assay
This assay is used to evaluate the efficacy of compounds against protozoan parasites.
Materials:
-
Appropriate culture medium for the specific protozoan (e.g., LIT medium for Trypanosoma cruzi)
-
96-well microtiter plates
-
Protozoan parasite culture
-
Incubator with appropriate temperature and CO2 conditions
-
Microplate reader or microscope for determining parasite viability
Procedure:
-
Dispense serial dilutions of this compound or the comparator drug (e.g., benznidazole) into a 96-well plate.
-
Add a standardized suspension of the protozoan parasite to each well.
-
Include a growth control (no drug) and a background control (no parasites).
-
Incubate the plates under conditions suitable for the specific parasite for a defined period (e.g., 72 hours for T. cruzi).
-
Assess parasite viability using a suitable method, such as a resazurin-based assay or by microscopic counting.
-
Calculate the percentage of parasite inhibition and determine the IC50 value.
References
- 1. Promising Antifungal Targets Against Candida albicans Based on Ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the antifungal activity of micafungin and amphotericin B against Candida tropicalis biofilms [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Leucinostatin K Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings on Leucinostatin K and its related compounds. Leucinostatins are a family of potent peptide mycotoxins known for their broad-spectrum biological activities, including antimicrobial, antifungal, and cytotoxic effects. Their primary mechanism of action involves the inhibition of mitochondrial ATP synthase and the disruption of cell membrane integrity. This guide summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying biological pathways and experimental workflows to support independent verification and further research.
Comparative Analysis of Biological Activity
The primary biological activities of Leucinostatins stem from their ability to interfere with fundamental cellular processes. They are potent inhibitors of oxidative phosphorylation and can induce membrane permeabilization.[1] The following tables summarize the available quantitative data on the cytotoxic effects of various Leucinostatins and comparable mitochondrial inhibitors.
Table 1: Cytotoxicity of Leucinostatin Analogs and Derivatives
| Compound | Cell Line | IC50 | Reference |
| Leucinostatin A | L6 (rat myoblast) | 259 nM | [2] |
| Human nucleated cells | ~47 nM | [3] | |
| DU-145 (prostate cancer) | > 1 µg/mL | [4] | |
| HeLa (cervical cancer) | 50 ng/mL | [4] | |
| Lefleuganan (synthetic derivative) | L6 (rat myoblast) | 1563 nM | [2] |
| Leucinostatin B derivative (ZHAWOC6025) | T. b. rhodesiense | 0.4 nM | [5] |
| Leucinostatin B derivative (ZHAWOC6027) | T. b. rhodesiense | 0.2 nM | [5] |
| Leucinostatin H and K | (Antibiotic and cytotoxic properties reported, specific IC50 values not available in the searched literature) | - | [6] |
Table 2: Comparative Cytotoxicity of Mitochondrial Inhibitors
| Compound | Cell Line | IC50 | Reference |
| Oligomycin A | MCF7 (breast cancer) | ~100 nM | [7] |
| MDA-MB-231 (breast cancer) | ~5-10 µM | [7] | |
| Valinomycin | (Induces cell death through mitochondrial swelling and autophagy, specific IC50 values for cytotoxicity are cell-type dependent and not consistently reported in comparative studies) | - |
Key Experimental Protocols
To facilitate the independent verification of the reported findings, detailed methodologies for three key experimental assays are provided below.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Oligomycin, Valinomycin) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Mitochondrial Respiration (Oxygen Consumption) Assay
This assay measures the rate of oxygen consumption in isolated mitochondria or intact cells to assess the effect of compounds on the electron transport chain and oxidative phosphorylation.
Protocol for Isolated Mitochondria:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Respirometry Chamber Setup: Calibrate the oxygen electrode in a sealed, temperature-controlled chamber containing respiration buffer.
-
Substrate Addition: Add mitochondrial substrates (e.g., glutamate, malate, succinate) to the chamber to initiate basal respiration (State 2).
-
State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3).
-
Compound Addition: Introduce the test compound (e.g., this compound) to the chamber and monitor its effect on oxygen consumption.
-
Uncoupled Respiration: Add an uncoupling agent (e.g., FCCP) to measure the maximal respiration rate.
-
Inhibitor Addition: Add known inhibitors of the electron transport chain (e.g., rotenone, antimycin A) to confirm the mitochondrial origin of the oxygen consumption.
-
Data Analysis: Calculate the respiratory control ratio (RCR) and the P/O ratio (ADP consumed per oxygen atom reduced) to assess mitochondrial coupling and efficiency.
Membrane Permeabilization Assessment via Calcein Leakage Assay
This assay is used to determine the ability of a compound to disrupt the integrity of lipid membranes by measuring the release of a fluorescent dye from liposomes.
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of calcein dye.
-
Removal of External Dye: Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography.
-
Fluorescence Measurement: Place the liposome suspension in a fluorometer cuvette or a 96-well plate.
-
Compound Addition: Add the test compound (e.g., this compound) to the liposome suspension.
-
Monitoring Fluorescence: Record the increase in calcein fluorescence over time. Membrane permeabilization will cause the release of calcein, leading to its dequenching and an increase in fluorescence.
-
Maximum Leakage Determination: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence signal.
-
Data Analysis: Calculate the percentage of calcein leakage induced by the compound relative to the maximum leakage.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and procedures relevant to the study of this compound.
Caption: Oxidative Phosphorylation Pathway and this compound Inhibition.
References
- 1. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Perturbation of intracellular K(+) homeostasis with valinomycin promotes cell death by mitochondrial swelling and autophagic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Leucinostatin K
IMMEDIATE ACTION REQUIRED: Due to its potent biological activity and classification as a mycotoxin, Leucinostatin K requires stringent safety protocols. Researchers, scientists, and drug development professionals must adhere to the following guidelines to ensure personal safety and prevent contamination.
Personal Protective Equipment (PPE)
The primary barrier against exposure to this compound is the correct and consistent use of Personal Protective Equipment (PPE). Given its cytotoxic nature, the following PPE is mandatory when handling this compound in any form (powder or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or permeation.[5][6][7] |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects eyes from splashes or aerosols of the compound.[4][6][8] |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination.[5][8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection based on a risk assessment, especially when handling the powder form or creating aerosols. | Prevents inhalation of the powdered compound or aerosolized particles.[4][8] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the spread of the compound outside the laboratory.[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate filtration, to minimize inhalation exposure.[5]
-
Spill Kit: Ensure a spill kit specifically for cytotoxic agents is readily accessible. The kit should contain absorbent materials, appropriate cleaning agents, and additional PPE.[6][8]
-
Waste Containers: Have clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste readily available in the work area.
2. Handling the Compound:
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order.
-
Weighing: If weighing the powdered form, do so within the confines of a BSC or fume hood to prevent the dissemination of airborne particles.
-
Reconstitution: When preparing solutions, add the solvent slowly and carefully to the vial to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the area where this compound is handled.[4] After handling, wash hands thoroughly, even after removing gloves.
3. Experimental Procedures:
-
Labeling: All containers with this compound must be clearly labeled with the compound name and hazard warnings.
-
Transport: When moving the compound, even within the lab, use a secondary, sealed container to prevent spills.
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All used PPE (gloves, gowns, shoe covers), disposable labware (pipette tips, tubes), and cleaning materials must be placed in a designated, sealed cytotoxic waste container.[8] |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed, and chemical-resistant waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste. |
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[8]
-
Don PPE: Put on a full set of appropriate PPE before attempting to clean the spill.[8]
-
Contain: Use the cytotoxic spill kit to absorb the spill.[8]
-
Clean: Decontaminate the area with an appropriate cleaning solution, as recommended by your institution's safety office.
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.[8]
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucinostatin | TargetMol [targetmol.com]
- 4. Leucinostatin H|109539-58-4|MSDS [dcchemicals.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Handling cytotoxic material [cleanroomtechnology.com]
- 8. ipservices.care [ipservices.care]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
